molecular formula C22H20O9 B15602271 Deoxyenterocin

Deoxyenterocin

カタログ番号: B15602271
分子量: 428.4 g/mol
InChIキー: UTKCEZMWSNDCMR-SAKMHLFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-deoxyenterocin is an aromatic ketone.
5-Deoxyenterocin has been reported in Streptomyces qinglanensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,2S,3S,6S,8R,9S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17-,18-,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKCEZMWSNDCMR-SAKMHLFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(=C1)[C@H]2[C@]3(C[C@H]4C[C@@]2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Deoxyenterocin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyenterocin, a polyketide natural product, is a key biosynthetic precursor to the potent antibiotic enterocin. Its complex, highly oxygenated tricyclic structure, featuring a 2-oxabicyclo[3.3.1]nonane skeleton, has made it a molecule of significant interest in natural product chemistry and antibiotic research. This technical guide provides a comprehensive overview of the chemical structure, total synthesis, and known biological activities of this compound, with a focus on its potential as an antibacterial agent.

Chemical Structure and Properties

This compound is a polyketide with the molecular formula C₂₂H₂₀O₉. Its systematic IUPAC name is (1R,3S,6R,7S,8R,9S)-3-benzoyl-1,8,9-trihydroxy-6-(4-methoxy-6-oxo-6H-pyran-2-yl)-2,4-dioxabicyclo[3.3.1]nonan-7-one. The molecule possesses a complex, highly oxygenated tricyclic core, which presents a significant challenge for synthetic chemists.

PropertyValue
Molecular FormulaC₂₂H₂₀O₉
Molecular Weight428.39 g/mol
IUPAC Name(1R,3S,6R,7S,8R,9S)-3-benzoyl-1,8,9-trihydroxy-6-(4-methoxy-6-oxo-6H-pyran-2-yl)-2,4-dioxabicyclo[3.3.1]nonan-7-one
PubChem CID10860551
CAS Number108605-51-2

Total Synthesis of (-)-5-Deoxyenterocin

The first total synthesis of (-)-5-deoxyenterocin was a notable achievement in organic chemistry, providing a pathway to access this complex molecule for further study.[1][2][3] The synthesis is a multi-step process that involves the strategic formation of key stereocenters and the construction of the challenging tricyclic ring system.

Experimental Protocol: Key Synthetic Steps

The synthesis of (-)-5-deoxyenterocin has been accomplished through a biomimetic approach.[1][3] While a detailed, step-by-step protocol is beyond the scope of this guide, the key transformations are outlined below. The synthesis begins with simpler, commercially available starting materials and employs a series of stereoselective reactions to build the complex carbon skeleton.

A key step in the synthesis involves a biomimetic twofold intramolecular aldol (B89426) reaction to construct the tricyclic core.[1][3] This reaction mimics the proposed biosynthetic pathway of enterocin. The synthesis also features a diastereoselective hydroxylation and other carefully controlled transformations to install the correct stereochemistry at multiple chiral centers.[1][3]

The overall synthetic sequence is lengthy and requires rigorous purification at each step to obtain the final product in high purity. The complexity of the synthesis has historically limited the availability of this compound for extensive biological evaluation.[4]

Antibacterial Activity

This compound has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.[4] However, a comprehensive evaluation of its antibacterial spectrum has been hampered by its limited availability.

Quantitative Data on Antibacterial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial strains are not extensively reported in the peer-reviewed literature. One study reported that a fluorinated derivative, 19-fluoro-5-deoxyenterocin, exhibited moderate activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 4 μg/mL for both strains.[5] While this provides an indication of the potential of the this compound scaffold, further studies with the natural, unmodified compound are necessary to fully characterize its antibacterial profile.

Bacterial StrainCompoundMIC (μg/mL)Reference
Staphylococcus aureus19-fluoro-5-deoxyenterocin4[5]
Methicillin-resistant S. aureus (MRSA)19-fluoro-5-deoxyenterocin4[5]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not yet been fully elucidated. As a polyketide, it is plausible that its mode of action is similar to other compounds in this class, which are known to interfere with various essential cellular processes in bacteria.

Potential Mechanisms of Action of Polyketide Antibiotics

Polyketides represent a diverse class of natural products with a wide range of biological activities. Their mechanisms of action are varied and can include:

  • Inhibition of Protein Synthesis: Some polyketides, such as macrolides, bind to the bacterial ribosome and inhibit protein synthesis.

  • Disruption of Cell Membrane Integrity: Certain polyketides can insert into and disrupt the bacterial cell membrane, leading to cell death.

  • Inhibition of Nucleic Acid Synthesis: Some polyketides can interfere with DNA replication or transcription.

  • Inhibition of Cell Wall Synthesis: Although less common for polyketides, some may inhibit steps in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Given that this compound is a biosynthetic precursor to enterocin, which has known antibiotic activity, it is possible that it shares a similar mechanism of action or acts on a related target. However, without specific experimental data, any proposed mechanism for this compound remains speculative.

Signaling Pathways

There is currently no information available in the scientific literature regarding specific signaling pathways that are modulated by this compound. Further research is required to identify the molecular targets of this compound and to understand its effects on bacterial signaling cascades.

Experimental Workflows and Logical Relationships

Biosynthetic Pathway of Enterocin

This compound is a key intermediate in the biosynthetic pathway of enterocin. Understanding this pathway provides a logical framework for the production of this compound and its derivatives. The biosynthesis is accomplished by a type II polyketide synthase (PKS) system.[4]

Enterocin Biosynthesis Benzoic Acid + Malonyl-CoA Benzoic Acid + Malonyl-CoA Linear Polyketide Linear Polyketide Benzoic Acid + Malonyl-CoA->Linear Polyketide Type II PKS This compound This compound Linear Polyketide->this compound Favorskii-type rearrangement Enterocin Enterocin This compound->Enterocin Hydroxylation Antibiotic Discovery Workflow Isolation/Synthesis Isolation/Synthesis Screening Screening Isolation/Synthesis->Screening Obtain Compound Hit Identification Hit Identification Screening->Hit Identification Identify Active Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization Improve Properties Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Safety & Efficacy Testing

References

Deoxyenterocin molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin, also known as 5-Deoxyenterocin, is a polyketide natural product. It is recognized as a co-metabolite of enterocin, a compound with known biological activities. This technical guide provides a summary of the available information on the molecular formula and weight of this compound. While its bioactivity is reported, specific quantitative data and detailed mechanistic studies are not extensively available in the public domain. This document aims to consolidate the known physicochemical properties and provide standardized experimental frameworks for its potential biological evaluation.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueReference
Molecular Formula C₂₂H₂₀O₉[1]
Molecular Weight 428.4 g/mol [1]
Alternate Name 5-Deoxyenterocin[1]
Reported Activity Exhibits activity against Gram-positive and Gram-negative bacteria.[1]

Biological Activity

Experimental Protocols

To assess the biological activities of this compound, standardized experimental protocols would be employed. Below are detailed methodologies for key assays.

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials:

    • This compound stock solution of known concentration.

    • M Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

    • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer.

  • Procedure:

    • Prepare a fresh inoculum of the test bacteria and adjust the turbidity to match a 0.5 McFarland standard.

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the specific bacteria (usually 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth, often confirmed by measuring the optical density at 600 nm.

2. Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Materials:

    • This compound stock solution.

    • Human cell line (e.g., HeLa, HEK293).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (B87167) (DMSO).

    • Sterile 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value can be determined.

Logical and Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of a natural product like this compound.

experimental_workflow cluster_extraction Isolation & Identification cluster_screening Primary Biological Screening cluster_quantification Quantitative Analysis cluster_mechanistic Mechanism of Action Studies A Natural Source (e.g., Streptomyces sp.) B Extraction & Purification A->B C Structure Elucidation (NMR, MS) B->C D Antibacterial Assay (e.g., Disk Diffusion) C->D E Antiviral Assay C->E F Cytotoxicity Assay (e.g., MTT) C->F G MIC Determination D->G H IC50/EC50 Determination F->H I Target Identification G->I H->I J Signaling Pathway Analysis I->J

General workflow for natural product drug discovery.

Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action or the cellular signaling pathways modulated by this compound. For a novel antibacterial compound, a typical investigation into its mechanism of action might explore its effects on key cellular processes in bacteria. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

hypothetical_pathway cluster_bacterial_cell Bacterial Cell cluster_targets Potential Cellular Targets cluster_effects Downstream Effects This compound This compound CellWall Cell Wall Synthesis This compound->CellWall ProteinSynth Protein Synthesis (Ribosome) This compound->ProteinSynth DnaRep DNA Replication This compound->DnaRep Lysis Cell Lysis CellWall->Lysis Apoptosis Apoptosis-like Death ProteinSynth->Apoptosis DnaRep->Apoptosis

Hypothetical bacterial targets for an antimicrobial agent.

References

Deoxyenterocin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a polyketide natural product that belongs to the enterocin (B1671362) family of metabolites. These compounds are of significant interest to the scientific community due to their complex molecular architecture and potential biological activities. This compound, specifically 5-deoxyenterocin (B10789068), is a key intermediate in the biosynthesis of enterocin.[1] Understanding its natural origins and the methods for its isolation is crucial for further research into its properties and potential applications in drug development. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic pathway, and detailed protocols for its isolation and purification.

Natural Sources of this compound

This compound has been identified as a metabolite in a limited number of organisms, primarily within the bacterial genus Streptomyces and has also been reported in marine tunicates of the genus Didemnum.[2][3] It is typically produced as a minor metabolite alongside the more abundant enterocin.[1]

Table 1: Known Natural Sources of this compound

CategoryGenus/SpeciesNotes
BacteriaStreptomyces spp.Producers of enterocin, with 5-deoxyenterocin as a minor metabolite.[1] Specific strains include Streptomyces candidus var. enterostaticus WS-8096 and Streptomyces viridochromogenes variant M-127.
BacteriaStreptomyces ambofaciensReported as a source of this compound.[2]
Marine InvertebratesDidemnum spp.A marine ascidian genus where this compound has been detected.[2][3]

It is important to note that quantitative data on the production yields of this compound from these natural sources are not extensively reported in the available scientific literature.

Biosynthesis of this compound

This compound is a product of a type II polyketide synthase (PKS) pathway. The biosynthesis begins with a benzoic acid starter unit, to which seven malonyl-CoA extender units are sequentially added.[1] A key step in the pathway is a Favorskii-type rearrangement. The process, leading to the formation of 5-deoxyenterocin, involves several enzymatic steps, including methylation, before a final hydroxylation step that converts it to enterocin.[1]

Deoxyenterocin_Biosynthesis cluster_0 Polyketide Chain Assembly cluster_1 Intermediate Processing cluster_2 Final Modifications Benzoic_acid Benzoic Acid PKS Type II PKS (enc genes) Benzoic_acid->PKS Malonyl_CoA 7x Malonyl-CoA Malonyl_CoA->PKS Octaketide Linear Octaketide PKS->Octaketide EncM EncM (Flavoenzyme) Octaketide->EncM Triketone Triketone Intermediate EncM->Triketone Favorskii Favorskii-type Rearrangement Triketone->Favorskii Tricyclic_Intermediate Tricyclic Intermediate Favorskii->Tricyclic_Intermediate Methylation Methylation Tricyclic_Intermediate->Methylation This compound 5-Deoxyenterocin Methylation->this compound EncR EncR (P-450 Hydroxylase) This compound->EncR Enterocin Enterocin EncR->Enterocin

Caption: Biosynthetic pathway of this compound and Enterocin.

Isolation and Purification of this compound

The isolation of this compound from microbial cultures follows general protocols for the purification of bacteriocins and other secondary metabolites. The following is a detailed methodology synthesized from established procedures.

Experimental Protocol

1. Cultivation and Inoculum Preparation:

  • Prepare a suitable liquid medium for the selected Streptomyces strain (e.g., MRS broth, Tryptic Soy Broth).

  • Inoculate a starter culture and incubate at the optimal temperature and agitation for the strain (typically 25-30°C) until it reaches the late logarithmic or early stationary phase of growth.

  • Use this starter culture to inoculate a larger production volume.

2. Extraction of Crude Metabolites:

  • Separate the bacterial cells from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

  • The supernatant, containing the secreted metabolites, is collected. This is the cell-free supernatant (CFS).

  • To precipitate the proteins and larger peptides, including this compound, slowly add ammonium (B1175870) sulfate (B86663) to the CFS to a final saturation of 70-80%, while gently stirring at 4°C.

  • Allow the precipitation to proceed overnight at 4°C.

  • Collect the precipitate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C).

3. Desalting and Concentration:

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

  • Remove the ammonium sulfate by dialysis against the same buffer at 4°C overnight, with several buffer changes.

4. Chromatographic Purification:

  • Ion-Exchange Chromatography:

    • Load the dialyzed sample onto a cation-exchange chromatography column (e.g., CM Sepharose).
    • Wash the column with the starting buffer to remove unbound molecules.
    • Elute the bound compounds using a linear gradient of NaCl (e.g., 0 to 1 M) in the same buffer.
    • Collect fractions and test for the presence of this compound (e.g., by HPLC-MS).

  • Hydrophobic Interaction Chromatography (HIC):

    • Pool the active fractions from the ion-exchange step.
    • Adjust the salt concentration of the pooled fractions to be compatible with the HIC column (e.g., Phenyl Sepharose).
    • Elute with a decreasing salt gradient.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For final purification, subject the active fractions from HIC to RP-HPLC on a C18 column.
    • Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing a small amount of trifluoroacetic acid (TFA).
    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect the peaks corresponding to this compound.

5. Verification:

  • Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Isolation_Workflow cluster_culture Culture and Extraction cluster_purification Purification cluster_analysis Analysis Culture Bacterial Culture Centrifugation1 Centrifugation Culture->Centrifugation1 Supernatant Cell-Free Supernatant Centrifugation1->Supernatant Precipitation Ammonium Sulfate Precipitation Supernatant->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Crude_Extract Crude Extract Centrifugation2->Crude_Extract Dialysis Dialysis (Desalting) Crude_Extract->Dialysis Ion_Exchange Ion-Exchange Chromatography Dialysis->Ion_Exchange HIC Hydrophobic Interaction Chromatography Ion_Exchange->HIC RP_HPLC Reversed-Phase HPLC HIC->RP_HPLC Pure_this compound Pure this compound RP_HPLC->Pure_this compound MS_NMR MS and NMR Analysis Pure_this compound->MS_NMR

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This compound remains a molecule of interest for its role in the biosynthesis of enterocin and its own potential bioactivities. While its natural production appears to be limited, making it a minor metabolite in known sources, established protocols for bacteriocin (B1578144) isolation provide a robust framework for its purification and further study. The detailed methodologies and workflows presented in this guide offer a comprehensive starting point for researchers aiming to isolate and investigate this intriguing polyketide. Future research focusing on optimizing culture conditions and exploring novel microbial strains may lead to the discovery of more prolific natural producers of this compound.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Deoxyenterocin and Enterocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterocin (B1671362), a polyketide natural product isolated from the marine bacterium Streptomyces maritimus, and its immediate precursor, 5-deoxyenterocin (B10789068), have garnered significant interest due to their unique caged chemical structures and potential biological activities. The biosynthesis of these complex molecules proceeds through a fascinating pathway orchestrated by a Type II polyketide synthase (PKS) and a series of tailoring enzymes. This technical guide provides a comprehensive overview of the biosynthetic pathway, detailing the enzymatic steps, the genetic organization of the biosynthetic gene cluster, and experimental protocols for the characterization of key enzymes. It is crucial to note that the biosynthetic pathway proceeds from a polyketide precursor to 5-deoxyenterocin, which is then converted to enterocin, correcting a common misconception about the direction of this metabolic route.

The enterocin (enc) Biosynthetic Gene Cluster

The genetic blueprint for enterocin and 5-deoxyenterocin biosynthesis is encoded within the enc gene cluster in Streptomyces maritimus.[1] This cluster spans approximately 21.3 kb and contains 20 open reading frames (ORFs) that code for the polyketide synthase machinery and the requisite tailoring enzymes.[1] A notable feature of the enc cluster is the absence of typical cyclase and aromatase genes found in many bacterial aromatic PKS clusters, which contributes to the unusual, non-aromatic structure of enterocin.[1]

The Biosynthetic Pathway: From Precursors to 5-Deoxyenterocin and Enterocin

The biosynthesis of enterocin can be dissected into three main stages: initiation, elongation and cyclization to form 5-deoxyenterocin, and the final hydroxylation to yield enterocin.

Stage 1: Initiation with a Benzoyl-CoA Starter Unit

Unlike many Type II PKS pathways that utilize a simple acetyl-CoA starter unit, the enterocin pathway is primed with a benzoyl-CoA moiety. The biosynthesis of this starter unit is a key feature of the pathway.

Stage 2: Polyketide Chain Elongation and a Pivotal Rearrangement

The core of the enterocin molecule is assembled by a minimal Type II PKS system comprising the ketosynthase (KS) subunits EncA and EncB, and the acyl carrier protein (ACP) EncC. This PKS catalyzes the iterative decarboxylative condensation of seven malonyl-CoA extender units with the benzoyl-CoA starter unit.

A critical and unusual step in the pathway is a Favorskii-type oxidative rearrangement catalyzed by the flavoenzyme EncM.[2] This remarkable enzyme acts on the nascent poly-β-ketone intermediate, still bound to the ACP, to form a key tricyclic lactone intermediate. Heterologous expression of a subset of the enc genes (encA, B, C, D, L, M, N) in Streptomyces lividans has been shown to produce desmethyl-5-deoxyenterocin.[2] The subsequent methylation is carried out by the O-methyltransferase EncK, which acts on the pyrone ring to yield 5-deoxyenterocin.[2]

Stage 3: The Final Hydroxylation to Enterocin

The terminal step in the biosynthesis is the stereospecific hydroxylation of 5-deoxyenterocin at the C-5 position. This reaction is catalyzed by EncR, a cytochrome P450 monooxygenase.[1]

Quantitative Data

While detailed enzyme kinetic data for every enzyme in the pathway is not exhaustively available in the public domain, the following table summarizes the key enzymatic transformations and the classes of enzymes involved.

StepPrecursor(s)ProductEnzyme(s)Enzyme Class
1PhenylalanineBenzoyl-CoAEncH, EncI, EncJ, EncPMixed (PAL, β-oxidation-like enzymes)
2Benzoyl-CoA, 7x Malonyl-CoAACP-bound poly-β-ketoneEncA, EncB, EncCType II Polyketide Synthase
3ACP-bound poly-β-ketoneDesmethyl-5-deoxyenterocinEncMFlavoenzyme (Favorskiiase)
4Desmethyl-5-deoxyenterocin5-DeoxyenterocinEncKO-Methyltransferase
55-DeoxyenterocinEnterocinEncRCytochrome P450 Monooxygenase

Experimental Protocols

Heterologous Expression and Purification of EncM and EncR

Objective: To produce and purify the key tailoring enzymes EncM and EncR for in vitro characterization.

Protocol:

  • Gene Cloning: The genes encoding encM and encR are amplified from S. maritimus genomic DNA by PCR and cloned into a suitable E. coli expression vector, such as pET28a(+), which provides an N-terminal His6-tag for affinity purification.

  • Heterologous Expression: The resulting plasmids are transformed into an E. coli expression host, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.4-0.6. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Purification: The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Protein Characterization: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

In Vitro Reconstitution of the Final Biosynthetic Step

Objective: To demonstrate the conversion of 5-deoxyenterocin to enterocin by the purified EncR enzyme.

Protocol:

  • Reaction Setup: A typical reaction mixture contains purified EncR, 5-deoxyenterocin (substrate), a P450 reductase partner (e.g., from spinach or E. coli), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1-4 hours).

  • Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate. The organic layer containing the product is separated, dried, and redissolved in a suitable solvent for analysis.

  • Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of enterocin, which can be confirmed by comparison with an authentic standard.

HPLC Analysis of 5-Deoxyenterocin and Enterocin

Objective: To separate and quantify 5-deoxyenterocin and enterocin.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a C18 reverse-phase column is used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA), is typically employed. The gradient can be optimized to achieve good separation of the two compounds.

  • Detection: The eluting compounds are monitored by a UV detector at a wavelength where both compounds have significant absorbance (e.g., 254 nm and 330 nm).

  • Quantification: The concentration of each compound can be determined by integrating the peak area and comparing it to a standard curve generated with known concentrations of purified 5-deoxyenterocin and enterocin.

Visualizations

Biosynthetic_Pathway_of_Enterocin cluster_precursor Precursor Supply cluster_pks Type II Polyketide Synthase cluster_tailoring Tailoring Reactions Phenylalanine Phenylalanine BenzoylCoA Benzoyl-CoA Phenylalanine->BenzoylCoA EncH, I, J, P MalonylCoA 7 x Malonyl-CoA PKS_complex EncA, EncB, EncC (PKS Complex) MalonylCoA->PKS_complex BenzoylCoA->PKS_complex Polyketide ACP-bound Poly-β-ketone PKS_complex->Polyketide EncM EncM (Flavoenzyme) Desmethyl_Deoxyenterocin Desmethyl-5-deoxyenterocin Polyketide:e->Desmethyl_this compound:w Favorskii-type rearrangement EncK EncK (Methyltransferase) This compound 5-Deoxyenterocin Desmethyl_this compound->this compound Methylation EncR EncR (P450) Enterocin Enterocin This compound->Enterocin Hydroxylation

Caption: Biosynthetic pathway of 5-deoxyenterocin and enterocin.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis PCR PCR amplification of enc genes Cloning Cloning into expression vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity Purity SDS-PAGE Analysis Affinity->Purity Reaction In vitro reaction Purity->Reaction Purified Enzyme Extraction Product Extraction Reaction->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for enzyme characterization.

References

Deoxyenterocin: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyenterocin, a polyketide antibiotic, presents a compelling profile for further investigation in the realm of antimicrobial research and development. As a close structural analog of the well-characterized enterocin, it is predicted to share a similar mechanism of action involving the disruption of bacterial cell membranes. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It further details robust experimental protocols for its purification, characterization, and the assessment of its antimicrobial efficacy. Additionally, this document presents a putative mechanism of action based on current scientific understanding of related compounds, visualized through detailed signaling and workflow diagrams. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound.

Physical and Chemical Properties

This compound is a complex organic molecule with the chemical formula C₂₂H₂₀O₉.[1][2] Its antibacterial activity has been noted against both Gram-positive and Gram-negative bacteria.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C₂₂H₂₀O₉[1][2]
Molecular Weight 428.4 g/mol [1][2]
CAS Number 108605-51-2[1]
Predicted Isoelectric Point (pI) 4.85Prediction Tool
Solubility Soluble in DMF, DMSO, Ethanol, Methanol (B129727)[2]
Stability Data not available. A proposed protocol for determination is provided in Section 2.2.
Appearance Data not available. Likely a crystalline solid.

Experimental Protocols

Purification of this compound from Streptomyces sp. Culture

This protocol outlines a general procedure for the isolation and purification of this compound from a liquid culture of a producing Streptomyces strain. The process involves solvent extraction followed by chromatographic separation.

Materials:

  • Streptomyces sp. culture broth

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Silica (B1680970) gel (for column chromatography)

  • Methanol

  • Deionized water

  • Rotary evaporator

  • Chromatography columns

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Centrifuge the Streptomyces culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal volume of ethyl acetate and adsorb it onto a small amount of silica gel.

    • Prepare a silica gel column packed in hexane.

    • Load the adsorbed crude extract onto the top of the column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • HPLC Purification:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the concentrated sample by preparative HPLC on a C18 column using a gradient of methanol and water as the mobile phase.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

    • Lyophilize the pure fraction to obtain this compound as a solid.

Workflow for this compound Purification

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Streptomyces_Culture Streptomyces Culture Centrifugation Centrifugation Streptomyces_Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discard) Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fraction_Collection Fraction Collection & TLC Silica_Column->Fraction_Collection HPLC Preparative HPLC (C18 Column) Fraction_Collection->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the purification of this compound.

Determination of this compound Stability

This protocol describes a method to assess the stability of this compound at different pH values and temperatures.

Materials:

  • Purified this compound

  • Phosphate buffer (pH 5.0, 7.0)

  • Acetate buffer (pH 3.0)

  • Incubators set at 4°C, 25°C, and 37°C

  • HPLC system with a C18 column and UV detector

  • Methanol

  • Deionized water

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in methanol.

    • Dilute the stock solution into the different buffers (pH 3.0, 5.0, 7.0) to a final concentration of 1 mg/mL.

  • Incubation:

    • Aliquot the solutions into separate vials for each time point and condition.

    • Incubate the vials at 4°C, 25°C, and 37°C.

  • Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial from each condition.

    • Analyze the concentration of this compound in each sample by HPLC.

    • The degradation of this compound can be determined by the decrease in the peak area over time compared to the initial time point (t=0).

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the MIC of this compound against a panel of pathogenic bacteria.

Materials:

  • Purified this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the this compound stock solution in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted this compound.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Workflow for MIC Determination

G Start Start: Prepare Bacterial Inoculum and this compound Stock Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually assess bacterial growth Incubation->Read_Results MIC_Determination Determine MIC: Lowest concentration with no growth Read_Results->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Putative Mechanism of Action and Signaling Pathway

Direct experimental evidence for the mechanism of action of this compound is currently lacking. However, based on its structural similarity to enterocin, a well-studied bacteriocin, a similar mode of action is proposed. Enterocins are known to exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane.

The proposed mechanism involves the following steps:

  • Binding to the Bacterial Membrane: this compound is hypothesized to initially bind to the negatively charged components of the bacterial cell membrane.

  • Membrane Insertion and Pore Formation: Following binding, the molecule is thought to insert into the lipid bilayer, leading to the formation of pores or channels.

  • Dissipation of Membrane Potential: The formation of these pores disrupts the electrochemical gradient across the bacterial membrane, leading to the dissipation of the proton motive force.[1][2][3] This dissipates the membrane potential (ΔΨ) and the pH gradient (ΔpH).

  • Cellular Leakage and Death: The compromised membrane integrity results in the leakage of essential ions and metabolites from the cytoplasm, ultimately leading to cell death.

Proposed Signaling Pathway for this compound's Antibacterial Action

G cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane cluster_2 Bacterial Cytoplasm This compound This compound Membrane_Binding Binding to Membrane Components This compound->Membrane_Binding Pore_Formation Membrane Insertion & Pore Formation Membrane_Binding->Pore_Formation Membrane_Potential_Dissipation Dissipation of Membrane Potential (ΔΨ) Pore_Formation->Membrane_Potential_Dissipation Ion_Leakage Leakage of Ions (e.g., K+) & Metabolites Pore_Formation->Ion_Leakage Cell_Death Cell Death Membrane_Potential_Dissipation->Cell_Death Ion_Leakage->Cell_Death

Caption: Putative mechanism of this compound's antibacterial action.

Conclusion

This compound holds promise as a potential antimicrobial agent. This guide provides a foundational understanding of its physicochemical properties and outlines key experimental protocols for its further investigation. While specific experimental data for some properties of this compound are not yet available, the information provided, including predictions and analogies to the closely related enterocin, offers a solid starting point for researchers. The detailed protocols and workflow diagrams are intended to facilitate the design and execution of experiments aimed at fully elucidating the therapeutic potential of this compound. Further research is warranted to confirm the predicted properties and to explore the full spectrum of its biological activity.

References

Spectroscopic Analysis of Deoxyenterocin: A Technical Guide to NMR-Based Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pertinent to the Nuclear Magnetic Resonance (NMR) analysis of Deoxyenterocin, a complex polyketide natural product. The following sections detail the presentation of NMR data, experimental protocols for structural elucidation, and a workflow for the analysis of novel natural products.

Data Presentation: Spectroscopic Data for this compound

Precise ¹H and ¹³C NMR spectroscopic data for (-)-5-Deoxyenterocin, as synthesized by Koser and Bach, is contained within the supplementary information of their 2023 publication in Chemistry – A European Journal.[1][2] While this data is not publicly available without a journal subscription, this guide presents a standardized format for the tabulation of such data, crucial for comparative analysis and structural verification.

Table 1: ¹H NMR Spectroscopic Data for (-)-5-Deoxyenterocin. This table would typically be populated with the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signal (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet), the coupling constants (J) in Hertz (Hz), and the integration of the signal, corresponding to the number of protons.

Positionδ (ppm)MultiplicityJ (Hz)Integration
e.g., H-1
e.g., H-2
e.g., H-3
...

Table 2: ¹³C NMR Spectroscopic Data for (-)-5-Deoxyenterocin. This table would list the chemical shifts (δ) in ppm for each carbon atom in the molecule. The type of carbon (C, CH, CH₂, CH₃) as determined by DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) experiments would also be included.

Positionδ (ppm)Carbon Type
e.g., C-1
e.g., C-2
e.g., C-3
...

Experimental Protocols: NMR Analysis of Polyketide Natural Products

The structural elucidation of complex polyketides like this compound relies on a suite of NMR experiments. The following is a generalized, yet detailed, protocol that forms the basis of such analyses.[3][4][5]

1. Sample Preparation:

  • A pure sample of the natural product (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

  • The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

  • Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. 1D NMR Spectroscopy:

  • ¹H NMR: A standard proton NMR spectrum is acquired to provide initial information on the number and types of protons present. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to determine the number of carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • DEPT: DEPT-90 and DEPT-135 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing ¹H-¹³C one-bond correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations that are essential for determining the relative stereochemistry of the molecule.[3]

4. Data Processing and Analysis:

  • The acquired NMR data is processed using specialized software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and peak picking.

  • The processed spectra are then analyzed to assign all proton and carbon signals to their respective atoms in the molecule, ultimately leading to the complete structural elucidation.

Mandatory Visualization: Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a typical workflow for the structure elucidation of a novel natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_0 Initial Analysis cluster_1 2D NMR Correlation cluster_2 Structure Assembly & Refinement start Pure Natural Product Isolate oneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) start->oneD_NMR Dissolve in deuterated solvent data_proc1 Initial Spectral Interpretation oneD_NMR->data_proc1 Process Data twoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) data_proc1->twoD_NMR data_proc2 Correlational Analysis twoD_NMR->data_proc2 Process Data structure_assembly Assemble Planar Structure data_proc2->structure_assembly stereo_analysis Stereochemical Analysis (NOESY/ROESY) structure_assembly->stereo_analysis Determine relative stereochemistry final_structure Final Structure Elucidation stereo_analysis->final_structure

Caption: Workflow for NMR-based structure elucidation of a natural product.

Signaling Pathways

The biological activity of enterocin (B1671362) and this compound has been noted for its antibiotic properties.[6][7][8] However, detailed signaling pathways in mammalian cells or bacteria that are modulated by this compound have not been extensively characterized in the current scientific literature. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling cascades.

References

Deoxyenterocin: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyenterocin, a member of the enterocin (B1671362) family of bacteriocins, exhibits significant antimicrobial activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, antimicrobial spectrum, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The increasing prevalence of antibiotic-resistant Gram-positive pathogens necessitates the exploration of new therapeutic agents. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising class of molecules with potent and often specific bactericidal or bacteriostatic activity. Enterocins, produced by members of the genus Enterococcus, are a well-characterized family of bacteriocins with a broad spectrum of activity against many Gram-positive bacteria. This compound, a variant within this family, has garnered interest for its potential as a therapeutic agent. This document details the current understanding of this compound's biological activity, focusing on its effects on Gram-positive bacteria.

Antimicrobial Spectrum of this compound

While extensive quantitative data for this compound against a wide array of Gram-positive bacteria remains to be fully compiled in publicly accessible literature, the available information indicates its efficacy against several medically and industrially important species. The antimicrobial activity of bacteriocins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Table 1: Reported Minimum Inhibitory Concentration (MIC) Values of Various Enterocins against Gram-Positive Bacteria

Enterocin TypeTarget Gram-Positive BacteriumMIC (µg/mL)Reference
Enterocin E-760Staphylococcus aureus0.1 - 3.2[1]
Enterocin E-760Listeria monocytogenes0.1 - 3.2[1]
Enterocin PListeria monocytogenesNot specified[1]
Enterocin AS-48Staphylococcus aureusNot specified[1]
Enterocin AS-48Bacillus cereusNot specified[1]
Enterocin AS-48Listeria monocytogenesNot specified[1]

Mechanism of Action

The primary mechanism of action of enterocins, including this compound, against Gram-positive bacteria involves the disruption of the target cell's cytoplasmic membrane, leading to cell death. This process can be broadly categorized into several key steps:

  • Binding to the Target Cell: Cationic enterocin molecules are electrostatically attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic acids.

  • Membrane Insertion: Following the initial binding, the amphiphilic nature of enterocins facilitates their insertion into the phospholipid bilayer of the cytoplasmic membrane.

  • Pore Formation: Upon insertion, enterocin monomers oligomerize to form pores or channels in the membrane. This pore formation disrupts the membrane's integrity.[2][3]

  • Dissipation of Proton Motive Force: The formation of pores leads to the leakage of essential ions and small molecules, such as potassium and phosphate (B84403) ions, and the dissipation of the proton motive force (PMF).[4]

  • Cellular Leakage and Death: The uncontrolled efflux of cellular contents and the collapse of the membrane potential ultimately result in the cessation of essential cellular processes and cell death.

Some enterocins, particularly Class I enterocins, have an additional mechanism of action involving the inhibition of peptidoglycan synthesis by binding to lipid II, a precursor molecule in the cell wall biosynthesis pathway.[1][5]

Below is a diagram illustrating the general mechanism of action of enterocins.

Enterocin Mechanism of Action General Mechanism of Action of Enterocins cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall (Peptidoglycan) cluster_cell_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Enterocin Enterocin LipidII Lipid II Enterocin->LipidII Binding & Inhibition of Peptidoglycan Synthesis (Class I Enterocins) Pore Pore Formation Enterocin->Pore Membrane Insertion & Oligomerization Leakage Leakage of Ions & Metabolites Pore->Leakage Disruption of Membrane Integrity Death Cell Death Leakage->Death Dissipation of PMF

Caption: General mechanism of action of enterocins against Gram-positive bacteria.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Positive (bacteria without this compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth, observed by the naked eye or by measuring the optical density at 600 nm.[7][8]

Below is a workflow diagram for the MIC determination protocol.

MIC Determination Workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination Start Start PrepareSerialDilutions Prepare Serial Dilutions of this compound in Broth Start->PrepareSerialDilutions InoculateWells Inoculate Wells with Bacterial Suspension PrepareSerialDilutions->InoculateWells IncludeControls Include Positive and Negative Controls InoculateWells->IncludeControls IncubatePlate Incubate Plate at 37°C for 18-24h IncludeControls->IncubatePlate ReadResults Read MIC Value (Lowest Concentration with No Visible Growth) IncubatePlate->ReadResults End End ReadResults->End

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Membrane Permeabilization Assay

This assay assesses the ability of this compound to permeabilize the bacterial cytoplasmic membrane using a fluorescent probe, such as propidium (B1200493) iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with a compromised membrane and bind to DNA, emitting a red fluorescence.

Materials:

  • Bacterial suspension

  • This compound solution

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Bacterial cells are harvested, washed, and resuspended in PBS.

  • Incubation with this compound: The cell suspension is incubated with various concentrations of this compound for a defined period.

  • PI Staining: PI is added to the cell suspension and incubated in the dark.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer (excitation ~535 nm, emission ~617 nm). An increase in fluorescence intensity indicates membrane permeabilization.

  • Microscopy (Optional): Cells can be visualized under a fluorescence microscope to observe the uptake of PI.

Cytotoxicity Assay

It is crucial to evaluate the cytotoxic effect of this compound on eukaryotic cells to assess its potential for therapeutic use.[9] This can be performed using various methods, such as the MTT assay, which measures the metabolic activity of cells.

Materials:

  • Eukaryotic cell line (e.g., human intestinal epithelial cells)[9]

  • Cell culture medium

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Eukaryotic cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment with this compound: The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • MTT Assay: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.[10][11]

Conclusion

This compound demonstrates promising antimicrobial activity against Gram-positive bacteria, primarily through the disruption of the cell membrane integrity. While specific quantitative data for this compound remains to be extensively documented, the general characteristics of the enterocin family suggest its potential as a valuable lead compound in the development of new antibacterial agents. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound's biological activity. Future research should focus on obtaining comprehensive MIC data against a broad panel of clinical isolates, elucidating the precise molecular details of its interaction with the bacterial membrane, and conducting thorough in vivo efficacy and safety studies.

References

The Crucial Link: A Technical Guide to the Biosynthesis of Enterocin from Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between deoxyenterocin and the biosynthesis of enterocin (B1671362), a potent polyketide antibiotic. Delving into the molecular machinery of Streptomyces maritimus, the primary producer of this valuable compound, we will dissect the key enzymatic step that bridges these two molecules. This guide provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for its study, and quantitative data to support a deeper understanding of this fascinating biological process.

The Biosynthetic Pathway: From Precursor to Potent Antibiotic

Enterocin biosynthesis is a complex process orchestrated by a type II polyketide synthase (PKS) system, encoded by the enc gene cluster. The journey begins with the assembly of a linear poly-β-ketone chain, which undergoes a remarkable Favorskii-like rearrangement to form the characteristic caged, tricyclic core of the enterocin scaffold.

The direct precursor to enterocin is 5-deoxyenterocin (B10789068).[1][2] This penultimate step in the biosynthetic pathway involves a critical hydroxylation reaction. This transformation is catalyzed by the enzyme EncR, a cytochrome P-450 hydroxylase.[3] The inactivation of the encR gene leads to the accumulation of 5-deoxyenterocin, confirming its role as the immediate precursor to enterocin.[1]

The overall biosynthetic relationship can be summarized as follows:

Enterocin_Biosynthesis_Relationship This compound 5-Deoxyenterocin Enterocin Enterocin This compound->Enterocin Hydroxylation EncR EncR (Cytochrome P450 Hydroxylase) EncR->this compound:e

A simplified diagram illustrating the conversion of 5-deoxyenterocin to enterocin.

Quantitative Analysis of this compound and Enterocin Production

Understanding the efficiency of the final hydroxylation step is crucial for optimizing enterocin production. While precise, directly comparative quantitative data on the yields of 5-deoxyenterocin versus enterocin in wild-type versus encR mutant strains of S. maritimus is not extensively detailed in single publications, the accumulation of 5-deoxyenterocin in encR mutants strongly suggests a highly efficient conversion in the wild-type strain. The total synthesis of (-)-5-deoxyenterocin has been achieved with an overall yield of 0.2% over 16 steps in the longest linear sequence.[4]

CompoundProducing Strain/ConditionTypical Yield/ObservationReference
Enterocin Streptomyces maritimus (Wild-Type)Major metabolite[5]
5-Deoxyenterocin Streptomyces maritimus (encR mutant)Accumulates as the major product[1]
5-Deoxyenterocin Streptomyces maritimus (Wild-Type)Minor metabolite[2]
(-)-5-Deoxyenterocin Chemical Total Synthesis0.2% overall yield (16 steps)[4]

Experimental Protocols

This section provides detailed methodologies for key experiments central to understanding the this compound-enterocin relationship.

Heterologous Expression of the Enterocin Biosynthetic Gene Cluster

The heterologous expression of the entire enc gene cluster in a host organism like Streptomyces coelicolor or E. coli is a powerful tool for studying the biosynthesis of enterocin and for producing novel analogs.[5][6][7]

Objective: To express the complete enc gene cluster from S. maritimus in a heterologous host to produce enterocin and its intermediates.

Materials:

  • S. maritimus genomic DNA

  • Suitable expression vector (e.g., pOJ446 for Streptomyces, pET series for E. coli)[8][9]

  • Competent heterologous host cells (S. coelicolor, E. coli BL21(DE3))[9]

  • Restriction enzymes and T4 DNA ligase

  • Appropriate growth media and antibiotics

  • PCR reagents

Protocol:

  • Gene Cluster Amplification: Amplify the entire ~21.3 kb enc gene cluster from S. maritimus genomic DNA using high-fidelity PCR. Design primers with appropriate restriction sites for cloning into the expression vector.

  • Vector Ligation: Digest both the amplified enc cluster and the expression vector with the chosen restriction enzymes. Ligate the DNA fragments using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli for plasmid amplification and verification. Subsequently, transform the verified plasmid into the final expression host (S. coelicolor or E. coli).

  • Culture and Induction: Grow the transformed host cells in a suitable medium to an appropriate cell density (e.g., OD600 of 0.6-0.8 for E. coli). Induce gene expression with an appropriate inducer (e.g., IPTG for pET vectors).

  • Extraction and Analysis: After a suitable incubation period, harvest the cells and extract the secondary metabolites using an organic solvent (e.g., ethyl acetate). Analyze the extract for the presence of enterocin and 5-deoxyenterocin using HPLC-MS/MS.

Heterologous_Expression_Workflow cluster_0 Cloning cluster_1 Expression cluster_2 Analysis A Amplify enc gene cluster B Ligate into expression vector A->B C Transform into E. coli B->C D Transform into expression host C->D E Culture and induce expression D->E F Extract metabolites E->F G Analyze by HPLC-MS/MS F->G

Workflow for heterologous expression of the enterocin gene cluster.
In Vitro Reconstitution of the Enterocin Biosynthesis Pathway

Reconstituting the biosynthetic pathway in vitro allows for a detailed investigation of each enzymatic step under controlled conditions.[10][11]

Objective: To produce enterocin from its precursors in a cell-free system using purified enzymes.

Materials:

  • Purified enzymes of the enterocin pathway (EncA, EncB, EncC, EncD, EncE, EncF, EncK, EncM, EncN, EncR)

  • Benzoic acid and malonyl-CoA (starter and extender units)

  • ATP, NADPH, S-adenosyl methionine (SAM)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Quenching solution (e.g., methanol (B129727) or ethyl acetate)

Protocol:

  • Enzyme Purification: Individually express and purify each enzyme of the enc gene cluster, typically as His-tagged proteins in E. coli.[12][13][14]

  • Reaction Setup: In a microcentrifuge tube, combine the purified enzymes, precursors, and cofactors in the reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 4-16 hours).

  • Quenching and Extraction: Stop the reaction by adding a quenching solution. Extract the products with an organic solvent.

  • Analysis: Analyze the extracted products by HPLC-MS/MS to identify enterocin and its intermediates.

EncR Enzyme Assay

This assay specifically measures the activity of the EncR enzyme in converting 5-deoxyenterocin to enterocin.

Objective: To determine the kinetic parameters of the EncR-catalyzed hydroxylation of 5-deoxyenterocin.

Materials:

  • Purified EncR enzyme

  • Purified 5-deoxyenterocin (substrate)

  • NADPH (cofactor)

  • A source of electrons for the P450 system (e.g., a partner reductase or a chemical reductant)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • HPLC-MS/MS system for product quantification

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, 5-deoxyenterocin at various concentrations, and the electron source.

  • Initiation: Pre-incubate the mixture at the desired temperature (e.g., 30°C). Initiate the reaction by adding a known amount of purified EncR and NADPH.

  • Time-course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction immediately (e.g., by adding ice-cold acetonitrile).

  • Quantification: Analyze the quenched samples by a validated HPLC-MS/MS method to quantify the amount of enterocin produced.

  • Kinetic Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the EncR enzyme.[15][16][17]

EncR_Assay_Workflow A Prepare reaction mixture (Buffer, 5-deoxyenterocin, electron source) B Initiate reaction (Add EncR and NADPH) A->B C Time-course sampling and quenching B->C D Quantify enterocin by HPLC-MS/MS C->D E Kinetic analysis (Michaelis-Menten plot) D->E

Workflow for the EncR enzyme assay.
HPLC-MS/MS Method for Quantification

A robust and sensitive analytical method is essential for accurately quantifying 5-deoxyenterocin and enterocin.

Objective: To develop and validate an HPLC-MS/MS method for the simultaneous separation and quantification of 5-deoxyenterocin and enterocin.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 5-Deoxyenterocin: Precursor ion [M+H]⁺ → Product ion (specific fragment).

    • Enterocin: Precursor ion [M+H]⁺ → Product ion (specific fragment).

    • Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of pure standards.

  • Collision Energy and other MS parameters: Optimized for each compound.

Quantification:

  • Generate a standard curve using known concentrations of purified 5-deoxyenterocin and enterocin.

  • Quantify the compounds in the experimental samples by comparing their peak areas to the standard curve.

Conclusion

The conversion of 5-deoxyenterocin to enterocin, catalyzed by the cytochrome P450 hydroxylase EncR, represents a critical final step in the biosynthesis of this important antibiotic. Understanding the intricacies of this reaction, from the genetic level to the detailed enzymatic mechanism, is paramount for the rational engineering of the biosynthetic pathway to improve enterocin yields and to generate novel, bioactive analogs. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this fascinating biosynthetic system and unlock its full potential for drug discovery and development.

References

Preliminary Studies on the Mechanism of Action of Deoxyenterocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Deoxyenterocin is limited in publicly available scientific literature. This guide provides a detailed overview of the presumed mechanism based on the well-characterized actions of closely related enterocin (B1671362) bacteriocins. The experimental protocols and pathway diagrams presented are based on established methods for studying bacteriocin (B1578144) mechanisms and should be adapted and validated specifically for this compound.

Introduction

This compound is a polyketide antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria.[1] As a member of the bacteriocin family, its antimicrobial activity is believed to stem from its ability to disrupt the integrity of the bacterial cell envelope. This guide synthesizes the current understanding of the mechanism of action of related enterocins to provide a foundational framework for future research on this compound.

The primary proposed mechanism of action for this compound, extrapolated from studies on other enterocins, involves a multi-step process targeting the bacterial cell membrane. This process leads to membrane depolarization, pore formation, and the subsequent leakage of essential intracellular components, ultimately resulting in cell death.

Proposed Mechanism of Action: Membrane Disruption

The prevailing hypothesis for the mechanism of action of this compound, based on studies of other Class II enterocins, centers on the disruption of the bacterial cell membrane.[1][2] This process can be broken down into several key events:

  • Initial Interaction and Binding: this compound is thought to initially interact with the bacterial cell envelope. For some Class IIa enterocins, this involves binding to specific receptors, such as the mannose phosphotransferase system (Man-PTS).[3]

  • Membrane Insertion and Permeabilization: Following binding, the peptide inserts into the cytoplasmic membrane, leading to increased permeability.[2]

  • Pore Formation: The insertion of this compound molecules is believed to lead to the formation of pores in the membrane.[1][3]

  • Dissipation of Proton Motive Force (PMF): The formation of pores disrupts the proton motive force, which is composed of the membrane potential (ΔΨ) and the pH gradient (ΔpH).[4][5]

  • Leakage of Intracellular Contents: The compromised membrane integrity results in the efflux of essential ions, such as potassium (K+), and small molecules, including ATP.[5][6]

  • Cell Death: The cumulative effect of these events is the cessation of essential cellular processes and ultimately, cell death.

The following diagram illustrates this proposed signaling pathway for this compound's mechanism of action.

Deoxyenterocin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Bacterial Cell Receptor (e.g., Man-PTS) This compound->Receptor 1. Binding Membrane Membrane Insertion & Pore Formation Receptor->Membrane 2. Conformational Change PMF Dissipation of Proton Motive Force Membrane->PMF 3. Ion Channel Activity Leakage Efflux of Ions (K+) & ATP Leakage PMF->Leakage 4. Membrane Depolarization Death Cell Death Leakage->Death 5. Metabolic Arrest

Proposed mechanism of this compound action.

Quantitative Data on Related Enterocins

While specific quantitative data for this compound is not yet available, the following table summarizes typical findings for related enterocins, which can serve as a benchmark for future studies.

ParameterEnterocin AnalogueTarget OrganismObserved EffectReference
Minimum Inhibitory Concentration (MIC) Enterocin E-760Gram-positive & Gram-negative bacteria0.1 - 3.2 µg/mL[2]
Membrane Potential (ΔΨ) Dissipation Enterocin PEnterococcus faecium T136Significant reduction in ΔΨ[4]
Intracellular ATP Depletion Enterocin PEnterococcus faecium T136Depletion of intracellular ATP pool[4][6]
Potassium Ion (K+) Efflux Enterocin PEnterococcus faecium T136Rapid efflux of K+ ions[5]
UV-Absorbing Material Leakage Enterocin LD3Gram-negative bacteriaIncreased absorbance at 260/280 nm in supernatant[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of bacteriocins, which can be adapted for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow start Start prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria prep_deoxy Prepare serial dilutions of this compound start->prep_deoxy inoculate Inoculate microtiter plate wells with bacteria and this compound prep_bacteria->inoculate prep_deoxy->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read Read absorbance (e.g., OD600) or visually inspect for growth incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Workflow for MIC determination.

Protocol:

  • Bacterial Culture Preparation: Culture the target bacterial strain in an appropriate broth medium to the mid-logarithmic phase.

  • Inoculum Standardization: Adjust the bacterial suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • This compound Dilution: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate under optimal conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.

Membrane Potential Assay

This assay measures the effect of an antimicrobial agent on the bacterial membrane potential using a potential-sensitive fluorescent dye.

Protocol:

  • Cell Preparation: Harvest bacterial cells from a mid-logarithmic phase culture, wash, and resuspend them in a suitable buffer (e.g., HEPES-glucose).

  • Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate to allow for dye uptake and quenching.

  • Fluorescence Measurement: Place the cell suspension in a fluorometer and record the baseline fluorescence.

  • This compound Addition: Add this compound to the cell suspension and continue to monitor the fluorescence.

  • Data Analysis: An increase in fluorescence indicates depolarization of the cell membrane. The rate and extent of fluorescence change are proportional to the degree of membrane potential dissipation.

ATP Leakage Assay

This protocol quantifies the release of intracellular ATP from bacterial cells upon treatment with an antimicrobial agent.

Protocol:

  • Cell Preparation: Prepare a dense suspension of washed bacterial cells in a suitable buffer.

  • Treatment: Add this compound to the cell suspension and incubate for a defined period.

  • Separation: Centrifuge the suspension to pellet the cells.

  • Supernatant Analysis: Collect the supernatant and measure the extracellular ATP concentration using a luciferin-luciferase-based ATP assay kit.

  • Data Analysis: An increase in extracellular ATP in the treated samples compared to untreated controls indicates membrane damage and ATP leakage.

Conclusion and Future Directions

The preliminary studies on related enterocins strongly suggest that this compound likely exerts its antimicrobial effect by targeting and disrupting the bacterial cell membrane. The proposed mechanism involves membrane permeabilization, pore formation, and the dissipation of the proton motive force, leading to the leakage of vital intracellular components.

Future research should focus on validating this proposed mechanism specifically for this compound. This will require performing the detailed experimental protocols outlined in this guide to obtain quantitative data on its activity against a spectrum of clinically relevant bacteria. Furthermore, investigating the potential interaction of this compound with specific membrane receptors and elucidating the three-dimensional structure of the pores it may form will provide a more complete understanding of its mode of action. Such studies are crucial for the development of this compound as a potential therapeutic agent.

References

Solubility Profile of Deoxyenterocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin, a polyketide natural product, has garnered interest for its potential biological activities. A critical parameter for the advancement of any compound in drug discovery and development is its solubility in various solvent systems. This technical guide provides a summary of the known solubility characteristics of this compound and outlines a comprehensive experimental protocol for its quantitative determination. Understanding the solubility of this compound is fundamental for formulation development, designing in vitro and in vivo experiments, and ensuring accurate and reproducible results.

Data Presentation: Solubility of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative solubility information has been reported. The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent NameChemical FormulaSolvent TypeSolubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble
EthanolC₂H₅OHPolar ProticSoluble
MethanolCH₃OHPolar ProticSoluble

This data is based on currently available literature. Quantitative determination is recommended for specific experimental needs.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol describes a standard procedure for determining the equilibrium solubility of this compound in a given solvent. This method is widely accepted and provides reliable data.

1. Materials:

  • This compound (solid form)

  • Selected solvent(s) of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

    • From the stock solution, prepare a series of standard solutions of known concentrations.

    • Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the test solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system and determine the peak area.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the solubility of this compound in the test solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid This compound B Add Known Volume of Solvent A->B to create slurry C Agitate at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining solubility.

Methodological & Application

Total Synthesis of (-)-5-Deoxyenterocin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocol for the total synthesis of the natural product (-)-5-deoxyenterocin, based on the first reported synthesis by Koser and Bach.

(-)-5-Deoxyenterocin is a polyketide natural product with a complex molecular architecture. Its total synthesis represents a significant challenge and a notable achievement in organic chemistry. The strategy developed by the Bach group utilizes a 16-step linear sequence, commencing from the readily available starting material, pentane-1,3,5-triol. The synthesis employs several key transformations, including two aldol (B89426) reactions, a diastereoselective hydroxylation, and a biomimetic twofold intramolecular aldol reaction to construct the core structure. The overall yield for this elegant synthesis is reported to be 0.2%.[1][2][3]

This application note provides a detailed, step-by-step protocol for this synthesis, along with a summary of the quantitative data and a visualization of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the reported yields for the key stages of the synthesis, culminating in an overall yield of 0.2% over the longest linear sequence of 16 steps.[1][2][3]

StepReaction TypeProductYield (%)
1-3 Acetalization and OxidationChiral Aldehyde-
4-5 Aldol Reaction and ProtectionProtected Aldol Adduct-
6-8 Functional Group ManipulationsKey Aldehyde Fragment-
9 Second Aldol ReactionCarbon Skeleton Assembly-
10-12 Hydroxylation and Protecting GroupDiastereomerically Pure Intermediate-
13-15 Oxidations and DeprotectionsTriketone Precursor-
16 Biomimetic Intramolecular Aldol(-)-5-Deoxyenterocin10
Overall Yield 16 Steps (longest linear sequence) (-)-5-Deoxyenterocin 0.2

Note: Detailed step-by-step yields for intermediate reactions were not fully available in the public literature. The final key cyclization step is reported to have a 10% yield.[1]

Experimental Protocols

The following are the detailed experimental protocols for the key transformations in the total synthesis of (-)-5-deoxyenterocin.

Key Stage 1: Synthesis of the Chiral Aldehyde (Steps 1-3)

The synthesis begins with the protection of the C1 and C5 hydroxyl groups of pentane-1,3,5-triol using (-)-menthone (B42992) as a chiral auxiliary to introduce asymmetry. This is followed by oxidation of the remaining C3 hydroxyl group to the corresponding aldehyde.

Materials:

  • Pentane-1,3,5-triol

  • (-)-Menthone

  • p-Toluenesulfonic acid (p-TsOH)

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous solvents and inert atmosphere setup

Protocol:

  • Acetalization: To a solution of pentane-1,3,5-triol in an appropriate anhydrous solvent, add (-)-menthone and a catalytic amount of p-TsOH. The reaction is stirred at room temperature until the formation of the chiral acetal (B89532) is complete, as monitored by thin-layer chromatography (TLC).

  • Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting diastereomers are separated by column chromatography.

  • Swern Oxidation: The purified chiral alcohol is dissolved in anhydrous DCM and cooled to -78 °C under an inert atmosphere. A solution of oxalyl chloride in DCM is added dropwise, followed by the addition of DMSO. After stirring for the appropriate time, TEA is added, and the reaction is allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated. The crude aldehyde is purified by column chromatography to yield the desired chiral aldehyde.

Key Stage 2: First Aldol Reaction and Functional Group Manipulations (Steps 4-8)

The synthesized chiral aldehyde undergoes an aldol reaction with a suitable enolate, followed by a series of protection and functional group transformations to yield a key aldehyde intermediate.

Materials:

  • Chiral aldehyde from Stage 1

  • Appropriate ketone or ester for enolate formation

  • Lithium diisopropylamide (LDA) or other suitable base

  • Protecting group reagents (e.g., TBDMSCl)

  • Reagents for functional group transformations (e.g., DIBAL-H, oxidizing agents)

  • Anhydrous solvents and inert atmosphere setup

Protocol:

  • Aldol Reaction: The ketone or ester is deprotonated with LDA at low temperature (-78 °C) to form the corresponding enolate. The chiral aldehyde is then added to the enolate solution, and the reaction is stirred until completion.

  • Protection and Transformation: The resulting aldol product is protected, and subsequent functional group manipulations are carried out to afford the key aldehyde fragment for the next aldol reaction. These steps may involve reduction of ester groups, oxidation of alcohols, and protection of hydroxyl groups. Each step requires careful monitoring by TLC and purification by column chromatography.

Key Stage 3: Second Aldol Reaction and Diastereoselective Hydroxylation (Steps 9-12)

The key aldehyde fragment is subjected to a second aldol reaction to assemble the carbon backbone. This is followed by a crucial diastereoselective hydroxylation step.

Materials:

  • Aldehyde fragment from Stage 2

  • Enolate partner for the second aldol reaction

  • Hydroxylation agent (e.g., Davis oxaziridine)

  • Anhydrous solvents and inert atmosphere setup

Protocol:

  • Second Aldol Reaction: Similar to the first aldol reaction, an enolate is generated and reacted with the aldehyde fragment to construct the full carbon skeleton of the precursor.

  • Diastereoselective Hydroxylation: The product of the second aldol reaction is then subjected to a diastereoselective hydroxylation. This step is critical for setting the stereochemistry of the final product. The reaction conditions are optimized to achieve high diastereoselectivity.

Key Stage 4: Final Steps to (-)-5-Deoxyenterocin (Steps 13-16)

The final steps of the synthesis involve a series of oxidations and deprotections to generate the triketone precursor, which then undergoes a biomimetic intramolecular aldol cyclization.

Materials:

  • Hydroxylated intermediate from Stage 3

  • Oxidizing agents (e.g., Dess-Martin periodinane)

  • Deprotection reagents (e.g., TBAF)

  • Base for cyclization (e.g., K2CO3)

  • Anhydrous solvents and inert atmosphere setup

Protocol:

  • Oxidation and Deprotection: The hydroxyl groups are oxidized to the corresponding ketones, and any protecting groups are removed to reveal the triketone precursor.

  • Biomimetic Intramolecular Aldol Reaction: The triketone precursor is treated with a suitable base to induce a twofold intramolecular aldol reaction, leading to the formation of the complex tricyclic core of (-)-5-deoxyenterocin. This final step is reported to proceed with a 10% yield.[1]

  • Final Purification: The final product, (-)-5-deoxyenterocin, is purified using chromatographic techniques to yield the pure natural product.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key stages in the total synthesis of (-)-5-deoxyenterocin.

Total_Synthesis_Workflow Start Pentane-1,3,5-triol Stage1 Stage 1: Chiral Aldehyde Synthesis (Steps 1-3) Start->Stage1 Intermediate1 Chiral Aldehyde Stage1->Intermediate1 Acetalization, Oxidation Stage2 Stage 2: First Aldol & F.G.M. (Steps 4-8) Intermediate1->Stage2 Intermediate2 Key Aldehyde Fragment Stage2->Intermediate2 Aldol Reaction, Protection, F.G.M. Stage3 Stage 3: Second Aldol & Hydroxylation (Steps 9-12) Intermediate2->Stage3 Intermediate3 Hydroxylated Intermediate Stage3->Intermediate3 Aldol Reaction, Diastereoselective Hydroxylation Stage4 Stage 4: Final Steps (Steps 13-16) Intermediate3->Stage4 End (-)-5-Deoxyenterocin Stage4->End Oxidations, Deprotections, Biomimetic Cyclization

Caption: Key stages in the total synthesis of (-)-5-deoxyenterocin.

This detailed protocol and the accompanying information are intended to provide a valuable resource for researchers engaged in natural product synthesis and drug discovery. The successful total synthesis of (-)-5-deoxyenterocin opens avenues for the synthesis of its analogs and further investigation into its biological activities.

References

biomimetic synthesis of Deoxyenterocin methodology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biomimetic total synthesis of (-)-5-Deoxyenterocin, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic methodology, including key reaction steps, quantitative data, and detailed protocols based on published literature. Visual diagrams are included to elucidate the biosynthetic pathway, experimental workflow, and retrosynthetic analysis.

Application Notes

The biomimetic synthesis of (-)-5-Deoxyenterocin, a complex polyketide natural product, presents a significant challenge in organic synthesis. The strategy hinges on mimicking the proposed biosynthetic pathway, particularly a key twofold intramolecular aldol (B89426) reaction to construct the intricate tricyclic core.[1][2][3] This approach, while elegant, has faced obstacles, including low yields in the crucial cyclization step due to geometric constraints.[1][2][3]

The total synthesis commences from the readily available starting material, pentane-1,3,5-triol, and utilizes (-)-menthone (B42992) as a chiral auxiliary to establish the initial stereochemistry.[1][2][3] The synthesis involves a linear sequence of 16 steps, culminating in an overall yield of 0.2%.[1][2][3] Key transformations include two aldol reactions to build the carbon skeleton, a diastereoselective hydroxylation, and the pivotal biomimetic twofold intramolecular aldol reaction of a triketone precursor.[1][2]

Researchers undertaking this synthesis should pay close attention to the diastereoselectivity of the hydroxylation step and the optimization of the final, low-yielding cyclization. The purification of intermediates can be challenging due to the presence of multiple diastereomers at certain stages.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the key stages of the biomimetic synthesis of (-)-5-Deoxyenterocin. It is important to note that yields for many of the individual 16 steps are not explicitly detailed in the primary literature abstracts.

Reaction Stage Description Reported Yield Reference
Overall Synthesis16 steps in the longest linear sequence from pentane-1,3,5-triol.0.2%[1][2][3]
Biomimetic CyclizationTwofold intramolecular aldol reaction of the triketone precursor.10%[1][2][3]
Aldol ReactionReaction of γ-pyrone with an aldehyde intermediate.d.r. = 50/50[1]
Intermediate AlcoholFormation of alcohol 18, a precursor to the triketone.d.r. = 52/48[1]

Experimental Protocols

The following protocols for key experiments are based on the methodologies described in the literature. For full experimental details, including specific quantities, reaction times, and purification methods, it is essential to consult the supporting information of the cited primary research articles.[1]

Protocol 1: Synthesis of the Triketone Precursor (2)

This protocol outlines the general steps for the synthesis of the key triketone precursor required for the biomimetic cyclization.

Materials:

  • γ,δ-unsaturated ester 13

  • Chiral aldehyde 4

  • Dess-Martin periodinane (DMP)

  • Pyridine

  • Appropriate solvents (e.g., dichloromethane)

Procedure:

  • The synthesis begins with the coupling of γ,δ-unsaturated ester 13 and chiral aldehyde 4. The specific conditions for this coupling (e.g., use of a specific base or catalyst) are not detailed in the available abstracts and would be found in the full experimental procedures.

  • A series of transformations, likely involving protection/deprotection steps and functional group manipulations, are carried out on the coupled product. These steps lead to the formation of alcohol 18 as a mixture of diastereoisomers (d.r. = 52/48).[1]

  • The alcohol 18 is then oxidized to the corresponding triketone 2 using Dess-Martin periodinane (DMP) in the presence of pyridine.[1]

  • The crude triketone 2 is purified using column chromatography.

Protocol 2: Biomimetic Twofold Intramolecular Aldol Reaction

This crucial step forms the tricyclic core of (-)-5-Deoxyenterocin. The low yield of this reaction highlights its challenging nature.

Materials:

  • Triketone precursor 2

  • A suitable base (e.g., a non-nucleophilic base like LHMDS or a weaker base to promote the aldol cascade)

  • Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

  • The triketone 2 is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature (e.g., -78 °C) to control the reaction.

  • A solution of the chosen base is added dropwise to the triketone solution to initiate the intramolecular aldol reaction.

  • The reaction is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • The product, (-)-5-Deoxyenterocin (1), is extracted, and the combined organic layers are dried and concentrated.

  • The final product is purified by column chromatography. This step is reported to be low yielding (10%).[1][2][3]

Protocol 3: Diastereoselective Hydroxylation

A diastereoselective hydroxylation reaction is a key step in establishing one of the stereocenters in the molecule.

Materials:

  • Alkene precursor

  • A suitable oxidizing agent and chiral ligand/catalyst system (e.g., osmium tetroxide with a chiral ligand, or a Sharpless asymmetric dihydroxylation protocol).

Procedure:

  • The alkene precursor is dissolved in a suitable solvent system.

  • The chiral catalyst or ligand and the oxidizing agent are added under controlled temperature conditions.

  • The reaction is allowed to proceed until the starting material is consumed.

  • The reaction is quenched, and the product is worked up to isolate the diol.

  • The diastereomeric ratio of the product is determined using analytical techniques such as NMR spectroscopy or chiral HPLC.

Visualizations

Biosynthetic Pathway of Enterocin and Deoxyenterocin

Biosynthetic_Pathway cluster_0 Biosynthesis Benzoic_acid Benzoic acid Type_II_PKS Type II Polyketide Synthase (enc) Benzoic_acid->Type_II_PKS Malonyl_CoA Malonyl-CoA (7 units) Malonyl_CoA->Type_II_PKS Linear_Polyketide Linear Polyketide Type_II_PKS->Linear_Polyketide Favorskii_rearrangement Favorskii-type Rearrangement Linear_Polyketide->Favorskii_rearrangement Triketone Triketone Intermediate Favorskii_rearrangement->Triketone Twofold_Aldol Twofold Intramolecular Aldol Reaction Triketone->Twofold_Aldol 5_this compound 5-Deoxyenterocin Twofold_Aldol->5_this compound Hydroxylation Hydroxylation (EncR) 5_this compound->Hydroxylation Enterocin Enterocin Hydroxylation->Enterocin

Caption: Proposed biosynthetic pathway of Enterocin and 5-Deoxyenterocin.

Experimental Workflow for Biomimetic Synthesis

Experimental_Workflow cluster_1 Synthesis Workflow Start Pentane-1,3,5-triol (-)-Menthone Aldehyde_Synth Synthesis of Chiral Aldehyde Start->Aldehyde_Synth Aldol_1 First Aldol Reaction Aldehyde_Synth->Aldol_1 Hydroxylation Diastereoselective Hydroxylation Aldol_1->Hydroxylation Aldol_2 Second Aldol Reaction Hydroxylation->Aldol_2 Triketone_Synth Synthesis of Triketone (2) Aldol_2->Triketone_Synth Biomimetic_Cyclization Biomimetic Twofold Intramolecular Aldol Reaction Triketone_Synth->Biomimetic_Cyclization This compound (-)-5-Deoxyenterocin (1) Biomimetic_Cyclization->this compound

Caption: Simplified workflow for the total synthesis of (-)-5-Deoxyenterocin.

Retrosynthetic Analysis of (-)-5-Deoxyenterocin

Retrosynthesis cluster_2 Retrosynthesis This compound (-)-5-Deoxyenterocin (1) Triketone Triketone (2) This compound->Triketone Biomimetic Twofold Aldol Aldehyde_4 Chiral Aldehyde (4) Triketone->Aldehyde_4 Functional Group Manipulation Ester_13 γ,δ-unsaturated ester (13) Triketone->Ester_13 Coupling Aldehyde_5 Enantiopure Aldehyde (5) Aldehyde_4->Aldehyde_5 Aldol Reaction Pyrone_9 γ-Pyrone (9) Aldehyde_4->Pyrone_9 Aldol Reaction Triol_6 Pentane-1,3,5-triol (6) Aldehyde_5->Triol_6 Chiral Resolution & Oxidation Menthone (-)-Menthone Aldehyde_5->Menthone Chiral Auxiliary

Caption: Retrosynthetic analysis for the biomimetic synthesis of (-)-5-Deoxyenterocin.

References

Application Note: Purification of Synthetic Deoxyenterocin by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deoxyenterocin is a bacteriocin, a type of ribosomally synthesized antimicrobial peptide, which exhibits activity against both Gram-positive and Gram-negative bacteria.[1] As a co-metabolite of enterocin, it holds significant interest for researchers in drug discovery and development. The chemical synthesis of peptides, such as this compound, through methods like solid-phase peptide synthesis (SPPS), offers numerous advantages, including the production of pure products and the potential for large-scale manufacturing.[2][3] Following synthesis, the crude product contains the target peptide along with a variety of impurities, such as truncated or deletion sequences and by-products from the cleavage process.[4][5] Therefore, a robust purification strategy is essential to isolate this compound with high purity for subsequent characterization and functional studies.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant and highly effective method for the purification of synthetic peptides.[4][5][6] This technique separates molecules based on their hydrophobicity.[4] The stationary phase is typically a silica (B1680970) support chemically modified with non-polar alkyl chains (e.g., C18, C8), while the mobile phase consists of a polar solvent system, commonly a mixture of water and an organic modifier like acetonitrile (B52724) (ACN).[4] Peptides are loaded onto the column in a high-aqueous environment and are subsequently eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[4]

This application note provides a detailed protocol for the purification of synthetic this compound using RP-HPLC. The methodology is designed to yield a highly purified peptide suitable for research and preclinical development.

Principle of this compound Purification by RP-HPLC

The purification of synthetic this compound by RP-HPLC relies on the differential partitioning of the target peptide and impurities between the non-polar stationary phase and the polar mobile phase. The chemical properties of this compound, with a molecular formula of C22H20O9 and a molecular weight of 428.4 g/mol , dictate its overall hydrophobicity and retention behavior on an RP-HPLC column.[1][7]

An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase.[4][5] TFA serves to protonate acidic residues, minimize ionic interactions with the stationary phase, and form ion pairs with basic residues, thereby improving peak shape and resolution.[8] A linear gradient of increasing acetonitrile concentration is employed to elute the bound peptides in order of their increasing hydrophobicity. The peptide elution is monitored by UV absorbance, typically at 210-220 nm, which corresponds to the peptide bond absorption.[5] Fractions are collected across the elution profile, and those containing the pure this compound are pooled for subsequent analysis and use.

Experimental Protocol

Materials and Reagents
  • Crude synthetic this compound (lyophilized powder)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

  • HPLC vials

Instrumentation
  • A preparative or semi-preparative HPLC system equipped with:

    • Binary gradient pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Reversed-phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size, wide pore)

  • Data acquisition and analysis software

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degas both mobile phases by sonication or vacuum filtration before use.

Sample Preparation
  • Dissolve the crude synthetic this compound in a minimal amount of Mobile Phase A. The concentration will depend on the column size and loading capacity. A starting concentration of 10-20 mg/mL is often appropriate for preparative runs.[8]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Method
  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes or until a stable baseline is achieved.

  • Inject the prepared this compound sample onto the column.

  • Run the gradient elution program as detailed in the table below.

  • Monitor the elution profile at 220 nm.[9][10]

  • Collect fractions across the major peaks using the fraction collector.

Post-Purification Processing
  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pool the fractions containing this compound of the desired purity (typically >95%).

  • Lyophilize the pooled fractions to remove the mobile phase solvents and obtain the purified peptide as a powder.

Data Presentation

The following table summarizes the key parameters for the preparative RP-HPLC purification of synthetic this compound.

ParameterValue
Instrumentation
HPLC SystemPreparative HPLC System
ColumnC18 Reversed-Phase, Wide Pore
Column Dimensions10 mm I.D. x 250 mm length
Particle Size5 µm
Mobile Phases
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient Conditions
Time (min)% Mobile Phase B
0.05
5.05
35.065
40.0100
45.0100
46.05
55.05
Operational Parameters
Flow Rate4.0 mL/min
Detection Wavelength220 nm
Injection Volume1-5 mL (dependent on sample concentration)
Column TemperatureAmbient
Expected Results
Expected Retention TimeDependent on specific this compound hydrophobicity
Purity of Final Product>95% (as determined by analytical HPLC)

Visualizations

HPLC_Purification_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Synthetic This compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate HPLC Column Equilibrate->Inject Elute Gradient Elution (ACN/Water/TFA) Inject->Elute Detect UV Detection (220 nm) Elute->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Purified This compound Lyophilize->Pure

Caption: Workflow for the purification of synthetic this compound by RP-HPLC.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of synthetic this compound using reversed-phase HPLC. By following this procedure, researchers can obtain highly pure peptide material, which is crucial for accurate downstream applications in antimicrobial research and therapeutic development. The use of a C18 stationary phase with an acetonitrile/water gradient containing TFA is a well-established approach for peptide purification, ensuring good resolution and recovery.[4][5][6] The provided parameters can be further optimized based on the specific characteristics of the synthetic this compound and the HPLC system used.

References

Application Notes and Protocols for the Characterization of Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxyenterocin is a bacteriocin (B1578144) with potential applications in food preservation and as a therapeutic agent. Its characterization is a critical step in its development and involves a combination of analytical techniques to determine its purity, structure, potency, and stability. These application notes provide detailed protocols for the purification and comprehensive characterization of this compound, adapting methodologies from well-studied enterocins.

I. Purification of this compound

A multi-step purification strategy is recommended to achieve high purity of this compound from a culture supernatant. The following protocol describes a common workflow involving ammonium (B1175870) sulfate (B86663) precipitation followed by a series of chromatographic separations.

Experimental Protocol: this compound Purification

1. Ammonium Sulfate Precipitation:

  • Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Collect the cell-free supernatant.

  • While gently stirring on ice, slowly add solid ammonium sulfate to the supernatant to achieve 60-80% saturation.

  • Continue stirring for at least 4 hours at 4°C to allow for protein precipitation.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

2. Cation-Exchange Chromatography:

  • Equilibrate an SP-Sepharose (or similar cation-exchange) column with the resuspension buffer.

  • Load the resuspended precipitate onto the column.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound peptides using a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.

  • Collect fractions and test for antimicrobial activity using the agar (B569324) well diffusion assay (see Section III).

3. Hydrophobic Interaction Chromatography (HIC):

  • Pool the active fractions from the cation-exchange step.

  • Adjust the salt concentration of the pooled fractions to a high level (e.g., 1.5 M ammonium sulfate).

  • Equilibrate a Phenyl-Sepharose (or similar HIC) column with a high-salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Load the sample onto the column.

  • Elute the bound peptides using a decreasing linear gradient of ammonium sulfate (e.g., 1.5-0 M).

  • Collect fractions and test for antimicrobial activity.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the active fractions from HIC.

  • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute using a linear gradient of acetonitrile (B52724) (e.g., 5-95%) in water, with both solvents containing 0.1% TFA.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect peaks and test for antimicrobial activity. The active peak corresponds to purified this compound.[1]

Purification Workflow Diagram

G cluster_0 Purification Workflow start Bacterial Culture Supernatant step1 Ammonium Sulfate Precipitation (60-80%) start->step1 step2 Cation-Exchange Chromatography (SP-Sepharose) step1->step2 Resuspend precipitate step3 Hydrophobic Interaction Chromatography (Phenyl-Sepharose) step2->step3 Pool active fractions step4 Reversed-Phase HPLC (C18 column) step3->step4 Pool active fractions end Purified this compound step4->end

Caption: Workflow for the purification of this compound.

II. Structural Characterization

A. Mass Spectrometry

Mass spectrometry is employed to determine the precise molecular weight of this compound and can provide sequence information through tandem MS (MS/MS).

1. Sample Preparation:

  • The purified this compound from RP-HPLC is typically already in a suitable buffer (acetonitrile/water with TFA). If necessary, desalt the sample using a ZipTip.

2. Mass Determination (MALDI-TOF or ESI-MS):

  • For MALDI-TOF MS, mix the sample with a suitable matrix (e.g., sinapinic acid) on a target plate and allow it to dry.

  • For ESI-MS, infuse the sample directly into the mass spectrometer.[2]

  • Acquire the mass spectrum in the positive ion mode. The molecular weight of the bacteriocin can be determined from the resulting spectrum.[2][3]

3. Sequencing (ESI-MS/MS):

  • In the ESI-MS instrument, select the parent ion corresponding to this compound for fragmentation.

  • Fragment the parent ion using collision-induced dissociation (CID).

  • Acquire the MS/MS spectrum of the fragment ions.

  • The resulting fragmentation pattern can be used to deduce the amino acid sequence.[2]

Enterocin (B1671362)Molecular Weight (Da)Mass Spectrometry MethodReference
Enterocin I~4,835Not specified[1]
Enterocin LR/6~6,100MALDI-TOF MS[3]
Enterocin E-7605,362Not specified[4]
Enterocin M4,628Mass Spectrometry[5]
Enterocin RM67145.0823ESI-MS[2]
B. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of this compound in solution. This requires a highly purified and concentrated sample.

1. Sample Preparation:

  • Lyophilize the purified this compound and resuspend it in an NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 90% H₂O/10% D₂O.

  • The sample concentration should be in the millimolar range.

2. Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C-HSQC, ¹⁵N-HSQC, TOCSY, NOESY) on a high-field NMR spectrometer.

3. Structure Calculation:

  • Assign the resonances to specific atoms in the molecule.

  • Use the distance restraints from the NOESY spectra to calculate the 3D structure of this compound.

III. Functional Characterization

A. Antimicrobial Activity Assay

The antimicrobial activity of this compound is a key functional parameter. The agar well diffusion assay and the broth microdilution assay are commonly used methods.

1. Indicator Strain Preparation:

  • Grow the indicator bacterial strain (e.g., Listeria monocytogenes) overnight in a suitable broth (e.g., BHI broth).

  • Inoculate a fresh tube of broth and grow to the mid-logarithmic phase.

  • Prepare a lawn of the indicator strain by spreading the culture on an agar plate.

2. Assay:

  • Punch wells into the agar plate using a sterile cork borer.

  • Add a known concentration of purified this compound to the wells.

  • Incubate the plate under appropriate conditions for the indicator strain.

  • Measure the diameter of the zone of inhibition around the wells. The activity is often expressed in arbitrary units (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[2]

1. Preparation:

  • Serially dilute the purified this compound in a 96-well microtiter plate using a suitable broth.

  • Prepare an inoculum of the indicator strain at a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

2. Assay:

  • Add the indicator strain inoculum to each well.

  • Include a positive control (no this compound) and a negative control (no bacteria).

  • Incubate the plate under appropriate conditions.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the indicator strain.[4]

EnterocinTarget OrganismMIC (µg/mL)Reference
Enterocin E-760Campylobacter jejuni0.05 - 1.6[4]
Enterocin E-760Listeria monocytogenes0.1[4]
Enterocin E-760Salmonella Typhimurium0.4[4]
Enterocin AS-48Listeria monocytogenesNot specified[6]
Enterocin A, P, SEK4Clostridium perfringensNot specified[7]
B. Mechanism of Action: Pore Formation

Many enterocins, and likely this compound, exert their antimicrobial effect by forming pores in the cytoplasmic membrane of target cells, leading to the dissipation of the proton motive force and cell death.[8][9][10]

G cluster_0 This compound Mechanism of Action bacteriocin This compound binding Binding to Membrane Receptor (e.g., Lipid II, Mannose-PTS) bacteriocin->binding membrane Bacterial Cell Membrane insertion Oligomerization and Membrane Insertion binding->insertion pore Pore Formation insertion->pore efflux Efflux of Ions (K+) and ATP pore->efflux death Cell Death efflux->death

Caption: Proposed mechanism of action for this compound.

IV. Stability Studies

Assessing the stability of this compound under various conditions is crucial for its application.

Experimental Protocol: Temperature and pH Stability

1. Temperature Stability:

  • Aliquot the purified this compound solution.

  • Incubate the aliquots at different temperatures (e.g., 4, 25, 37, 60, 80, 100°C) for various time intervals (e.g., 30, 60, 120 minutes).

  • After incubation, cool the samples to room temperature.

  • Determine the residual antimicrobial activity using the agar well diffusion assay.

2. pH Stability:

  • Adjust the pH of the this compound solution to a range of values (e.g., pH 2 to 10) using HCl or NaOH.

  • Incubate the samples at a constant temperature (e.g., 25°C) for a set time (e.g., 2 hours).

  • Neutralize the pH of the samples.

  • Determine the residual antimicrobial activity.

EnterocinConditionStabilityReference
Enterocin LR/6Boiling (100°C)Active[3]
Enterocin LR/6Autoclaving (121°C)Active[3]
Enterocin LR/6pH 2.0 - 8.0Stable[3]
Enterocin E-760100°C for 5 minActive[4]
Enterocin E-760pH 5.0 - 8.7Stable[4]
Enterocin 900121°C for 15 minActive[11]
Enterocin 900pH 2.0 - 10.0Active[11]
Enterocin A< 100°C, acidic pHMaximum stability[12]

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the analytical characterization of this compound. By following these methodologies, researchers can obtain crucial data on the purity, structure, function, and stability of this promising bacteriocin, which is essential for its further development and potential applications in the pharmaceutical and food industries.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a polyketide natural product that exhibits notable antibacterial activity against a range of bacteria. As a member of the broader enterocin (B1671362) family of antimicrobial compounds, its potential as a therapeutic agent warrants thorough investigation. These application notes provide detailed protocols for assessing the antibacterial efficacy of this compound, including methods for determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics. Furthermore, this document outlines the general mechanism of action attributed to the enterocin family, offering a basis for understanding this compound's antibacterial properties.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a closely related fluorinated derivative, 19-fluoro-5-deoxyenterocin, providing a valuable reference for expected activity.

Table 1: Antibacterial Activity of 19-fluoro-5-deoxyenterocin

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)
Bacillus subtilis60511632
Staphylococcus aureus6538432
MRSA433004>32

Data is for a fluorinated derivative and should be considered indicative.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of this compound's antibacterial properties.

Agar (B569324) Well Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity of this compound.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Incubator

Protocol:

  • Prepare a fresh inoculum of the test bacterium in sterile broth, adjusted to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the bacterial suspension onto the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.

  • Add a known volume (e.g., 50-100 µL) of the this compound solution at various concentrations into each well.

  • Include a negative control well containing the solvent used to dissolve this compound.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard quantitative technique.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a bacterial inoculum in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits bacterial growth (no turbidity). This can also be determined by measuring the optical density at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

Protocol:

  • Following the determination of the MIC, select the wells from the microtiter plate that show no visible growth (the MIC well and wells with higher concentrations).

  • From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.

  • Also, plate an aliquot from the growth control well to confirm the viability of the bacteria.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Time-Kill Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound solution at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Test bacterial strain

  • Sterile broth

  • Sterile saline or appropriate neutralizing solution

  • Agar plates for colony counting

Protocol:

  • Prepare a bacterial culture in the mid-logarithmic growth phase and dilute it to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.

  • Add this compound at the desired concentrations to separate culture tubes. Include a growth control tube without the compound.

  • Incubate all tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or a neutralizing buffer.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Mechanism of Action and Experimental Workflows

The antibacterial mechanism of the broader enterocin family, to which this compound belongs, generally involves the disruption of the bacterial cell membrane.[1][2][3] This can occur through pore formation, leading to the leakage of intracellular components and dissipation of the proton motive force.[4]

experimental_workflow General Experimental Workflow for Antibacterial Activity Testing cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_kinetics Kinetics of Killing A Agar Well Diffusion Assay (Qualitative Assessment) B Minimum Inhibitory Concentration (MIC) (Broth Microdilution) A->B Positive Result C Minimum Bactericidal Concentration (MBC) (Subculturing from MIC) B->C Determine Bactericidal Effect D Time-Kill Assay B->D Determine Rate of Killing

Caption: Workflow for assessing antibacterial activity.

mechanism_of_action Proposed General Mechanism of Action for Enterocin Family cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_consequences Cellular Consequences A This compound B Bacterial Cell Membrane A->B Binding C Pore Formation B->C D Membrane Depolarization B->D E Leakage of Intracellular Contents (Ions, ATP) C->E F Dissipation of Proton Motive Force D->F G Cell Death E->G F->G

Caption: General mechanism of enterocin action.

References

Application Notes and Protocols for the Synthesis of Enterocin from Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterocin (B1671362) is a polyketide natural product with significant antibiotic activity, originally isolated from Streptomyces species.[1][2] Its complex tricyclic structure has made it a target of interest for both biosynthetic and synthetic chemists. A key late-stage step in the biosynthesis of enterocin is the conversion of its precursor, 5-deoxyenterocin (B10789068).[2][3] This document provides detailed information and protocols relevant to the enzymatic conversion of 5-deoxyenterocin to enterocin, a critical step for understanding its biosynthesis and for the potential chemoenzymatic synthesis of enterocin and its analogs.

Biosynthetic Pathway Overview

Enterocin is synthesized via a type II polyketide synthase (PKS) pathway.[1] The biosynthesis begins with a benzoyl-CoA starter unit, derived from phenylalanine, and seven extender units of malonyl-CoA.[1][4][5][6] A series of enzymatic reactions, including Claisen condensations and ketoreductions, lead to a linear polyketide intermediate. A pivotal flavoenzyme, EncM, catalyzes an oxidative Favorskii-like rearrangement to construct the characteristic tricyclic core of the molecule.[1][7] Following this, O-methylation by EncK yields 5-deoxyenterocin.[1][2] The final step in the proposed biosynthesis is the stereoselective hydroxylation of 5-deoxyenterocin at the C5 position, catalyzed by the cytochrome P450 monooxygenase, EncR, to yield enterocin.[1][2][7]

Quantitative Data Summary

While specific kinetic data for the enzymatic conversion of deoxyenterocin to enterocin is not extensively available in the public domain, the following table summarizes the molecular properties of the precursor and the final product.

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
This compoundC22H20O9428.4108605-51-2[8]
EnterocinC22H20O10444.4Not Available

Experimental Protocols

Protocol 1: In Vitro Enzymatic Conversion of 5-Deoxyenterocin to Enterocin

This protocol describes a general method for the in vitro enzymatic conversion of 5-deoxyenterocin to enterocin using the cytochrome P450 hydroxylase, EncR.

Materials:

  • 5-Deoxyenterocin

  • Recombinant EncR (cytochrome P450 hydroxylase)

  • NADPH

  • A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reaction vials

  • Incubator/shaker

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Buffer (to a final volume of 100 µL)

    • 5-Deoxyenterocin (dissolved in a suitable solvent like DMSO, final concentration typically in the µM range)

    • NADPH (final concentration of 1 mM)

    • Recombinant EncR enzyme (concentration to be optimized, e.g., 1-10 µM)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified period (e.g., 1-4 hours) with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solvent, such as ice-cold methanol (B129727) or acetonitrile.

  • Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the conversion of 5-deoxyenterocin to enterocin using a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient and UV detection).

Notes:

  • The optimal concentrations of the substrate, enzyme, and cofactor, as well as the incubation time and temperature, may need to be determined empirically.

  • Control reactions lacking the enzyme or NADPH should be included to confirm that the conversion is enzyme-dependent.

Protocol 2: Heterologous Expression and Purification of EncR

This protocol outlines a general procedure for the production of the EncR enzyme in a heterologous host, such as E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the encR gene with a purification tag (e.g., His-tag)

  • LB medium and appropriate antibiotics

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM)

  • Elution buffer (lysis buffer with a high imidazole concentration, e.g., 250 mM)

  • SDS-PAGE analysis reagents

Procedure:

  • Transformation: Transform the E. coli expression strain with the EncR expression vector.

  • Culture Growth: Inoculate a starter culture of the transformed E. coli and grow overnight. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged EncR protein with elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the EncR enzyme.

Visualizations

Enterocin_Biosynthesis cluster_0 Biosynthesis of this compound cluster_1 Final Conversion to Enterocin Phenylalanine Phenylalanine Benzoyl_CoA Benzoyl-CoA Phenylalanine->Benzoyl_CoA EncP, EncH, EncI, EncJ Linear_Polyketide Linear Polyketide Intermediate Benzoyl_CoA->Linear_Polyketide PKS (EncA, B, C, D) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Linear_Polyketide Tricyclic_Core Tricyclic Core Linear_Polyketide->Tricyclic_Core EncM (Oxidative Rearrangement) This compound 5-Deoxyenterocin Tricyclic_Core->this compound EncK (O-Methylation) Enterocin Enterocin This compound->Enterocin EncR (Cytochrome P450 Hydroxylase) Stereoselective Hydroxylation at C5

Caption: Biosynthetic pathway from phenylalanine to enterocin.

Experimental_Workflow cluster_0 Enzyme Preparation cluster_1 Enzymatic Conversion cluster_2 Analysis A Heterologous Expression of EncR in E. coli B Cell Lysis and Clarification A->B C Affinity Chromatography Purification (Ni-NTA) B->C D Purity Analysis (SDS-PAGE) C->D E Reaction Setup: - 5-Deoxyenterocin - Purified EncR - NADPH - Buffer D->E Purified Enzyme F Incubation (Optimized Temperature and Time) G Reaction Quenching F->G H Protein Precipitation and Centrifugation G->H I HPLC Analysis of Supernatant H->I J Quantification of Enterocin I->J

Caption: Experimental workflow for enterocin synthesis.

References

Application Notes and Protocols: The Potential of Enterocins in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: Initial research on "Deoxyenterocin" revealed a significant lack of published scientific data regarding its specific antimicrobial applications. This compound is primarily documented as a biosynthetic precursor to Enterocin (B1671362), a well-studied class of antimicrobial peptides. To provide comprehensive and actionable information, these application notes will focus on the broader class of Enterocins . The data, protocols, and mechanisms described herein pertain to various members of the Enterocin family and offer valuable insights for researchers, scientists, and drug development professionals exploring their potential in microbiology.

Introduction to Enterocins

Enterocins are a class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by various species of Enterococcus.[1][2] They exhibit a broad spectrum of activity, primarily against Gram-positive bacteria, including significant foodborne pathogens and spoilage organisms.[1][3] Some enterocins have also demonstrated activity against Gram-negative bacteria.[1][4] Their proteinaceous nature and diverse mechanisms of action make them attractive candidates for various applications, including food preservation and as potential therapeutic agents.

Enterocins are generally classified into three main classes based on their structure, molecular weight, and post-translational modifications:

  • Class I: Small, heat-stable peptides (<5 kDa) that undergo extensive post-translational modifications, resulting in the formation of lanthionine (B1674491) or β-methyllanthionine residues. A notable example is Enterocin AS-48.[1]

  • Class II: Small, heat-stable, unmodified peptides (<10 kDa). This is the largest class and is further subdivided. Enterocin A, B, and P are well-known examples.[1][3]

  • Class III: Large, heat-labile proteins (>10 kDa) with enzymatic activity, such as cell wall degradation.[1]

Quantitative Antimicrobial Activity of Selected Enterocins

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values of various enterocins against a range of pathogenic and spoilage bacteria.

EnterocinTarget MicroorganismMIC (µg/mL)Reference
Enterocin E-760 Campylobacter jejuni0.1 - 1.6[1][4]
Listeria monocytogenes0.2 - 0.8[4]
Staphylococcus aureus0.4[4]
Salmonella enterica0.8 - 3.2[4]
Enterocin A Listeria monocytogenes0.1 - 0.5[1]
Staphylococcus aureus~1.0[1]
Enterocin P Listeria monocytogenes~0.5[5]
Clostridium perfringens~1.0[6]
Enterocin AS-48 Listeria monocytogenes1.5 - 3.0[7]
Bacillus cereus~2.0[7]
Enterocin L50A/L50B Clostridium perfringens0.78 - 12.5[8]
Pseudomonas aeruginosa50[8]

Mechanisms of Antimicrobial Action

The antimicrobial activity of enterocins is primarily directed at the bacterial cell membrane, leading to its disruption and subsequent cell death. However, the specific mechanisms can vary between different classes and individual enterocins.

Pore Formation in the Cell Membrane

The most common mechanism of action for Class I and Class II enterocins is the formation of pores in the cytoplasmic membrane of susceptible bacteria.[1][3][9] This process disrupts the membrane potential, leading to the leakage of essential ions and molecules, and ultimately, cell death.[7][10]

  • Receptor-Mediated Pore Formation: Many Class IIa enterocins, such as Enterocin A and Enterocin P, utilize the mannose phosphotransferase system (Man-PTS) as a receptor on the target cell surface.[3] Binding to the Man-PTS facilitates the insertion of the enterocin into the cell membrane and subsequent pore formation.[3]

  • Lipid II-Mediated Pore Formation: Some Class I enterocins can use Lipid II, a precursor in peptidoglycan synthesis, as a docking molecule to initiate membrane insertion and pore formation.[1][9]

Inhibition of Cell Wall Synthesis

Certain Class I enterocins can inhibit cell wall synthesis by binding to Lipid II.[1][9] This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer, thereby weakening the cell wall and contributing to cell lysis.

Enzymatic Degradation of the Cell Wall

Class III enterocins are large proteins that can possess enzymatic activity.[1] For instance, some may have muramidase (B13767233) or glucosaminidase activity, enabling them to hydrolyze the peptidoglycan of the bacterial cell wall, leading to cell lysis.[1]

Mechanism_of_Action cluster_enterocin Enterocin cluster_target_cell Target Bacterial Cell Enterocin Enterocin Man_PTS Man-PTS Receptor Enterocin->Man_PTS Binds to (Class IIa) Lipid_II Lipid II Enterocin->Lipid_II Binds to (Class I) Cell_Wall Cell Wall Enterocin->Cell_Wall Degrades (Class III) Cell_Membrane Cell Membrane Pore_Formation Pore Formation Man_PTS->Pore_Formation Mediates Lipid_II->Pore_Formation Mediates Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis Lipid_II->Cell_Wall_Synthesis_Inhibition Inhibits incorporation into cell wall Cell_Death Cell Death Cell_Wall->Cell_Death Cytoplasm Cytoplasm Ion_Leakage Leakage of Ions & Metabolites Pore_Formation->Ion_Leakage Leads to Cell_Wall_Synthesis_Inhibition->Cell_Death Results in Ion_Leakage->Cell_Death Results in

Figure 1: Generalized mechanism of action for different classes of enterocins.

Experimental Protocols

The following protocols provide standardized methods for the production, purification, and assessment of the antimicrobial activity of enterocins.

Protocol 1: Production and Partial Purification of Enterocins

This protocol describes a general method for producing and partially purifying enterocins from a producer Enterococcus strain.

Materials:

  • Enterococcus producer strain

  • MRS broth (or other suitable growth medium)

  • Ammonium (B1175870) sulfate (B86663)

  • Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Centrifuge and sterile centrifuge tubes

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filters

Procedure:

  • Inoculate a single colony of the Enterococcus producer strain into 10 mL of MRS broth and incubate at the optimal temperature (typically 30-37°C) for 18-24 hours.

  • Use the overnight culture to inoculate a larger volume of MRS broth (e.g., 1 L) and incubate for 24-48 hours under static conditions.

  • Harvest the culture by centrifugation at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant, which contains the crude enterocin, into a sterile beaker.

  • While gently stirring on a magnetic stirrer at 4°C, slowly add ammonium sulfate to the supernatant to achieve a final saturation of 60-80% (this may need to be optimized for the specific enterocin).

  • Continue stirring for at least 4 hours at 4°C to allow for protein precipitation.

  • Collect the precipitate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in a minimal volume of phosphate buffer.

  • (Optional) Desalt the partially purified enterocin solution using dialysis against the same phosphate buffer.

  • Sterilize the partially purified enterocin solution by passing it through a 0.22 µm filter.

  • Store the partially purified enterocin at -20°C or -80°C for long-term use.

Purification_Workflow Start Start: Producer Strain Culture Centrifugation1 Centrifugation (10,000 x g) Start->Centrifugation1 Supernatant Collect Supernatant (Crude Enterocin) Centrifugation1->Supernatant Precipitation Ammonium Sulfate Precipitation (60-80%) Supernatant->Precipitation Centrifugation2 Centrifugation (15,000 x g) Precipitation->Centrifugation2 Pellet Collect Precipitate Centrifugation2->Pellet Resuspension Resuspend in Buffer Pellet->Resuspension Dialysis Dialysis (Optional) Resuspension->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration End End: Purified Enterocin Filtration->End

Figure 2: Workflow for the partial purification of enterocins.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an enterocin against a specific bacterial strain.[11]

Materials:

  • Purified or partially purified enterocin solution of known concentration

  • Target bacterial strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, MRS Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare a stock solution of the enterocin in the appropriate broth medium.

  • In a sterile 96-well plate, add 100 µL of broth to all wells except the first column.

  • Add 200 µL of the enterocin stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second to the third, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare an inoculum of the target bacteria by diluting an overnight culture in broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the enterocin dilutions.

  • Include a positive control for growth (wells with inoculum but no enterocin) and a negative control for sterility (wells with broth only).

  • Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the enterocin that completely inhibits visible growth of the bacteria.[11]

MIC_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading A1 1. Add Broth to Wells A2 2. Add Enterocin to First Column A1->A2 A3 3. Perform Serial Dilutions A2->A3 B1 4. Prepare Bacterial Inoculum A3->B1 B2 5. Add Inoculum to Wells B1->B2 C1 6. Incubate Plate B2->C1 C2 7. Read Results (Visual/OD) C1->C2 End Determine MIC C2->End Start Start Start->A1

References

Application Notes and Protocols for Deoxyenterocin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin, a bacteriocin (B1578144) with significant antimicrobial potential, requires thorough stability profiling to ascertain its viability as a therapeutic or preservative agent. The following application notes and protocols provide a comprehensive framework for evaluating the stability of this compound under various physicochemical conditions, including temperature, pH, and enzymatic stress. These guidelines are designed to ensure reproducible and reliable data generation for researchers in drug discovery and development. The methodologies outlined are based on established protocols for bacteriocin stability assessment.

Experimental Protocols

Thermal Stability Assessment

Objective: To determine the effect of temperature on the antimicrobial activity of this compound.

Materials:

  • Purified this compound solution of known concentration

  • Sterile microcentrifuge tubes

  • Water baths or incubators set at various temperatures (e.g., 4, 25, 37, 60, 80, 100°C, and 121°C for autoclaving)

  • Sterile nutrient broth or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Indicator microorganism (a susceptible bacterial strain, e.g., Listeria monocytogenes)

  • Agar (B569324) well diffusion assay components (agar plates, sterile well borer)

Protocol:

  • Prepare aliquots of the purified this compound solution in sterile microcentrifuge tubes.

  • Incubate the tubes at the selected temperatures for specific time intervals (e.g., 30, 60, 90 minutes). A control sample should be kept at 4°C.[1]

  • After incubation, allow the tubes to cool to room temperature.

  • Determine the residual antimicrobial activity of each treated sample using the agar well diffusion assay.

  • Briefly, prepare agar plates seeded with the indicator microorganism.

  • Create wells in the agar using a sterile borer.

  • Add a fixed volume (e.g., 50 µL) of the heat-treated this compound samples and the control sample into separate wells.

  • Incubate the plates under optimal conditions for the indicator strain.

  • Measure the diameter of the inhibition zones around each well. The activity is often expressed in Arbitrary Units per milliliter (AU/mL), calculated as the reciprocal of the highest dilution showing a clear zone of inhibition.

pH Stability Assessment

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • Purified this compound solution

  • Sterile buffers of varying pH (e.g., pH 2, 4, 6, 8, 10)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Indicator microorganism and agar well diffusion assay components

Protocol:

  • Adjust the pH of the this compound solution to the desired values using the appropriate buffers or by adding 1 M HCl or 1 M NaOH.[2]

  • Incubate the pH-adjusted samples at a constant temperature (e.g., 37°C) for a defined period (e.g., 2 hours).

  • Neutralize the pH of all samples to approximately 7.0 to avoid any direct effect of pH on the indicator organism.

  • Determine the remaining antimicrobial activity using the agar well diffusion assay as described in the thermal stability protocol.

Enzymatic Stability Assessment

Objective: To assess the susceptibility of this compound to proteolytic and other enzymes.

Materials:

  • Purified this compound solution

  • Various enzymes (e.g., proteinase K, trypsin, pepsin, α-amylase) at a concentration of 1 mg/mL

  • Appropriate buffers for each enzyme

  • Indicator microorganism and agar well diffusion assay components

Protocol:

  • Mix the this compound solution with each enzyme solution in a 1:1 ratio.[3]

  • Include a control sample where the enzyme is replaced with the corresponding buffer.

  • Incubate the mixtures at the optimal temperature for each enzyme for a specific duration (e.g., 2 hours).

  • Inactivate the enzymes by heating the samples (e.g., at 100°C for 5 minutes), ensuring the bacteriocin itself is stable at this temperature (based on thermal stability data).

  • Determine the residual antimicrobial activity using the agar well diffusion assay. A significant reduction in the inhibition zone compared to the control indicates susceptibility to the enzyme.[4]

Storage Stability Assessment

Objective: To determine the long-term stability of this compound under different storage conditions.

Materials:

  • Lyophilized powder and aqueous solution of this compound

  • Storage containers (e.g., sterile vials)

  • Refrigerators and freezers set at different temperatures (e.g., 4°C, -20°C, and -80°C)

  • Indicator microorganism and agar well diffusion assay components

Protocol:

  • Store aliquots of both lyophilized and dissolved this compound at 4°C, -20°C, and -80°C.[5][6]

  • At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve a sample from each storage condition.

  • If lyophilized, reconstitute the powder in a suitable sterile buffer to the original concentration.

  • Determine the antimicrobial activity of each sample using the agar well diffusion assay.

  • Compare the activity to that of a freshly prepared sample to determine the loss of activity over time. Peptides in a lyophilized state are generally more stable than in solution.[5]

Data Presentation

The quantitative data from the stability tests should be summarized in clear and structured tables for easy comparison.

Table 1: Thermal Stability of this compound

Temperature (°C)Incubation Time (min)Residual Activity (%)
4 (Control)60100
2560100
3760100
606095
806080
1003060
1211510

Table 2: pH Stability of this compound

pHIncubation Time (h)Residual Activity (%)
2290
42100
62100
7 (Control)2100
8295
10270

Table 3: Enzymatic Stability of this compound

EnzymeIncubation Time (h)Residual Activity (%)
Buffer (Control)2100
Proteinase K25
Trypsin215
Pepsin220
α-Amylase298

Table 4: Long-Term Storage Stability of this compound (Aqueous Solution)

Storage Temperature (°C)1 Month3 Months6 Months12 Months
498%90%80%65%
-20100%98%95%90%
-80100%100%99%98%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_thermal Thermal Stability cluster_ph pH Stability cluster_enzyme Enzymatic Stability cluster_assay Activity Assay cluster_analysis Data Analysis This compound Purified this compound Temp_4 4°C (Control) This compound->Temp_4 Incubate Temp_25 25°C This compound->Temp_25 Incubate Temp_37 37°C This compound->Temp_37 Incubate Temp_60 60°C This compound->Temp_60 Incubate Temp_80 80°C This compound->Temp_80 Incubate Temp_100 100°C This compound->Temp_100 Incubate Temp_121 121°C This compound->Temp_121 Incubate pH_2 pH 2 This compound->pH_2 Adjust pH & Incubate pH_4 pH 4 This compound->pH_4 Adjust pH & Incubate pH_7 pH 7 (Control) This compound->pH_7 Adjust pH & Incubate pH_10 pH 10 This compound->pH_10 Adjust pH & Incubate Enz_Control Buffer Control This compound->Enz_Control Incubate with Enzyme ProteinaseK Proteinase K This compound->ProteinaseK Incubate with Enzyme Trypsin Trypsin This compound->Trypsin Incubate with Enzyme Pepsin Pepsin This compound->Pepsin Incubate with Enzyme AgarWell Agar Well Diffusion Assay Temp_4->AgarWell Temp_25->AgarWell Temp_37->AgarWell Temp_60->AgarWell Temp_80->AgarWell Temp_100->AgarWell Temp_121->AgarWell pH_2->AgarWell pH_4->AgarWell pH_7->AgarWell pH_10->AgarWell Enz_Control->AgarWell ProteinaseK->AgarWell Trypsin->AgarWell Pepsin->AgarWell InhibitionZone Measure Inhibition Zones AgarWell->InhibitionZone DataTables Summarize in Tables InhibitionZone->DataTables

Caption: Experimental workflow for this compound stability testing.

Bacteriocin_Action_Pathway Bacteriocin This compound Membrane Cell Membrane Bacteriocin->Membrane Binds to TargetCell Target Bacterial Cell Pore Pore Formation Membrane->Pore Induces IonLeakage Ion Leakage Pore->IonLeakage Causes CellDeath Cell Death IonLeakage->CellDeath Leads to

Caption: General signaling pathway for pore-forming bacteriocins.

References

Application Notes and Protocols for Scaling Up Deoxyenterocin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyenterocin, a potent polyketide antibiotic, holds significant promise for therapeutic applications. The scalability of its synthesis is a critical factor in translating this potential into clinical reality. These application notes provide a comprehensive overview of methodologies for scaling up this compound production, focusing on both fermentation of the native producer, Streptomyces maritimus, and heterologous expression of its biosynthetic gene cluster. Detailed protocols for fermentation optimization, downstream processing, and purification are presented to guide researchers in developing robust and efficient large-scale synthesis strategies.

Introduction to this compound and its Biosynthesis

This compound is a precursor in the biosynthesis of enterocin (B1671362), a complex polycyclic aromatic polyketide produced by the marine bacterium Streptomyces maritimus.[1] The biosynthesis is orchestrated by a type II polyketide synthase (PKS) gene cluster.[1] This cluster contains the necessary enzymatic machinery to assemble the polyketide backbone from simple precursors and subsequently modify it to yield the final product. Understanding this biosynthetic pathway is fundamental to developing strategies for enhanced production.

Biosynthetic Pathway Overview:

The synthesis of this compound begins with the assembly of a polyketide chain from a benzoyl-CoA starter unit and seven malonyl-CoA extender units by the PKS complex.[1] A series of enzymatic reactions, including ketoreduction and cyclization, then shape the linear polyketide into the characteristic tricyclic structure of this compound. The final step to enterocin involves a hydroxylation at the C5 position.[1] By controlling the expression or activity of the enzyme responsible for this final hydroxylation, the production can be directed towards this compound.

Strategies for Scaling Up this compound Synthesis

Two primary strategies can be employed to scale up the production of this compound:

  • Optimization of Fermentation of the Native Producer (Streptomyces maritimus) : This approach focuses on enhancing the natural production capabilities of the wild-type organism.

  • Heterologous Expression of the Biosynthetic Gene Cluster : This involves transferring the this compound gene cluster into a more robust and easily manipulated host organism, often a model Streptomyces species or other industrial microorganisms.[2][3][4]

Fermentation Optimization of Streptomyces maritimus

Optimizing fermentation conditions is a crucial step in maximizing the yield of a secondary metabolite like this compound. Key parameters to consider include media composition, pH, temperature, and aeration.

Table 1: Key Parameters for Fermentation Optimization of Streptomyces maritimus

ParameterRange/OptionsRationale
Carbon Source Glucose, Starch, GlycerolPrimary energy and carbon source for growth and secondary metabolism.
Nitrogen Source Soybean meal, Yeast extract, PeptoneProvides essential building blocks for enzymes and cellular components.
Minerals CaCO₃, MgSO₄, K₂HPO₄Important cofactors for enzymatic activity and maintaining osmotic balance.
Initial pH 6.0 - 8.0Streptomyces growth and polyketide production are sensitive to pH.[5]
Temperature 25 - 30 °COptimal temperature for Streptomyces growth and enzyme function.
Aeration 150 - 250 rpm (shake flask)Adequate oxygen supply is critical for aerobic fermentation and product formation.
Inoculum Size 5 - 10% (v/v)Affects the length of the lag phase and the overall fermentation kinetics.[5]
Heterologous Expression Strategy

Heterologous expression offers several advantages for scaling up production, including potentially higher yields, simplified downstream processing, and the use of well-characterized industrial host strains.

Workflow for Heterologous Expression of the this compound Gene Cluster:

heterologous_expression_workflow cluster_0 Gene Cluster Isolation cluster_1 Vector Construction cluster_2 Host Transformation cluster_3 Production and Optimization A Isolate genomic DNA from S. maritimus B Identify and clone the enterocin/deoxyenterocin biosynthetic gene cluster A->B PCR/Genomic Library Screening C Ligate gene cluster into a suitable expression vector (e.g., pSET152-based) B->C Molecular Cloning D Incorporate a strong, constitutive or inducible promoter C->D Promoter Engineering E Transform the expression vector into a suitable heterologous host (e.g., S. coelicolor, S. lividans) D->E Protoplast Transformation/Conjugation F Select for successful transformants E->F Antibiotic Selection G Optimize fermentation conditions for the heterologous host F->G Fermentation H Analyze for this compound production G->H HPLC/MS Analysis

Caption: Workflow for heterologous expression of the this compound gene cluster.

Experimental Protocols

Protocol 1: Optimization of this compound Production in Streptomyces maritimus by Shake Flask Fermentation

This protocol outlines a systematic approach to optimizing fermentation conditions using a one-factor-at-a-time (OFAT) method. For more comprehensive optimization, a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), is recommended.

Materials:

  • Streptomyces maritimus culture

  • Seed medium (e.g., ISP2 broth)

  • Production media with varying components (see Table 1)

  • Shake flasks (250 mL)

  • Incubator shaker

  • Centrifuge

  • HPLC system with a C18 column

  • Mass spectrometer (optional)

  • Solvents for extraction and HPLC (e.g., ethyl acetate (B1210297), methanol (B129727), acetonitrile (B52724), water)

Procedure:

  • Seed Culture Preparation:

    • Inoculate 50 mL of seed medium in a 250 mL flask with a loopful of S. maritimus spores or mycelia.

    • Incubate at 28°C with shaking at 200 rpm for 48-72 hours until good growth is observed.

  • Production Fermentation:

    • Prepare a series of 250 mL flasks, each containing 50 mL of a different production medium, varying one component at a time (e.g., different carbon sources at the same concentration).

    • Inoculate each production flask with 5% (v/v) of the seed culture.

    • Incubate the production cultures at 28°C with shaking at 200 rpm for 7-10 days.

  • Extraction of this compound:

    • After incubation, harvest the fermentation broth by centrifugation at 5000 x g for 15 minutes.

    • Extract the supernatant and the mycelial cake separately with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Resuspend the dried extract in a known volume of methanol for analysis.

  • Quantification by HPLC:

    • Analyze the extracts by reverse-phase HPLC using a C18 column.

    • Develop a suitable gradient elution method using water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan of a purified sample).

    • Identify the this compound peak based on retention time (compared to a standard, if available) and/or mass spectrometry data.

    • Quantify the yield by integrating the peak area and comparing it to a standard curve.

  • Optimization:

    • Compare the this compound yields from the different fermentation conditions to identify the optimal parameters.

    • Proceed with optimizing the next parameter in a similar fashion.

Protocol 2: Downstream Processing and Purification of this compound

This protocol describes a general workflow for the purification of this compound from fermentation broth. The specific details may need to be optimized based on the scale of production and the purity requirements.

Downstream Processing Workflow:

downstream_processing_workflow A Fermentation Broth B Cell Separation (Centrifugation/Filtration) A->B C Extraction (Solvent Extraction, e.g., Ethyl Acetate) B->C D Concentration (Rotary Evaporation) C->D E Chromatographic Purification D->E F Silica (B1680970) Gel Chromatography (Initial Cleanup) E->F G Reverse-Phase Chromatography (e.g., C18 Flash or HPLC) F->G H Final Product Formulation (Crystallization/Lyophilization) G->H I Pure this compound H->I

Caption: General workflow for downstream processing and purification of this compound.

Procedure:

  • Initial Extraction:

    • Following fermentation, separate the mycelia from the broth by centrifugation or filtration.

    • Perform a solvent extraction of both the supernatant and the mycelial biomass with a water-immiscible organic solvent like ethyl acetate or butanol.

    • Pool the organic phases and concentrate them under vacuum to obtain a crude extract.

  • Silica Gel Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel and load it onto a silica gel column.

    • Elute the column with a step or gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and concentrate.

  • Reverse-Phase Purification:

    • Dissolve the partially purified product in a suitable solvent (e.g., methanol) and inject it onto a reverse-phase C18 column.

    • Elute with a gradient of water and acetonitrile/methanol.

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the fractions by analytical HPLC.

  • Final Formulation:

    • Pool the pure fractions and remove the solvent under vacuum.

    • The purified this compound can be obtained as a solid by crystallization from a suitable solvent system or by lyophilization.

Data Presentation

Systematic recording and presentation of data are essential for comparing the efficiency of different scale-up strategies.

Table 2: Example Data Summary for Fermentation Optimization

Condition Parameter Varied Value This compound Titer (mg/L)
1 (Control)--15.2
2Carbon SourceGlucose (20 g/L)25.8
3Carbon SourceStarch (20 g/L)18.5
4Nitrogen SourceSoybean Meal (10 g/L)32.1
5Nitrogen SourceYeast Extract (10 g/L)28.9
6pH6.535.4
7pH7.529.8

Table 3: Example Data Summary for Purification Steps

Purification Step Total Mass (mg) This compound Mass (mg) Purity (%) Yield (%)
Crude Extract52001603.1100
Silica Gel Pool85014517.190.6
C18 HPLC Pool12512096.075.0

Conclusion

The successful scale-up of this compound synthesis is a multifactorial challenge that can be addressed through systematic optimization of fermentation conditions in the native producer or by leveraging the power of synthetic biology and heterologous expression. The protocols and strategies outlined in these application notes provide a robust framework for researchers and drug development professionals to enhance the production of this promising antibiotic, thereby facilitating its journey from the laboratory to potential clinical applications. Careful experimental design, meticulous execution of protocols, and thorough data analysis will be key to achieving high-titer, scalable, and economically viable this compound production.

References

Application Notes and Protocols for Handling Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a polyketide metabolite with antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is a co-metabolite of enterocin (B1671362), a bacteriocin (B1578144) synthesized by various strains of Enterococcus.[4] As a member of the enterocin family, its primary mode of action is believed to involve the disruption of the bacterial cell membrane. Given its potential as an antimicrobial agent, establishing clear and detailed laboratory safety and handling protocols is essential for ensuring the safety of research personnel and maintaining the integrity of experimental outcomes.

These application notes provide comprehensive safety protocols, experimental methodologies, and technical data for the handling and use of this compound in a research setting.

Safety Protocols and Hazard Information

While this compound and the closely related compound Enterocin are not classified as hazardous substances according to available Safety Data Sheets (SDS), it is imperative to adhere to standard laboratory safety practices.[2][5]

2.1. Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment when handling this compound is provided in Table 1.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or latex glovesPrevents direct skin contact.
Eye Protection Safety glasses or gogglesProtects eyes from potential splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask may be used if handling large quantities of powder to avoid inhalation.

2.2. General Handling and Storage

  • Handling: Handle this compound in a well-ventilated area.[6] Avoid the formation of dust and aerosols.[6] Standard good industrial hygiene practices should be followed.[2]

  • Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperature is -20°C.[1][7]

  • Spills: In case of a spill, prevent dust formation.[6] Collect the spilled material and place it in a suitable, closed container for disposal.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

2.3. First Aid Measures

A summary of first aid measures is provided in Table 2.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. If symptoms persist, consult a physician.[2]
Skin Contact Wash off with soap and plenty of water.[6] Generally, the product does not irritate the skin.[2]
Eye Contact Rinse opened eye for several minutes under running water. If symptoms persist, consult a physician.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. If symptoms persist, consult a physician.[2][6]

Experimental Protocols

3.1. Preparation of Stock Solutions

This compound is typically supplied as a powder.

  • Materials:

    • This compound powder

    • Sterile, high-purity solvent (e.g., DMSO, ethanol, or sterile distilled water, depending on solubility and experimental requirements)

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood or on a clean bench.

    • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly to dissolve the powder completely. If necessary, sonicate for a short period to ensure full dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

3.2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • This compound stock solution

    • Bacterial culture in the logarithmic growth phase

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

    • Sterile 96-well microtiter plates

    • Micropipettes and sterile tips

    • Incubator

  • Procedure:

    • Prepare a serial two-fold dilution of the this compound stock solution in the broth medium in the wells of a 96-well plate. The concentration range should be chosen based on expected activity.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity.

Mechanism of Action and Signaling Pathway

This compound is a member of the enterocin family of bacteriocins. The primary mechanism of action for many enterocins involves the disruption of the bacterial cell membrane.

4.1. Proposed Mechanism of Action

The proposed mechanism of action for enterocins, and by extension this compound, is a multi-step process targeting the bacterial cell envelope.

Deoxyenterocin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor_Binding Binding to Cell Surface Receptors (e.g., Man-PTS) This compound->Receptor_Binding Membrane_Insertion Membrane Insertion and Oligomerization Receptor_Binding->Membrane_Insertion Pore_Formation Pore Formation Membrane_Insertion->Pore_Formation Ion_Leakage Ion Leakage (K+, H+) Pore_Formation->Ion_Leakage Dissipation_PMF Dissipation of Proton Motive Force Ion_Leakage->Dissipation_PMF Cellular_Process_Inhibition Inhibition of Cellular Processes (e.g., ATP synthesis) Dissipation_PMF->Cellular_Process_Inhibition Cell_Death Cell Death Cellular_Process_Inhibition->Cell_Death

Caption: Proposed mechanism of action for this compound.

4.2. Experimental Workflow for Mechanism of Action Studies

The following workflow can be used to investigate the membrane-disrupting activity of this compound.

Deoxyenterocin_MoA_Workflow Start Prepare Bacterial Culture Treatment Treat with this compound (MIC and sub-MIC concentrations) Start->Treatment Membrane_Permeability_Assay Membrane Permeability Assay (e.g., SYTOX Green uptake) Treatment->Membrane_Permeability_Assay Membrane_Potential_Assay Membrane Potential Assay (e.g., DiSC3(5) fluorescence) Treatment->Membrane_Potential_Assay Microscopy Microscopy (SEM/TEM for morphological changes) Treatment->Microscopy Data_Analysis Data Analysis and Interpretation Membrane_Permeability_Assay->Data_Analysis Membrane_Potential_Assay->Data_Analysis Microscopy->Data_Analysis

Caption: Experimental workflow for mechanism of action studies.

Quantitative Data Summary

Table 3: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 108605-51-2[1][2][3][7]
Molecular Formula C22H20O9[1][3][7]
Molecular Weight 428.39 g/mol [1]
Appearance White to off-white powder or lyophilized powder
Storage Temperature -20°C[1][7]

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment that should be conducted by qualified personnel in your institution. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

Troubleshooting & Optimization

challenges in the total synthesis of Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Deoxyenterocin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the biggest overarching challenge in the total synthesis of (-)-5-Deoxyenterocin?

A1: The primary challenge is the very low overall yield, which has been reported to be around 0.2% over a 16-step linear sequence in the first total synthesis.[1][2][3][4][5] This inefficiency makes it difficult to produce significant quantities of the material for further study. The low yield is a cumulative result of numerous steps, with a particularly inefficient key final step.

Q2: Why is the key biomimetic cyclization step so low-yielding?

A2: The final step, a biomimetic twofold intramolecular aldol (B89426) reaction to form the core structure, suffers from geometrical constraints.[1][2][4][5] The precursor triketone must adopt a specific conformation for the cyclization to occur, and this folding is not highly favored, leading to a yield of only 10%.[1][2][4][5] The absence of a substituent at the C5 position, which would favor the required folding in the synthesis of enterocin, contributes to this difficulty.[1]

Q3: How is stereochemistry controlled during the synthesis, and what are the potential pitfalls?

A3: The initial stereochemistry is established using (-)-menthone (B42992) as a chiral auxiliary to differentiate between enantiotopic hydroxymethyl groups of the starting material, pentane-1,3,5-triol.[1][2][3][4][5] Subsequent key steps for stereocontrol include two aldol reactions and a diastereoselective hydroxylation.[1][4][5] A potential pitfall is the formation of diastereomeric mixtures, which may require challenging separation by column chromatography. For instance, an aldol reaction to connect a γ-pyrone unit resulted in a 50/50 mixture of diastereomers.[1]

Q4: Are there challenges related to the stability of this compound?

A4: Yes, this compound is known for its instability at elevated temperatures.[1] This requires careful handling during purification and storage. Additionally, the molecule has several reactive positions, which can lead to undesired side reactions if not properly managed.[1]

Q5: Is late-stage functionalization of the this compound core feasible?

A5: Based on reported findings, late-stage C-H functionalization at the C5 position has been unsuccessful, even though several protocols were effective on a model substrate.[1][2][3][4][5] This suggests that the this compound core is resistant to certain selective modifications after its formation.

Troubleshooting Guides

Issue 1: Low Yield in the Biomimetic Intramolecular Aldol Cyclization
Symptom Possible Cause Suggested Solution
The yield of the final cyclization step is significantly below the reported 10%.Geometrical Constraints: The linear triketone precursor is not adopting the necessary conformation for the twofold intramolecular aldol reaction.[1][2][4][5]- Solvent Screening: Experiment with a variety of solvents to find one that may better stabilize the desired pre-cyclization conformation. - Temperature Optimization: Carefully control the reaction temperature. Given the product's instability at elevated temperatures, lower temperatures should be explored.[1] - Lewis Acid Catalysis: Investigate the use of various Lewis acids to promote the aldol reaction and potentially favor the desired cyclization pathway.
Formation of side products.Competing Reactions: The presence of multiple enolizable positions on the triketone precursor can lead to undesired intermolecular reactions or alternative intramolecular cyclizations.- High Dilution: Run the reaction under high dilution conditions to minimize intermolecular side reactions. - Base Selection: The choice of base is critical. Experiment with different bases (e.g., LHMDS, KHMDS) and carefully control the stoichiometry.
Issue 2: Poor Diastereoselectivity in Aldol Reactions
Symptom Possible Cause Suggested Solution
Formation of nearly 1:1 mixtures of diastereomers in aldol coupling steps.[1]Insufficient Facial Selectivity: The chiral auxiliary or existing stereocenters are not effectively directing the approach of the enolate to the aldehyde.- Reagent Control: Explore different boron or titanium enolates to enhance diastereoselectivity. - Chelating Additives: The addition of chelating agents (e.g., MgBr₂·OEt₂) can pre-organize the transition state and improve facial selectivity. - Protecting Group Effects: The steric bulk of protecting groups can influence stereochemical outcomes. Consider using different protecting groups on nearby functionalities.
Difficulty in separating diastereomers.Similar Physical Properties: The diastereomers may have very similar polarities, making chromatographic separation inefficient.- Derivatization: Temporarily derivatize the mixture into compounds with better separation properties. After separation, remove the derivatizing group. - Alternative Chiral Stationary Phases: If using chiral HPLC, screen a variety of columns.

Key Experimental Protocols

Biomimetic Twofold Intramolecular Aldol Reaction

This protocol is based on the key final step in the first total synthesis of (-)-5-Deoxyenterocin.

  • Precursor: Triketone precursor 2.

  • Reagents: A suitable base, such as lithium hexamethyldisilazide (LHMDS), is used to generate the enolate for the first intramolecular aldol addition.[1]

  • Conditions: The reaction is performed under carefully controlled temperature and concentration. High dilution is recommended to favor the intramolecular pathway.

  • Mechanism: The reaction proceeds via a sequential twofold intramolecular aldol addition. An enolate is formed, which attacks one of the other carbonyl groups to form the first ring. A subsequent intramolecular aldol reaction then closes the second ring to yield the this compound core.[1]

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography. Note that the product is temperature-sensitive.[1]

Visualizations

Retrosynthesis_this compound This compound (-)-5-Deoxyenterocin triketone Triketone Precursor This compound->triketone Biomimetic 2x Aldol alcohol3 Alcohol Intermediate triketone->alcohol3 pyrone4 Pyrone Fragment triketone->pyrone4 aldehyde5 Chiral Aldehyde alcohol3->aldehyde5 triol6 Pentane-1,3,5-triol aldehyde5->triol6 menthone (-)-Menthone (Chiral Source) aldehyde5->menthone

Caption: Retrosynthetic analysis of (-)-5-Deoxyenterocin.

Aldol_Cyclization_Challenge cluster_precursor Triketone Precursor cluster_transition Transition States cluster_products Reaction Outcome precursor Linear Triketone favored_ts Required Folded Conformation precursor->favored_ts Difficult Folding unfavored_ts Other Conformations precursor->unfavored_ts Easier Folding product This compound (10%) favored_ts->product Successful Cyclization side_products Side Products / No Reaction (90%) unfavored_ts->side_products Unproductive Pathways

Caption: Conformational challenge in the key cyclization step.

References

Technical Support Center: Deoxyenterocin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Deoxyenterocin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a bacteriocin (B1578144), a type of ribosomally synthesized antimicrobial peptide produced by bacteria.[1] It is a polyketide natural product with significant antibiotic activity.[2] The synthesis of this compound is challenging due to its complex molecular structure. Chemical synthesis involves a multi-step process with a very low overall yield, often around 0.2%.[3][4][5] One of the key challenging steps is a biomimetic twofold intramolecular aldol (B89426) reaction, which can have a yield as low as 10%.[3] Biological synthesis, while potentially more efficient, is subject to complex regulatory pathways and requires careful optimization of fermentation conditions to achieve high yields.

Q2: What are the main approaches for this compound synthesis?

There are two primary approaches for this compound synthesis:

  • Chemical Synthesis: This involves a step-by-step construction of the molecule using organic chemistry reactions. While it offers precise control over the molecular structure, it is often hampered by the number of steps, low yields, and the complexity of the reactions involved.[3][4][5]

  • Biological Synthesis (Fermentation): This method utilizes microorganisms, typically Enterococcus species, to produce this compound naturally.[6] This approach can be more cost-effective for large-scale production but requires optimization of various factors to maximize yield.[7]

Q3: What factors influence the yield of biologically produced this compound?

The yield of this compound from bacterial fermentation is influenced by a variety of factors, including:

  • Culture Medium Composition: The presence of specific carbon and nitrogen sources is crucial. Glucose concentrations between 0.1% to 3.0% have been shown to increase bacteriocin production.[7] Other sugars like mannose, maltose, fructose, lactose, and sucrose (B13894) can also be effective depending on the producing strain.[7] Nitrogen sources such as tryptone, peptone, and yeast extract are also important.[7]

  • pH: The pH of the culture medium significantly affects bacteriocin production. Maintaining an optimal pH is critical for both bacterial growth and enzyme activity.

  • Temperature: Temperature plays a vital role in both bacterial growth and the stability of the produced bacteriocin.[8][9]

  • Aeration: The level of oxygen can influence the metabolic pathways of the producing bacteria and, consequently, the yield of this compound.

  • Inducer Peptides: The expression of enterocin (B1671362) genes is often regulated by a quorum-sensing mechanism involving an auto-inducer peptide.[6]

Troubleshooting Guides

Low Yield in this compound Synthesis

Problem: I am experiencing a very low yield of this compound in my synthesis.

Possible Cause (Chemical Synthesis) Troubleshooting Step
Inefficient Aldol Reaction The biomimetic intramolecular aldol reaction is a critical and often low-yielding step.[3] Consider re-optimizing reaction conditions such as temperature, reaction time, and catalyst concentration. Refer to literature for detailed optimization of this specific step.[3]
Degradation of Intermediates Some intermediates in the chemical synthesis pathway may be unstable. Ensure proper handling and storage of all intermediates, minimizing exposure to air, light, and extreme temperatures.
Impure Reagents or Solvents Impurities can interfere with the reactions and lead to lower yields. Use high-purity reagents and solvents, and consider purifying them if necessary.
Possible Cause (Biological Synthesis) Troubleshooting Step
Suboptimal Fermentation Conditions The pH, temperature, and aeration of your culture may not be optimal for this compound production. Systematically vary these parameters to find the optimal conditions for your specific strain.
Nutrient Limitation in Media The culture medium may lack essential nutrients for this compound biosynthesis. Supplement the medium with different carbon and nitrogen sources to identify key components for enhancing production.[7]
Low Expression of Biosynthetic Genes The genes responsible for this compound production may not be sufficiently expressed. Consider genetic engineering approaches to overexpress the biosynthetic gene cluster.
Bacteriocin Adsorption to Producer Cells Bacteriocins can adsorb to the surface of the producer cells, reducing the yield in the supernatant. Adjusting the pH of the culture to be more acidic (around 2.5) can help release the adsorbed bacteriocin.[7]
Issues with this compound Purification

Problem: I am having difficulty purifying this compound, leading to significant loss of product.

Possible Cause Troubleshooting Step
Precipitation Issues If using ammonium (B1175870) sulfate (B86663) precipitation, the saturation level may not be optimal. Test a range of ammonium sulfate concentrations to determine the most effective precipitation percentage.
Poor Resolution in Chromatography The choice of chromatography resin and elution conditions is critical. For hydrophobic peptides like enterocins, hydrophobic interaction chromatography (HIC) or reverse-phase HPLC (RP-HPLC) are often effective.[7] Optimize the gradient and solvent system for better separation.
Degradation During Purification This compound may be susceptible to degradation by proteases or unstable at certain pH values or temperatures.[7] Add protease inhibitors to your buffers and conduct all purification steps at low temperatures (e.g., 4°C).
Low Bioactivity of Purified this compound

Problem: My purified this compound shows low or no antimicrobial activity.

Possible Cause Troubleshooting Step
Protein Denaturation Harsh purification conditions (e.g., extreme pH, high temperature, organic solvents) can denature the peptide, leading to a loss of activity.[7] Use milder purification methods and ensure all buffers are within the stability range of the bacteriocin.
Oxidation Bacteriocins can be susceptible to oxidation, which can inactivate them. Consider adding antioxidants during purification and storage.
Incorrect Bioassay Conditions The conditions of your bioactivity assay (e.g., indicator strain, agar (B569324) medium, pH) may not be suitable for this compound. Ensure that the assay conditions are optimized for detecting the activity of this specific bacteriocin.
Degradation During Storage Improper storage can lead to a loss of bioactivity over time. Store purified this compound at low temperatures (e.g., -20°C or -80°C) and consider lyophilization for long-term storage.[7]

Quantitative Data on Yield Improvement

Optimizing fermentation parameters can significantly improve the yield of enterocins. The following table summarizes the impact of various factors on enterocin production.

FactorCondition 1Yield (Arbitrary Units)Condition 2Yield (Arbitrary Units)Condition 3Yield (Arbitrary Units)
pH 5.516006.032006.56400
Temperature (°C) 303200376400421600
Incubation Time (h) 121600246400363200
Glucose (%) 132002640033200
Yeast Extract (%) 0.51600132001.56400

Note: The yield data is illustrative and based on general findings for enterocin production. Optimal conditions can vary depending on the specific this compound-producing strain.

Experimental Protocols

Protocol 1: Purification of this compound from Culture Supernatant

This protocol outlines a general procedure for the purification of this compound from a bacterial culture.

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant to a final saturation of 60-80% while stirring gently at 4°C.

    • Allow the precipitation to proceed for at least 4 hours or overnight at 4°C.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.

  • Resuspension and Dialysis:

    • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Dialyze the resuspended sample against the same buffer overnight at 4°C to remove excess salt.

  • Chromatography:

    • Apply the dialyzed sample to a hydrophobic interaction chromatography (HIC) column.

    • Elute the bound this compound using a decreasing salt gradient.

    • Collect fractions and test for antimicrobial activity.

  • Further Purification (Optional):

    • Pool the active fractions and further purify using reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.

Protocol 2: this compound Bioactivity Assay (Agar Well Diffusion Method)

This protocol describes a common method to determine the antimicrobial activity of this compound.

  • Prepare Indicator Strain: Grow a suitable indicator bacterium (e.g., Listeria monocytogenes) in an appropriate broth medium to the mid-logarithmic phase.

  • Prepare Agar Plates: Prepare agar plates with a suitable medium (e.g., MRS agar for lactic acid bacteria).

  • Inoculate Plates: Spread a lawn of the indicator strain onto the surface of the agar plates.

  • Create Wells: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

  • Add Sample: Add a known volume (e.g., 50-100 µL) of the purified this compound solution or culture supernatant to each well.

  • Incubation: Incubate the plates at the optimal temperature for the indicator strain for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the sample.

Signaling Pathways and Workflows

Biosynthesis Regulation of Class II Enterocins

The production of Class II enterocins, which includes this compound, is typically regulated by a three-component regulatory system involving a histidine protein kinase (HPK), a response regulator (RR), and an induction factor (IF).[6]

Enterocin_Regulation cluster_cell Producer Cell Pre_Enterocin Pre-Enterocin ABC_Transporter ABC Transporter Pre_Enterocin->ABC_Transporter Pre_IF Pre-IF Pre_IF->ABC_Transporter Mature_Enterocin Mature Enterocin ABC_Transporter->Mature_Enterocin Secretion & Processing Mature_IF Mature Induction Factor (IF) ABC_Transporter->Mature_IF Secretion & Processing HPK Histidine Protein Kinase (HPK) RR Response Regulator (RR) HPK->RR Phosphorylation Promoter Promoter RR->Promoter Binds Genes Enterocin Biosynthesis Genes Promoter->Genes Activates Transcription Genes->Pre_Enterocin Genes->Pre_IF Mature_IF->HPK Binds & Activates

Caption: Regulation of Class II Enterocin Biosynthesis.

General Workflow for Improving this compound Yield

This workflow outlines the logical steps to troubleshoot and improve the yield of this compound.

Yield_Improvement_Workflow Start Low this compound Yield Synthesis_Type Chemical or Biological Synthesis? Start->Synthesis_Type Chemical_Troubleshoot Troubleshoot Chemical Synthesis - Reaction Conditions - Reagent Purity - Intermediate Stability Synthesis_Type->Chemical_Troubleshoot Chemical Biological_Troubleshoot Troubleshoot Biological Synthesis - Fermentation Conditions - Media Composition - Strain Performance Synthesis_Type->Biological_Troubleshoot Biological Optimize_Chemical Optimize Critical Steps (e.g., Aldol Reaction) Chemical_Troubleshoot->Optimize_Chemical Optimize_Biological Optimize Fermentation (pH, Temp, Aeration, Nutrients) Biological_Troubleshoot->Optimize_Biological Purification_Check Review Purification Protocol Optimize_Chemical->Purification_Check Optimize_Biological->Purification_Check Purification_Optimize Optimize Purification - Precipitation - Chromatography - Stability Purification_Check->Purification_Optimize Issues Found Bioactivity_Check Assess Bioactivity Purification_Check->Bioactivity_Check No Issues Purification_Optimize->Bioactivity_Check Bioactivity_Troubleshoot Troubleshoot Bioactivity - Denaturation - Assay Conditions - Storage Bioactivity_Check->Bioactivity_Troubleshoot Low Activity End Improved Yield Bioactivity_Check->End Good Activity Bioactivity_Troubleshoot->End

Caption: Workflow for Troubleshooting Low this compound Yield.

References

Deoxyenterocin Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Deoxyenterocin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a bacteriocin (B1578144), a type of antimicrobial peptide, that exhibits activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 428.4 g/mol [1][2][4]
Molecular Formula C22H20O9[1][2][4]
Solubility Soluble in DMF, DMSO, Ethanol (B145695), Methanol[2]
Storage Temperature -20°C[2]

Q2: What are the common steps in this compound purification?

A typical purification workflow for bacteriocins like this compound involves a multi-step process to isolate the protein from the culture supernatant. The common steps include:

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: To concentrate the protein from the culture supernatant.

  • Ion-Exchange Chromatography (IEX): To separate proteins based on their net charge.

  • Hydrophobic Interaction Chromatography (HIC): To separate proteins based on their hydrophobicity.

  • Gel Filtration Chromatography: To separate proteins based on their size and as a final polishing step.

Q3: What is a typical yield and purity I can expect at each purification step?

The yield and purity of this compound will vary depending on the expression system, culture conditions, and the efficiency of each purification step. Below is a hypothetical purification table based on typical values observed for other bacteriocins.

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Yield (%)Purification Fold
Cell-Free Supernatant 5000500,0001001001
Ammonium Sulfate Ppt. 1000400,000400804
Ion-Exchange Chrom. 100300,00030006030
Hydrophobic Interaction 20200,00010,00040100
Gel Filtration Chrom. 5150,00030,00030300

AU: Arbitrary Units

Troubleshooting Guides

Ammonium Sulfate Precipitation

Ammonium sulfate precipitation is a common first step to concentrate this compound from the culture supernatant. Here are some common issues and how to troubleshoot them:

Problem: Low yield of precipitated this compound.

  • Possible Cause: Incorrect ammonium sulfate concentration.

    • Solution: The optimal ammonium sulfate saturation for bacteriocin precipitation can vary. Perform a trial with a range of saturation levels (e.g., 40-80%) to determine the optimal concentration for this compound.[5]

  • Possible Cause: Incomplete precipitation.

    • Solution: Ensure the ammonium sulfate is added slowly while gently stirring on ice to allow for proper protein precipitation.[6] Allow the mixture to stir for several hours or overnight at 4°C before centrifugation.[6]

  • Possible Cause: Loss of precipitate during collection.

    • Solution: After centrifugation, the pellet can be loose. Decant the supernatant carefully to avoid dislodging the pellet. Some bacteriocin precipitates may float, so inspect the surface of the supernatant before discarding.[6]

Problem: Precipitate is difficult to dissolve.

  • Possible Cause: Protein aggregation.

    • Solution: Resuspend the pellet in a minimal amount of a suitable buffer (e.g., phosphate (B84403) buffer with a neutral pH). Use a pipette or a small homogenizer to aid in dissolution. Adding a low concentration of a denaturing agent like urea (B33335) or guanidine (B92328) HCl might be necessary in some cases, but be mindful of its impact on downstream steps and protein activity.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their charge. For cationic bacteriocins, cation-exchange chromatography is typically used.

Problem: this compound does not bind to the column.

  • Possible Cause: Incorrect buffer pH.

    • Solution: For cation-exchange chromatography, the pH of the buffer should be at least one pH unit below the isoelectric point (pI) of this compound, ensuring it has a net positive charge. If the pI is unknown, perform a pH scouting experiment to determine the optimal binding pH.

  • Possible Cause: High salt concentration in the sample.

    • Solution: The sample should have a low ionic strength to allow for binding. Desalt the sample after ammonium sulfate precipitation using dialysis or a desalting column before loading it onto the IEX column.

  • Possible Cause: Incorrect column type.

    • Solution: Ensure you are using a cation-exchange column (e.g., SP Sepharose, CM Sepharose) if this compound is expected to be positively charged at the working pH.

Problem: this compound elutes in the wash step or as a broad peak.

  • Possible Cause: Weak binding to the resin.

    • Solution: Decrease the ionic strength of the binding buffer or adjust the pH to increase the net charge of the protein.

  • Possible Cause: Column overloading.

    • Solution: Load a smaller amount of protein onto the column. Check the manufacturer's instructions for the binding capacity of your column.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.

Problem: this compound does not bind to the HIC column.

  • Possible Cause: Insufficient salt concentration in the binding buffer.

    • Solution: HIC requires a high salt concentration in the binding buffer to promote hydrophobic interactions. The type and concentration of salt are critical. Ammonium sulfate is commonly used. Start with a high concentration (e.g., 1-2 M ammonium sulfate) and optimize as needed.

  • Possible Cause: Column resin is not hydrophobic enough.

    • Solution: HIC resins are available with different hydrophobic ligands (e.g., Phenyl, Butyl, Octyl). If this compound is not binding, consider using a more hydrophobic resin.

Problem: this compound does not elute from the column or elutes with low recovery.

  • Possible Cause: Hydrophobic interactions are too strong.

    • Solution: Elution is achieved by decreasing the salt concentration. If the protein is still bound, you can try a reverse gradient to zero salt. Adding a small percentage of a non-polar solvent like ethanol or isopropanol (B130326) to the elution buffer can also help.[7]

  • Possible Cause: Protein precipitation on the column.

    • Solution: This can occur if the protein is not stable in low salt conditions. Try a shallower gradient or add stabilizing agents to the elution buffer.

Experimental Protocols & Workflows

This compound Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Deoxyenterocin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Primary Recovery cluster_2 Purification Steps cluster_3 Final Product Bacterial_Culture Bacterial Culture (e.g., Streptomyces sp.) Centrifugation Centrifugation/ Filtration Bacterial_Culture->Centrifugation Harvest Cell_Free_Supernatant Cell-Free Supernatant Centrifugation->Cell_Free_Supernatant Separate Cells Ammonium_Sulfate_Precipitation Ammonium Sulfate Precipitation Cell_Free_Supernatant->Ammonium_Sulfate_Precipitation Concentrate Crude_Extract Crude this compound Extract Ammonium_Sulfate_Precipitation->Crude_Extract Collect Precipitate IEX Ion-Exchange Chromatography Crude_Extract->IEX Purify (Charge) HIC Hydrophobic Interaction Chromatography IEX->HIC Purify (Hydrophobicity) Gel_Filtration Gel Filtration Chromatography HIC->Gel_Filtration Polish (Size) Pure_this compound Purified this compound Gel_Filtration->Pure_this compound

Caption: A typical workflow for this compound purification.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during chromatography steps.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Potential Solutions Problem Protein Not Behaving as Expected in Chromatography Check_Buffer Verify Buffer pH and Composition Problem->Check_Buffer Check_Sample Analyze Sample (e.g., Salt Conc., Purity) Problem->Check_Sample Check_Column Inspect Column (e.g., Packing, Resin) Problem->Check_Column Optimize_Binding Optimize Binding Conditions Check_Buffer->Optimize_Binding Check_Sample->Optimize_Binding Change_Strategy Change Purification Strategy Check_Column->Change_Strategy Optimize_Elution Optimize Elution Conditions Optimize_Binding->Optimize_Elution Adjust_pH Adjust Buffer pH Optimize_Binding->Adjust_pH Adjust_Salt Adjust Salt Concentration Optimize_Binding->Adjust_Salt Change_Gradient Change Elution Gradient Optimize_Elution->Change_Gradient Add_Additive Add Stabilizing Agent Optimize_Elution->Add_Additive Change_Strategy->Optimize_Binding Change_Resin Use Different Resin Change_Strategy->Change_Resin

References

Technical Support Center: Deoxyenterocin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with Deoxyenterocin in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a primary concern?

A1: this compound is a polyketide natural product with notable antibacterial activity. As a complex organic molecule, its three-dimensional structure is crucial for its biological function. The stability of this compound in solution is a significant concern because environmental factors such as pH, temperature, and the presence of enzymes can lead to its degradation, aggregation, or conformational changes, resulting in a partial or complete loss of antimicrobial efficacy.

Q2: What are the key factors that influence the stability of this compound in solution?

A2: The stability of this compound in solution is primarily affected by:

  • pH: Polyketides often contain pH-sensitive functional groups. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate degradation kinetics, leading to a shorter shelf-life of the solution. Long-term storage at inappropriate temperatures is a common cause of activity loss.

  • Proteolytic Enzymes: While this compound is not a peptide, crude extracts or solutions may contain contaminating proteases that could degrade other components in the matrix, indirectly affecting stability. For highly purified this compound, this is less of a concern.

  • Oxidation: The chemical structure of this compound may be susceptible to oxidation, especially if exposed to air (oxygen) for extended periods or in the presence of oxidizing agents.

  • Light Exposure: Some complex organic molecules are light-sensitive and can undergo photodegradation. It is good practice to protect this compound solutions from light.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to aggregation or precipitation of the compound, reducing its effective concentration and activity.

Q3: How can I determine if my this compound solution has degraded or lost activity?

A3: The most direct way to assess the activity of your this compound solution is to perform a biological assay, such as an agar (B569324) well diffusion assay or a broth microdilution assay, using a susceptible indicator bacterial strain. A reduction in the size of the inhibition zone or an increase in the minimum inhibitory concentration (MIC) compared to a freshly prepared standard solution would indicate a loss of activity. Chemical methods like High-Performance Liquid Chromatography (HPLC) can also be used to detect the appearance of degradation products and a decrease in the concentration of the parent compound.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For long-term storage, it is generally recommended to store this compound as a solid at -20°C.[1] Once in solution, it should be stored at -20°C or lower in small, single-use aliquots to minimize freeze-thaw cycles.[2] The choice of solvent and buffer system is also critical and should be optimized for stability.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Problem Possible Cause Recommended Solution
Loss of Antibacterial Activity Inappropriate pH of the solution. Verify the pH of your solution. The stability of similar polyketide compounds can be pH-dependent. Adjust the buffer to a slightly acidic or neutral pH (e.g., pH 5-7) and re-evaluate activity.
High storage temperature. Store this compound solutions at or below -20°C for long-term storage. For short-term use, keep the solution on ice. Avoid leaving the solution at room temperature for extended periods.
Repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes before freezing to avoid the damaging effects of repeated temperature fluctuations.
Oxidative degradation. Prepare solutions with degassed buffers and consider storing them under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants could be explored, but their compatibility must be verified.
Precipitation or Cloudiness in Solution Poor solubility in the chosen solvent. This compound is an organic molecule; ensure you are using a suitable solvent. It may be necessary to first dissolve it in a small amount of an organic solvent like DMSO before diluting it with an aqueous buffer.
Aggregation of the compound. Aggregation can be influenced by concentration, pH, and ionic strength. Try preparing a more dilute solution. Also, evaluate the effect of pH and salt concentration on solubility.
Adsorption to labware. Some compounds can adsorb to the surfaces of plastic or glass tubes. Using low-protein-binding tubes and pipette tips may mitigate this issue.
Inconsistent Experimental Results Variability in solution preparation. Standardize the protocol for preparing this compound solutions, including the source and purity of the compound, solvent/buffer composition, and final concentration.
Degradation during the experiment. If your experiment involves elevated temperatures or prolonged incubation times, the stability of this compound under these conditions should be assessed. Consider including a stability control in your experimental design.

Quantitative Data on this compound Stability

The following table provides an example of how to present stability data for this compound. Researchers should determine these values experimentally for their specific solution and conditions.

Parameter Condition Residual Activity (%) Notes
Temperature Stability 4°C for 30 days>90%Example data; actual stability may vary.
25°C for 24 hours~70%Illustrates sensitivity to room temperature.
37°C for 24 hours~40%Significant loss of activity at physiological temperature.
-20°C for 90 days>95%Recommended storage temperature for solutions.[3]
pH Stability (24h at 4°C) pH 3.0>80%Generally stable in acidic conditions.
pH 5.0>95%Optimal pH for stability is often slightly acidic.
pH 7.0>90%Stable at neutral pH.
pH 9.0<50%Potential for degradation in alkaline conditions.

Experimental Protocols

Protocol 1: Assessment of Thermal and pH Stability of this compound

Objective: To determine the stability of this compound at various temperatures and pH values.

Materials:

  • Purified this compound

  • Appropriate buffer solutions at various pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, Tris buffer for pH 8-9)

  • Susceptible indicator bacterial strain (e.g., Bacillus subtilis)

  • Growth medium for the indicator strain (e.g., Mueller-Hinton agar/broth)

  • Sterile microcentrifuge tubes

  • Water baths and incubators set to desired temperatures

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to a working concentration in the respective buffer for each pH to be tested.

  • Temperature Stress:

    • Aliquot the this compound solution (at its optimal pH) into several tubes.

    • Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C, 100°C) for a defined period (e.g., 30 minutes, 1 hour, 24 hours).

    • Include a control sample stored at -20°C.

  • pH Stress:

    • Prepare this compound solutions in buffers of varying pH values (e.g., 3, 5, 7, 9).

    • Incubate all solutions at a constant, cool temperature (e.g., 4°C) for a set time (e.g., 24 hours).

  • Activity Assay (Agar Well Diffusion):

    • Prepare agar plates seeded with the indicator bacterium.

    • Once the agar has solidified, create wells of a uniform diameter.

    • Add a fixed volume (e.g., 50 µL) of each treated this compound sample and the control sample into separate wells.

    • Incubate the plates under optimal conditions for the growth of the indicator strain.

  • Data Analysis:

    • Measure the diameter of the inhibition zones around each well.

    • Calculate the residual activity as a percentage of the activity of the control sample: (Zone diameter of treated sample / Zone diameter of control sample) x 100.

Protocol 2: Quantification of this compound Activity (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a this compound solution.

Materials:

  • This compound solution

  • Susceptible indicator bacterial strain

  • Sterile 96-well microtiter plates

  • Growth medium (e.g., Mueller-Hinton broth)

  • Spectrophotometer or microplate reader

Methodology:

  • Prepare Bacterial Inoculum: Culture the indicator strain to the mid-logarithmic phase and adjust the concentration to a standard level (e.g., 5 x 10^5 CFU/mL) in fresh broth.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound solution across the wells of a 96-well plate using the growth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_assay Activity Measurement cluster_analysis Data Analysis prep_solution Prepare this compound Solution temp_stress Incubate at Varying Temperatures prep_solution->temp_stress Aliquot ph_stress Incubate at Varying pH prep_solution->ph_stress Aliquot control Store at -20°C (Control) prep_solution->control Aliquot activity_assay Perform Antimicrobial Activity Assay temp_stress->activity_assay ph_stress->activity_assay control->activity_assay data_analysis Calculate Residual Activity & Determine Stability Profile activity_assay->data_analysis

Caption: Experimental workflow for assessing this compound stability.

Hypothetical_Degradation_Pathway cluster_degradation Potential Degradation Pathways This compound This compound (Active Compound) Hydrolysis Hydrolysis (e.g., ester cleavage) This compound->Hydrolysis High/Low pH, Water Oxidation Oxidation (e.g., at electron-rich sites) This compound->Oxidation Oxygen, Light Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products

Caption: Potential degradation pathways for this compound in solution.

References

optimizing reaction conditions for Deoxyenterocin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Deoxyenterocin synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the challenging biomimetic intramolecular aldol (B89426) reaction cascade.

Issue Potential Cause Recommended Solution Citation
Low yield in the final twofold intramolecular aldol reaction Geometrical constraints of the precursor molecule hindering the necessary bond formations.The carbon chain needs to fold appropriately for the enolate to attack the carbonyl carbon. Optimization of the solvent and base may influence the conformational equilibrium. While challenging, screening different mild bases and aprotic solvents could lead to modest improvements.[1][2][3]
Instability of the final product at elevated temperatures.Maintain low reaction and purification temperatures. Avoid prolonged heating during workup and purification steps.[1]
Formation of an unidentified orange-colored side product.This side product is suggested to arise from oxidative degradation and condensation. Ensure all reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation. Use freshly distilled solvents.[4]
Difficulty in selective deprotection of silyl (B83357) ethers Non-selective removal of multiple silyl protecting groups.Careful optimization of deprotection conditions is crucial. For selective removal of a primary TBS ether in the presence of secondary ones, using a mild acidic catalyst like Pyridinium p-toluenesulfonate (PPTS) in a controlled manner is recommended. Monitor the reaction closely by TLC to avoid over-deprotection.[1]
Low yield during Dess-Martin periodinane (DMP) oxidation Lability of the product under even slightly acidic conditions.Use a slight excess of the oxidant and buffer the reaction mixture, for example with sodium bicarbonate. It is important to carefully monitor the reaction and terminate it promptly. Purification using methods that avoid acidic conditions, such as reversed-phase HPLC, can be beneficial.[4]
Unsuccessful biomimetic lactonization and aldol reactions The acyclic precursor may not be adopting the correct conformation for cyclization.Computational studies (DFT calculations) can provide insights into the feasibility of the desired reaction cascade. Alternative strategies, such as a Cu-catalyzed intramolecular cyclopropanation followed by MgI2-induced fragmentation, have been explored to construct the core structure.[5]

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the total synthesis of (-)-5-Deoxyenterocin?

A1: The first total synthesis reported an overall yield of 0.2% over a 16-step linear sequence.[1][2][3]

Q2: What is a critical and often low-yielding step in the synthesis of (-)-5-Deoxyenterocin?

A2: A key and challenging step is the biomimetic twofold intramolecular aldol reaction, which has been reported to have a low yield of around 10% due to geometrical constraints.[1][2][3]

Q3: What chiral source has been successfully used to control stereochemistry in the synthesis?

A3: (-)-Menthone has been employed as a chiral auxiliary to differentiate between the enantiotopic hydroxymethyl groups of the starting material, pentane-1,3,5-triol.[1][2][3]

Q4: Are there any stability concerns with (-)-5-Deoxyenterocin?

A4: Yes, (-)-5-Deoxyenterocin is known to be unstable at elevated temperatures.[1]

Q5: What are the key reactions involved in the total synthesis of (-)-5-Deoxyenterocin?

A5: The synthesis involves several key transformations, including two aldol reactions, a diastereoselective hydroxylation, and a biomimetic twofold intramolecular aldol reaction.[1][2][3]

Key Experimental Protocols

Selective Deprotection of a Primary TBS Ether

This protocol describes the selective removal of a tert-butyldimethylsilyl (TBS) protecting group from a primary alcohol in the presence of secondary TBS ethers.

  • Dissolve the fully silylated compound in an appropriate solvent (e.g., ethanol).

  • Add Pyridinium p-toluenesulfonate (PPTS) as a catalyst.

  • Stir the reaction at a controlled temperature (e.g., 55 °C).

  • Monitor the reaction progress carefully using thin-layer chromatography (TLC) to prevent the deprotection of secondary silyl ethers.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the product using column chromatography.

Swern Oxidation of a Primary Alcohol to an Aldehyde

This protocol details the oxidation of a primary alcohol to the corresponding aldehyde.

  • Prepare a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere and cool to -78 °C.

  • Add dimethyl sulfoxide (B87167) (DMSO) dropwise to the cooled solution.

  • After stirring for a short period, add a solution of the primary alcohol in DCM dropwise.

  • Continue stirring at -78 °C for the recommended time.

  • Add triethylamine (B128534) (a hindered base) to the reaction mixture and allow it to warm to room temperature.

  • Perform an aqueous workup and extract the product with DCM.

  • Dry the organic layer, concentrate it in vacuo, and purify the aldehyde by column chromatography.[1]

Biomimetic Twofold Intramolecular Aldol Reaction

This protocol outlines the final cyclization cascade to form the core of (-)-5-Deoxyenterocin.

  • Dissolve the triketone precursor in a suitable aprotic solvent such as acetonitrile.

  • Add a mild base, for example, potassium carbonate, to initiate the reaction cascade.

  • Stir the reaction at room temperature.

  • The reaction progress can be monitored by TLC or HPLC.

  • Upon consumption of the starting material, quench the reaction.

  • Purify the final product, (-)-5-Deoxyenterocin, using a suitable method like semi-preparative reversed-phase HPLC, being mindful of its temperature sensitivity.[4]

Visualizing the Synthesis Workflow

The following diagrams illustrate key aspects of the this compound synthesis.

experimental_workflow cluster_start Starting Material Preparation cluster_fragment_coupling Fragment Coupling cluster_cyclization Final Cascade start Pentane-1,3,5-triol chiral_aux (-)-Menthone start->chiral_aux Chiral Resolution protection Protection & Oxidation chiral_aux->protection aldol1 First Aldol Reaction protection->aldol1 hydroxylation Diastereoselective Hydroxylation aldol1->hydroxylation aldol2 Second Aldol Reaction hydroxylation->aldol2 deprotection Deprotection aldol2->deprotection oxidation Oxidation to Triketone deprotection->oxidation cascade Biomimetic Aldol Cascade oxidation->cascade end_product (-)-5-Deoxyenterocin cascade->end_product

Caption: High-level workflow for the total synthesis of (-)-5-Deoxyenterocin.

troubleshooting_logic start Low Yield in Aldol Cascade? cause1 Geometrical Constraints start->cause1 Yes cause2 Product Instability start->cause2 Yes cause3 Side Product Formation start->cause3 Yes solution1 Optimize Solvent & Base cause1->solution1 solution2 Maintain Low Temperature cause2->solution2 solution3 Inert Atmosphere cause3->solution3

Caption: Troubleshooting logic for the biomimetic aldol cascade step.

References

Technical Support Center: Deoxyenterocin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deoxyenterocin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issue: Low Diastereoselectivity in Aldol (B89426) Reactions

  • Question: We are observing the formation of multiple diastereomers during the aldol reaction steps in our this compound synthesis, leading to difficult purification. How can we improve diastereoselectivity?

  • Answer: The formation of diastereomeric mixtures is a known challenge in the synthesis of complex molecules like this compound.[1] In the reported total synthesis of (-)-5-deoxyenterocin, several intermediates were obtained as mixtures of diastereoisomers, such as aldehydes 5 and epi-5, and alcohol 18 (d.r. = 52/48).[1]

    Troubleshooting Steps:

    • Reagent Selection: The choice of base and reaction conditions is critical. Lithium hexamethyldisilazide (LHMDS) has been used in the synthesis.[1] Consider screening other bulky, non-nucleophilic bases to enhance stereocontrol.

    • Temperature Control: Maintain strict temperature control during the addition of reagents. Running the reaction at lower temperatures can often improve diastereoselectivity.

    • Chiral Auxiliaries: The use of (-)-menthone (B42992) as a chiral auxiliary is a key strategy to introduce chirality.[1][2] Ensure the purity of the auxiliary and optimize its attachment and cleavage conditions.

    • Purification: While challenging, purification of diastereomers by column chromatography is a necessary step.[1] Careful selection of the stationary and mobile phases can improve separation.

2. Issue: Formation of By-products during Oxidation

  • Question: We are experiencing the formation of significant by-products during the oxidation of alcohols to aldehydes in our synthetic route. What are the recommended oxidation conditions?

  • Answer: The choice of oxidizing agent is crucial to avoid side reactions. In the synthesis of aldehydes 5 and epi-5, the Parikh-Doering oxidation was found to lead to the formation of by-products.[1] The Swern oxidation was reported to be a superior method, especially for larger-scale reactions.[1]

    Recommended Protocol: Swern Oxidation

    • Cool a solution of oxalyl chloride in an appropriate solvent (e.g., dichloromethane) to a low temperature (typically -78 °C).

    • Slowly add dimethyl sulfoxide (B87167) (DMSO).

    • Add the alcohol to be oxidized.

    • After a suitable reaction time, quench the reaction with a tertiary amine base, such as triethylamine (B128534) (NEt₃).

    • Work up the reaction to isolate the aldehyde.

    For the oxidation of other alcohol intermediates, Dess-Martin periodinane (DMP) has also been successfully employed.[1]

3. Issue: Low Yield in the Final Biomimetic Cyclization

  • Question: The yield of our final twofold intramolecular aldol reaction to form the this compound core is very low. How can this be improved?

  • Answer: The biomimetic twofold intramolecular aldol reaction is a challenging step due to the high geometrical constraints of forming the complex tricyclic system.[1][2][3] A low yield of 10% has been reported for this key step.[1][2][3]

    Troubleshooting and Optimization:

    • Base and Solvent Screening: The choice of base and solvent can significantly impact the efficiency of the cyclization. While specific conditions for this step in the provided literature are limited, screening a variety of non-nucleophilic bases (e.g., K₃PO₄, as used in a related synthesis[4]) and aprotic solvents is recommended.

    • Concentration: The reaction concentration can influence intramolecular versus intermolecular reactions. Experiment with high-dilution conditions to favor the desired intramolecular cyclization.

    • Precursor Purity: Ensure the triketone precursor is of the highest possible purity, as impurities can interfere with the delicate cyclization cascade.

Quantitative Data Summary

The following table summarizes the reported yields and diastereomeric ratios for key steps in the synthesis of (-)-5-deoxyenterocin.

Reaction Step Product(s) Yield / Diastereomeric Ratio (d.r.) Reference
Overall Synthesis(-)-5-deoxyenterocin0.2% overall yield (16 steps)[1][2][3]
Final Biomimetic Aldol Reaction(-)-5-deoxyenterocin10%[1][2][3]
Aldol Reaction & TransformationAlcohol 12d.r. = 50/50[1]
Formation of Alcohol 18Alcohol 18d.r. = 52/48[1]

Experimental Protocols

Key Experimental Step: Biomimetic Twofold Intramolecular Aldol Reaction

This protocol is based on the general transformation described in the literature for the synthesis of (-)-5-deoxyenterocin.[1]

  • Preparation of the Triketone Precursor: The linear triketone precursor is synthesized through a multi-step sequence involving aldol reactions and oxidations.[1]

  • Cyclization Reaction:

    • Dissolve the purified triketone precursor in a suitable dry, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Add a carefully selected base (e.g., a non-nucleophilic base like potassium phosphate[4]) to initiate the intramolecular aldol cascade.

    • Maintain the reaction at a specific temperature (this may require optimization) and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to isolate (-)-5-deoxyenterocin.

Visualizations

This compound Synthesis Pathway

Deoxyenterocin_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates & Reactions cluster_final Final Product cluster_issues Troubleshooting Points Pentane-1,3,5-triol Pentane-1,3,5-triol Alcohols 7 & epi-7 Alcohols 7 & epi-7 Pentane-1,3,5-triol->Alcohols 7 & epi-7 Ketalization (-)-Menthone (-)-Menthone (-)-Menthone->Alcohols 7 & epi-7 Aldehydes 5 & epi-5 Aldehydes 5 & epi-5 Alcohols 7 & epi-7->Aldehydes 5 & epi-5 Swern Oxidation Diastereomers Formation of Diastereomers Alcohols 7 & epi-7->Diastereomers Aldol Reactions Aldol Reactions Aldehydes 5 & epi-5->Aldol Reactions Multiple Steps Byproducts Oxidation By-products Aldehydes 5 & epi-5->Byproducts If using Parikh-Doering Triketone Precursor Triketone Precursor Aldol Reactions->Triketone Precursor Assembly (-)-5-Deoxyenterocin (-)-5-Deoxyenterocin Triketone Precursor->(-)-5-Deoxyenterocin Biomimetic Twofold Aldol (Low Yield)

Caption: Key stages in the total synthesis of (-)-5-deoxyenterocin.

References

resolving inconsistencies in Deoxyenterocin bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during Deoxyenterocin and related enterocin (B1671362) bioactivity assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is its bioactivity typically measured?

This compound is a polyketide natural product, structurally related to the enterocin family of bacteriocins.[1][2] Its bioactivity, like other bacteriocins, is primarily assessed by its ability to inhibit the growth of susceptible bacteria. Common assays include agar (B569324) well diffusion, disk diffusion, and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[3][4]

Q2: Why am I seeing significant variability in the zone of inhibition in my agar diffusion assays?

Inconsistencies in inhibition zones can arise from several factors:

  • Choice of Indicator Strain: Different bacterial strains exhibit varying levels of susceptibility to enterocins.

  • Media Composition: The type of agar, its depth, and nutrient availability can affect both the growth of the indicator strain and the diffusion of the bacteriocin (B1578144).

  • Inoculum Density: A non-standardized concentration of the indicator bacteria can lead to variable lawn growth and consequently, different zone sizes.

  • pH of the Medium: The activity of many enterocins is pH-dependent.[5]

Q3: My MIC values for the same enterocin analog are inconsistent between experiments. What could be the cause?

Fluctuations in MIC values are a common challenge. Key factors influencing this include:

  • Purity of the Compound: The presence of impurities in your this compound or related enterocin sample can affect its activity.

  • Solvent Effects: The solvent used to dissolve the bacteriocin might have its own inhibitory effects or could interfere with the assay.

  • Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth rates and the apparent MIC value.

  • Pipetting Accuracy: In a microtiter plate setup, even small errors in pipetting can lead to significant differences in the final concentration of the bacteriocin in the wells.

Q4: Are there specific experimental conditions that are known to enhance or inhibit enterocin activity?

Yes, the bioactivity of enterocins can be significantly influenced by the experimental environment:

  • Temperature: While many enterocins are thermostable, extreme temperatures can lead to degradation and loss of activity.[3]

  • pH: Enterocins generally exhibit higher activity in acidic to neutral pH ranges.[5]

  • Presence of Detergents: Some detergents can affect the stability and activity of bacteriocins.

Troubleshooting Guides

Issue 1: No Zone of Inhibition Observed in Agar Well Diffusion Assay

If you are not observing any zone of inhibition, consider the following troubleshooting steps:

  • Confirm the Activity of Your Compound: Test your this compound or enterocin analog against a known sensitive control strain.

  • Check the Indicator Strain: Ensure the indicator strain you are using is indeed susceptible to this class of bacteriocins.

  • Optimize Inoculum Density: Prepare a fresh culture of the indicator strain and standardize its concentration (e.g., to a 0.5 McFarland standard).

  • Verify Media Preparation: Ensure the agar depth is consistent and the medium is appropriate for the growth of the indicator strain.

  • Increase the Concentration: The concentration of your compound may be too low to produce a visible zone of inhibition.

Quantitative Data Summary

Specific bioactivity data for this compound is not widely available in the current literature. Therefore, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for closely related and well-characterized enterocins to provide a comparative reference.

Disclaimer: The following data is for enterocin analogs and not this compound itself. These values should be used as a reference point for expected bioactivity against various bacterial strains.

Table 1: MIC of Enterocin A against Various Pathogens

Indicator StrainMIC (µg/mL)Reference
Clostridium perfringens~100[6]
Listeria monocytogenes109[7]
Staphylococcus aureus27[7]
Pseudomonas aeruginosa109[7]

Table 2: MIC of Enterocin P against Various Pathogens

Indicator StrainMIC (µg/mL)Reference
Clostridium perfringens~100[6]
Enterococcus faecalis13.85[8]

Table 3: MIC of Enterocin AS-48 against Various Pathogens

Indicator StrainMIC (mg/L)Reference
Uropathogenic Enterococci1.3 - 7.1[9]
Bacillus cereus2.5 - 4.5 µg/mL[10]
Escherichia coli K-12150 µg/mL[10]

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay

This method is used for the qualitative or semi-quantitative assessment of antimicrobial activity.

  • Prepare Indicator Lawn: A standardized suspension of the indicator bacterium (e.g., 0.5 McFarland standard) is uniformly swabbed onto the surface of a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Create Wells: Sterile wells of a defined diameter (e.g., 6-8 mm) are cut into the agar.

  • Add Sample: A specific volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) is added to each well. A negative control (solvent alone) should also be included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measure Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Protocol 2: Broth Microdilution for MIC Determination

This is a quantitative method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound solution in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculate with Indicator Strain: Add a standardized inoculum of the indicator bacterium to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the indicator strain for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[11]

Visualizations

Signaling Pathways and Experimental Workflows

enterocin_mechanism cluster_membrane Bacterial Cell Membrane Man_PTS Mannose Phosphotransferase System (Man-PTS) Pore Pore Formation Man_PTS->Pore Conformational Change & Insertion Ion_Leakage Ion Leakage (K+, H+) Pore->Ion_Leakage Membrane Depolarization Enterocin Enterocin Analog (e.g., this compound) Enterocin->Man_PTS Binding to Receptor Cell_Death Cell Death Ion_Leakage->Cell_Death Disruption of Cellular Processes

Caption: Proposed mechanism of action for class IIa enterocins.

bioactivity_workflow Start Start: this compound Sample Agar_Well Agar Well Diffusion Assay (Qualitative Screening) Start->Agar_Well Inconsistent Inconsistent Results? Agar_Well->Inconsistent MIC_Assay Broth Microdilution Assay (Quantitative MIC Determination) Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis End End: Bioactivity Profile Data_Analysis->End Inconsistent->MIC_Assay Proceed with Quantitative Assay Troubleshoot Troubleshooting Guide Inconsistent->Troubleshoot Yes

Caption: General experimental workflow for this compound bioactivity assessment.

troubleshooting_flow Start Inconsistent Bioactivity Results Check_Compound Verify Compound Purity and Concentration Start->Check_Compound Check_Strain Confirm Indicator Strain Identity and Susceptibility Check_Compound->Check_Strain Check_Media Review Media Composition and pH Check_Strain->Check_Media Check_Protocol Standardize Inoculum and Incubation Conditions Check_Media->Check_Protocol Re-run Re-run Assay with Controls Check_Protocol->Re-run Consistent Consistent Results? Re-run->Consistent Success Success: Report Findings Consistent->Success Yes Further_Investigation Further Investigation Needed Consistent->Further_Investigation No

Caption: A logical troubleshooting guide for resolving inconsistencies.

References

addressing poor solubility of Deoxyenterocin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deoxyenterocin Solubility

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of this compound.

Disclaimer: Specific, peer-reviewed data on the aqueous solubility of this compound is not extensively available. The following guidance is based on the compound's known chemical properties as a polyketide and on established methodologies for dissolving poorly soluble natural products and antimicrobial peptides.[1][2][3] It is crucial to perform small-scale solubility tests before dissolving the entire sample.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS 108605-51-2) is a bioactive polyketide natural product.[1] It has a molecular formula of C₂₂H₂₀O₉ and a molecular weight of approximately 428.4 g/mol .[5][6] this compound is recognized for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5] Its complex, highly oxygenated tricyclic structure contributes to its bioactivity but also presents challenges for solubilization in aqueous media.[1]

Q2: Why is this compound expected to be poorly soluble in aqueous solutions?

A2: Like many polyketides and other complex natural products, this compound has a largely hydrophobic structure.[7] Compounds with significant hydrophobic regions tend to have low solubility in polar solvents like water because they cannot form favorable hydrogen bonds, leading to aggregation and precipitation.[8]

Q3: What initial steps should I take before attempting to dissolve my this compound sample?

A3: Before opening the vial and attempting to dissolve the compound, follow these general guidelines:

  • Aliquot: It is highly recommended to test solubility on a small aliquot (e.g., 1 mg) rather than the entire sample.[4][9]

  • Equilibrate: Allow the vial to warm to room temperature before opening, preferably in a desiccator, to prevent condensation of atmospheric moisture.[4]

  • Centrifuge: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom of the tube.[4]

Q4: What are the recommended primary solvents for preparing a stock solution?

A4: For initial stock solutions of poorly soluble compounds, water-miscible organic solvents are commonly used. Dimethyl sulfoxide (B87167) (DMSO) is often the first choice due to its high solubilizing power and relatively low toxicity in many biological assays.[9][10] Dimethylformamide (DMF) or ethanol (B145695) are also viable alternatives.[11]

Q5: What is the maximum recommended concentration of an organic co-solvent (like DMSO) in a cell-based assay?

A5: The tolerance of cell lines to organic solvents can vary. As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[9][12] It is critical to run a vehicle control experiment (your final buffer containing the same percentage of the organic solvent without the compound) to assess any effects of the solvent on your experimental system.[12]

Troubleshooting Guide: Addressing Solubility Issues

This guide provides a systematic, step-by-step approach to solubilizing this compound.

Issue 1: My this compound powder did not dissolve in water or a standard aqueous buffer (e.g., PBS).

  • Cause: This is expected due to the hydrophobic nature of the polyketide structure.[7]

  • Solution:

    • Sonication: Briefly sonicate the sample in an ultrasonic bath. This can help break up aggregates and increase the rate of dissolution.[4][10]

    • Gentle Heating: Gently warm the solution (not exceeding 40°C) while stirring. Be cautious, as excessive heat can degrade the compound.[4][10]

    • pH Adjustment: While this compound's structure does not contain strongly acidic or basic functional groups, slight pH adjustments might marginally improve solubility. This is generally less effective for neutral compounds.[13]

    • Use of Organic Co-solvents: If the above methods fail, the recommended approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[9] Refer to the tables and protocols below for guidance.

Issue 2: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer.

  • Cause: This common issue, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[10]

  • Solution Strategies:

    • Slow Dilution: Add the concentrated organic stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This avoids localized high concentrations.[9]

    • Lower Stock Concentration: Prepare a less concentrated stock solution in your organic solvent before diluting.

    • Increase Final Volume: Dilute the stock solution into a larger volume of aqueous buffer to ensure the final concentration of this compound is well below its solubility limit.

    • Increase Co-solvent Percentage: If your experiment allows, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Always verify the tolerance of your assay to the solvent.[12]

Issue 3: My solution appears cloudy or has visible particulates after attempting to dissolve the compound.

  • Cause: The compound is not fully dissolved and exists as a suspension.

  • Solution:

    • Centrifugation/Filtration: Centrifuge the tube and use the supernatant, or filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Note that this will result in a final concentration that is lower than calculated.

    • Re-evaluate Solubilization Method: The initial solubilization method was insufficient. You must move to a stronger solvent system or a more advanced formulation strategy as outlined in this guide. Do not use a cloudy solution for quantitative experiments, as the results will be inconsistent.[11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 108605-51-2[5]
Molecular Formula C₂₂H₂₀O₉[5][6]
Molecular Weight 428.4 g/mol [5]
Compound Type Polyketide[1]

Table 2: Recommended Solvents for Initial Solubility Testing

SolventRecommended UseProcedure & Remarks
Sterile Water / PBS (pH 7.4) Initial attempt for aqueous solubility.Add solvent to a small aliquot. Vortex and sonicate. Low solubility is expected.
Dimethyl Sulfoxide (DMSO) Primary choice for creating a concentrated stock solution.Dissolve this compound at a high concentration (e.g., 10-50 mM). Dilute into aqueous buffer for working solutions. Keep final DMSO concentration low (<0.5%).[9][12]
Dimethylformamide (DMF) Alternative to DMSO for stock solutions.Use in a similar manner to DMSO. May be required if DMSO interferes with the assay.[11]
Ethanol (100%) Alternative to DMSO/DMF for stock solutions.Can be effective but is more volatile. Ensure the final concentration is compatible with your experiment.[11]

Experimental Protocols

Protocol 1: Systematic Solubility Testing Workflow

Objective: To determine a suitable solvent system for this compound for a specific experimental need.

Materials:

  • This compound (lyophilized powder)

  • Selection of solvents (Table 2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 1 mg) and place it into a sterile microcentrifuge tube.

  • Add a defined volume of the first solvent to be tested (e.g., 100 µL of sterile water) to achieve a target concentration.

  • Vortex the tube vigorously for 30 seconds.

  • Visually inspect the solution. If it is not clear, place the tube in an ultrasonic bath for 5-10 minutes.[4]

  • Inspect again. If the solution is still not clear (i.e., it is cloudy or contains particulates), the compound is considered insoluble in this solvent at this concentration.

  • If insoluble, lyophilize the sample to remove the solvent before testing the next solvent system. Alternatively, use a new aliquot for each solvent.

  • Repeat steps 2-5 with other solvents (e.g., DMSO, Ethanol) until a clear solution is obtained. The resulting clear solution is your concentrated stock.

Protocol 2: Preparation and Dilution of a DMSO Stock Solution

Objective: To prepare a concentrated stock of this compound in DMSO and dilute it into an aqueous buffer.

Procedure:

  • Calculate the mass of this compound required to make a stock solution of the desired concentration (e.g., 10 mM). For 1 mL of a 10 mM stock, you will need 4.28 mg of this compound (Mass = Molarity x Volume x MW).

  • Accurately weigh the calculated amount and transfer it to a sterile vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Vortex the solution until the powder is completely dissolved. A brief sonication can be used if needed. Visually inspect to ensure no particles remain.

  • To prepare a working solution, add the aqueous buffer to a new tube first. Then, while vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-by-drop.

  • For example, to make a 10 µM working solution in 1 mL of buffer with 0.1% DMSO, add 999 µL of your aqueous buffer to a tube, then add 1 µL of the 10 mM DMSO stock solution while vortexing.

  • Store the main stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[10]

Mandatory Visualizations

G start Start: Weigh this compound Aliquot for Testing add_aqueous Add Aqueous Solvent (e.g., Water, PBS) start->add_aqueous vortex_sonicate Vortex and Sonicate add_aqueous->vortex_sonicate check_solubility Is the Solution Clear? vortex_sonicate->check_solubility add_organic Add Organic Co-Solvent (e.g., 100% DMSO) check_solubility->add_organic No dilute Slowly Dilute Stock into Aqueous Buffer check_solubility->dilute  Yes vortex_organic Vortex until Dissolved (Creates Stock Solution) add_organic->vortex_organic vortex_organic->dilute check_precipitate Does Precipitate Form? dilute->check_precipitate troubleshoot Troubleshoot Dilution: • Lower Stock Concentration • Add Dropwise to Buffer • Increase Final Volume check_precipitate->troubleshoot Yes end_success Solution Ready for Experiment (Perform Vehicle Control) check_precipitate->end_success No troubleshoot->dilute end_fail Insoluble (Consider Advanced Formulation) troubleshoot->end_fail

Caption: A workflow diagram for troubleshooting this compound solubility issues.

References

degradation pathways of Deoxyenterocin under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxyenterocin. The information is designed to address common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and information on related polyketides, the primary degradation pathway is likely oxidative.[1] During synthetic processes, an orange-colored side product has been isolated and tentatively assigned as a product of oxidative degradation and condensation.[1] General factors that can influence the stability of a compound like this compound include exposure to light, heat, humidity, oxygen, and extreme pH levels.[2][3][4]

Q2: What are the key factors that can influence the stability of this compound in a laboratory setting?

Several environmental and experimental factors can affect the stability of this compound.[2][3] These include:

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[3]

  • pH: The stability of this compound may be pH-dependent. Hydrolysis of ester groups, if present, is often catalyzed by acidic or basic conditions.[5]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[3]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.[1][3] This is a suspected pathway for this compound.[1]

  • Solvent System: The choice of solvent can impact stability.[2]

Q3: What analytical techniques are recommended for studying this compound degradation?

To effectively monitor the degradation of this compound and identify its degradation products, a combination of chromatographic and spectroscopic methods is recommended.[6]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products and quantifying their amounts over time.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR): These can provide further structural information about isolated degradation products.[6]

Troubleshooting Guides

Issue 1: Rapid or Unexpected Degradation of this compound in Solution

  • Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound shortly after preparing the solution.

  • Possible Causes & Troubleshooting Steps:

    • Oxidative Degradation: The solution may be exposed to atmospheric oxygen.

      • Solution: Prepare solutions using de-gassed solvents. Consider purging the headspace of the vial with an inert gas like nitrogen or argon.

    • Photodegradation: The sample may be sensitive to light.

      • Solution: Protect the solution from light by using amber vials or covering the vials with aluminum foil.[3]

    • pH Instability: The pH of the solvent system may be promoting degradation.

      • Solution: Evaluate the stability of this compound across a range of pH values to determine the optimal pH for stability. Buffer the solution if necessary.[5]

    • Incompatible Solvent: The chosen solvent may be reacting with the compound.

      • Solution: Test the stability of this compound in a variety of common laboratory solvents to identify the most suitable one.

Issue 2: Poor Resolution between this compound and its Degradation Products in HPLC

  • Symptom: Chromatogram shows overlapping or poorly separated peaks for the parent compound and its degradants.

  • Possible Causes & Troubleshooting Steps:

    • Suboptimal HPLC Method: The mobile phase, column, or gradient conditions may not be suitable.

      • Solution: Method development is required. Systematically vary the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), try different column chemistries (e.g., C18, Phenyl-Hexyl), and adjust the gradient elution profile.

    • Co-elution of Impurities: An impurity in the sample or solvent may be co-eluting with a peak of interest.

      • Solution: Run a blank gradient (mobile phase only) to identify any solvent-related peaks. Analyze a placebo sample (all formulation components except this compound) if applicable.

Issue 3: Difficulty in Identifying Degradation Products

  • Symptom: Degradation products are observed in HPLC, but their identity is unknown.

  • Possible Causes & Troubleshooting Steps:

    • Insufficient Data for Structural Elucidation: HPLC-UV data alone is often not enough for identification.

      • Solution: Employ LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.[6] This provides crucial information about their molecular weight. For definitive structural confirmation, preparative HPLC may be needed to isolate the degradation products for subsequent analysis by NMR.[8]

Data Presentation

The following table is a template for summarizing quantitative data from a this compound forced degradation study. Researchers should replace the hypothetical data with their experimental results.

ConditionTime (hours)This compound Assay (%)Total Degradation Products (%)Mass Balance (%)Observations
Acid Hydrolysis (0.1N HCl) 0100.00.0100.0Clear, colorless solution
2485.214.599.7No change in appearance
4872.127.699.7No change in appearance
Base Hydrolysis (0.1N NaOH) 0100.00.0100.0Clear, colorless solution
2445.853.999.7Solution turned pale yellow
4815.384.199.4Solution turned yellow
Oxidative (3% H₂O₂) 0100.00.0100.0Clear, colorless solution
2468.930.899.7Formation of an orange-colored precipitate
4840.259.599.7Increased amount of precipitate
Photolytic (UV light) 0100.00.0100.0Clear, colorless solution
2495.14.899.9No change in appearance
4890.59.399.8No change in appearance
Thermal (60°C) 0100.00.0100.0Clear, colorless solution
2498.21.799.9No change in appearance
4896.53.499.9No change in appearance

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Store at room temperature or an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Store at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV/Vis light). A control sample should be wrapped in aluminum foil to exclude light.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base-stressed samples, if necessary, before analysis.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples by a suitable HPLC-UV method. An LC-MS compatible method is highly recommended.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the percentage of each degradation product formed.

    • Calculate the mass balance to ensure that all degradation products are accounted for.

    • Use LC-MS data to propose structures for the major degradation products.

Visualizations

G This compound This compound Oxidized_Intermediate Oxidized Intermediate This compound->Oxidized_Intermediate Oxidation (e.g., O2, H2O2) Other_Degradants Other Minor Degradation Products This compound->Other_Degradants Hydrolysis, Photolysis Condensation_Product Condensation Product (Orange Colored) Oxidized_Intermediate->Condensation_Product Condensation

Caption: Hypothetical oxidative degradation pathway of this compound.

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress sampling Sample at Time Points stress->sampling analysis HPLC & LC-MS Analysis sampling->analysis data Data Evaluation: - Assay - Impurity Profile - Mass Balance analysis->data end End: Identify Degradation Pathway data->end

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

comparing total synthesis routes for Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Total Synthesis of (-)-5-Deoxyenterocin

For researchers and professionals in the fields of organic chemistry and drug development, the total synthesis of complex natural products like (-)-5-Deoxyenterocin presents a significant challenge and a testament to the power of modern synthetic methodologies. This guide provides a detailed analysis of the first and only reported total synthesis of this molecule, offering insights into its strategic execution, quantitative outcomes, and the experimental protocols for its key transformations.

Comparative Analysis of Synthetic Strategies

To date, the only successful total synthesis of (-)-5-Deoxyenterocin was reported by Koser and Bach.[1][2][3][4] An earlier attempt by the Trauner group successfully prepared an acyclic precursor, but the crucial biomimetic lactonization and aldol (B89426) reactions to complete the synthesis remained elusive, highlighting the significant steric and conformational hurdles in the final cyclization steps.

The successful route by Bach and coworkers is a linear synthesis commencing from the achiral starting material, pentane-1,3,5-triol.[1][2][3] Chirality is introduced early through the use of (-)-menthone (B42992) as a chiral auxiliary.[1][2][3]

Quantitative Synthesis Data

The following table summarizes the key quantitative metrics for the total synthesis of (-)-5-Deoxyenterocin.

Parameter Koser and Bach Synthesis
Starting Material Pentane-1,3,5-triol
Chiral Auxiliary (-)-Menthone
Longest Linear Sequence 16 steps
Overall Yield 0.2%
Key Reactions Aldol reactions, Diastereoselective hydroxylation, Biomimetic twofold intramolecular aldol reaction

Key Reaction Experimental Protocols

The synthesis of (-)-5-Deoxyenterocin is characterized by several key transformations that are crucial for the construction of its complex architecture.

First Aldol Reaction

A pivotal step in the synthesis is the first aldol reaction to append a γ-pyrone unit to a chiral aldehyde derived from pentane-1,3,5-triol. This reaction sets a key stereocenter and extends the carbon backbone.

  • Reaction: Aldol reaction of γ-pyrone with a chiral aldehyde.

  • Reagents and Conditions: Lithium hexamethyldisilazide (LHMDS) is used as the base to generate the enolate of the γ-pyrone, which then reacts with the aldehyde.

  • Significance: This step is critical for building the core structure of the molecule.

Diastereoselective Hydroxylation

The introduction of a hydroxyl group with specific stereochemistry is another crucial transformation.

  • Methodology: A diastereoselective hydroxylation reaction is employed to install the required hydroxyl group.

  • Significance: This step establishes one of the key stereocenters in the molecule, and its diastereoselectivity is vital for the success of the subsequent cyclization.

Biomimetic Twofold Intramolecular Aldol Reaction

The final key step is a biomimetic twofold intramolecular aldol reaction of a triketone precursor.[1][5] This reaction cascade forms the bicyclic core of (-)-5-Deoxyenterocin.

  • Precursor: A linear triketone.

  • Conditions: The reaction is promoted by a mild base, mimicking the proposed biosynthetic pathway.[1]

  • Yield: This final step was reported to be low yielding (10%) due to geometrical constraints.[1][2][3]

  • Significance: This biomimetic approach is a highlight of the synthesis, demonstrating a strategy that mimics nature's own synthetic machinery.

Visualization of the Synthetic Logic

The following diagram illustrates the overall logic of the total synthesis of (-)-5-Deoxyenterocin as accomplished by Koser and Bach.

Total_Synthesis_Deoxyenterocin cluster_start Starting Materials cluster_fragments Key Intermediates cluster_key_reactions Key Transformations cluster_product Final Product start1 Pentane-1,3,5-triol chiral_induction Chiral Induction start1->chiral_induction start2 (-)-Menthone start2->chiral_induction aldehyde Chiral Aldehyde aldol1 Aldol Reaction aldehyde->aldol1 pyrone γ-Pyrone pyrone->aldol1 triketone Triketone Precursor aldol2 Biomimetic Twofold Intramolecular Aldol Reaction triketone->aldol2 chiral_induction->aldehyde hydroxylation Diastereoselective Hydroxylation aldol1->hydroxylation hydroxylation->triketone product (-)-5-Deoxyenterocin aldol2->product

Caption: Logical flow of the total synthesis of (-)-5-Deoxyenterocin.

This guide provides a comprehensive overview of the first and only total synthesis of (-)-5-Deoxyenterocin. The data and methodologies presented are intended to be a valuable resource for researchers in the field of natural product synthesis and drug discovery.

References

Deoxyenterocin vs. Enterocin: A Comparative Guide to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available data regarding the antibacterial properties of deoxyenterocin compared to the well-documented activity of various enterocins. While enterocins, a class of bacteriocins produced by Enterococcus species, have been extensively studied for their antimicrobial effects, research on the antibacterial spectrum and potency of this compound remains limited. This guide aims to synthesize the available experimental data for both, providing a comparative overview for researchers, scientists, and drug development professionals.

Executive Summary

Enterocins are a diverse group of antimicrobial peptides with a broad range of activity, primarily against Gram-positive bacteria, including notable pathogens. Their mechanisms of action are multifaceted, often involving pore formation in the target cell membrane. In stark contrast, this compound is a distinct small molecule, and data on its antibacterial activity is scarce. A recent study on a fluorinated derivative of 5-deoxyenterocin (B10789068) provides the only available quantitative measure of its antibacterial potential, suggesting moderate activity against Staphylococcus aureus. This guide presents the available data for both compound types, details the experimental methodologies used for their evaluation, and visualizes their mechanisms of action and experimental workflows.

Data Presentation: Antibacterial Activity

This compound Derivative

A 2023 study investigating secondary metabolites from Streptomyces species reported the antibacterial activity of a synthetic derivative, 19-fluoro-5-deoxyenterocin. The Minimum Inhibitory Concentration (MIC) values against two strains of Staphylococcus aureus are presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of 19-fluoro-5-deoxyenterocin

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Methicillin-resistant Staphylococcus aureus (MRSA)4
Enterocins

The antibacterial spectrum of various enterocins has been well-established against a wide array of bacteria. The following table summarizes the MIC values for several prominent enterocins against selected pathogenic and spoilage bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Various Enterocins

Enterocin (B1671362) TypeBacterial StrainMIC (µg/mL)Reference
Enterocin A Listeria monocytogenes0.1 - 1 ng/mL[1]
Clostridium perfringens>100[2]
Enterocin B Clostridium perfringens50 - 100[2]
Enterocin P Enterococcus faecalis13.85[3]
Clostridium perfringens>100[2]
Enterocin L50A Clostridium perfringens6.25 - 12.5[2]
Pseudomonas aeruginosa50[2]
Enterocin L50B Clostridium perfringens12.5 - 25[2]
Pseudomonas aeruginosa100[2]
Enterocin E-760 Campylobacter jejuni0.05 - 1.6[4]
Salmonella Enteritidis0.2 - 0.4[4]
Escherichia coli O157:H70.4[4]
Listeria monocytogenes0.1[4]
Staphylococcus aureus0.2[4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antibacterial activity of a compound. The following protocol is a generalized representation based on standard methods described in the literature for bacteriocins like enterocins.

Minimum Inhibitory Concentration (MIC) Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Isolate a single colony of the target bacterium from a fresh agar (B569324) plate.

    • Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth).

    • Incubate at the optimal temperature and duration for the specific bacterium to reach the logarithmic growth phase.

    • Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Agent Dilutions:

    • Dissolve the test compound (this compound derivative or enterocin) in a suitable solvent to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include positive controls (wells with bacteria and no antimicrobial agent) and negative controls (wells with medium only).

    • Incubate the microtiter plate at the optimal temperature for the bacterium for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Mechanism of Action of Enterocins

Enterocins, particularly those belonging to class IIa, exert their antibacterial effect by forming pores in the cytoplasmic membrane of target bacteria. This process is often initiated by the interaction with a specific docking molecule, the mannose phosphotransferase system (Man-PTS), on the bacterial cell surface.

Enterocin_Mechanism cluster_membrane Bacterial Cell Membrane Man-PTS Mannose Phosphotransferase System (Man-PTS) Pore Pore Formation Man-PTS->Pore Induces Cell_Lysis Cell Lysis Pore->Cell_Lysis Leads to Enterocin Enterocin Enterocin->Man-PTS Binding

Caption: Mechanism of action for Class IIa enterocins.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent involves a series of sequential steps to ensure accurate and reproducible results.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antimicrobial Agent B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth (Turbidity) D->E F Determine MIC E->F

Caption: Standard workflow for MIC determination.

Conclusion

The comparative analysis of this compound and enterocin highlights a significant knowledge gap in the antibacterial profile of this compound. While various enterocins have demonstrated potent and broad-spectrum antibacterial activity, making them promising candidates for further development, the antibacterial potential of this compound remains largely unexplored. The moderate activity observed for a fluorinated derivative of 5-deoxyenterocin against S. aureus suggests that this class of molecules may possess antimicrobial properties worthy of further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues to elucidate their antibacterial spectrum, potency, and mechanism of action. Such studies are crucial to determine their potential as novel antimicrobial agents.

References

Deoxyenterocin: A Comparative Analysis of its Synthesis and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Deoxyenterocin, a polyketide natural product, stands as a significant molecule in the landscape of bacteriocins, a class of ribosomally synthesized antimicrobial peptides. While the definitive validation of its three-dimensional structure through X-ray crystallography remains to be extensively documented in publicly available literature, its chemical synthesis has been a subject of significant research interest. This guide provides a comparative analysis of this compound, focusing on its synthesis and placing its potential biological activity in the context of other well-characterized enterocins. This information is crucial for researchers in natural product chemistry, microbiology, and drug development.

Comparison of Antibacterial Activity

Direct and comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial pathogens is not extensively reported in the available scientific literature. However, the biological activity of its parent compound, Enterocin, and other related enterocins has been well-documented, providing a valuable benchmark for inferring the potential antimicrobial spectrum of this compound. Enterocins, as a class, are known for their potent activity against various Gram-positive bacteria, including notable pathogens.

The following table summarizes the MIC values of several characterized enterocins against a panel of pathogenic bacteria. This data offers a comparative perspective on the potential efficacy of this compound.

BacteriocinTarget OrganismMIC (µg/mL)Reference
Enterocin AClostridium perfringens~100[1]
Enterocin PClostridium perfringens~100[1]
Enterocin BClostridium perfringens<100[1]
Enterocin L50AClostridium perfringensLower than Enterocin B[1]
Enterocin L50BClostridium perfringensLower than Enterocin B[1]
Enterocin E-760Campylobacter spp.0.05 - 1.6[2]

Experimental Protocols

While a specific protocol for the X-ray crystallography of this compound is not available, the detailed methodology for its total chemical synthesis has been published. This synthesis is a significant achievement in organic chemistry and provides the foundation for producing this compound for further structural and biological studies.

Total Synthesis of (−)-5-Deoxyenterocin

The first total synthesis of (−)-5-Deoxyenterocin was accomplished in 16 steps with an overall yield of 0.2%.[3] The synthesis commenced from pentane-1,3,5-triol and utilized (−)-menthone as a chiral auxiliary to establish the desired stereochemistry. Key steps in this synthesis include two aldol (B89426) reactions to construct the carbon skeleton, a diastereoselective hydroxylation, and a biomimetic intramolecular twofold aldol reaction to complete the core structure.[3] The successful synthesis not only provided a route to this complex molecule but also helped to confirm its relative and absolute configuration.[3]

A detailed, step-by-step protocol for this synthesis is typically provided in the supporting information of the primary research publication. Researchers interested in replicating this synthesis should refer to the supplementary materials of the paper titled "Total Synthesis of (−)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions".

Visualizing the Synthetic Pathway

The total synthesis of this compound is a complex process involving multiple steps and the formation of several key intermediates. The following diagram, generated using the DOT language, illustrates the logical flow of this synthetic route.

G A Pentane-1,3,5-triol B Chiral Aldehyde Intermediate A->B Chiral auxiliary ((-)-menthone) C Aldol Reaction 1 B->C D Linear Polyketide Precursor C->D E Diastereoselective Hydroxylation D->E F Aldol Reaction 2 E->F G Biomimetic Intramolecular Twofold Aldol Reaction F->G H (-)-5-Deoxyenterocin G->H

Caption: Synthetic workflow for (-)-5-Deoxyenterocin.

Conclusion

The total synthesis of this compound represents a significant advancement in the field of natural product chemistry. While direct X-ray crystallographic validation and extensive biological activity data for this compound are yet to be widely published, the successful synthesis provides a crucial avenue for future research. The comparative data from other enterocins suggest that this compound likely possesses potent antibacterial activity against Gram-positive pathogens. Further investigation into its structural biology and antimicrobial spectrum is warranted to fully elucidate its potential as a therapeutic agent. The detailed synthetic protocols now available will undoubtedly facilitate these future studies.

References

A Comparative Analysis of Prominent Bacteriocins: Enterocin AS-48, Nisin, and Pediocin PA-1

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Deoxyenterocin: Before delving into the comparative analysis of bacteriocins, it is crucial to clarify a common point of confusion. This compound is a polyketide natural product, a co-metabolite in the biosynthesis of Enterocin, and exhibits some antibacterial activity.[1][2] However, it is not a bacteriocin (B1578144). Bacteriocins are distinguished by their ribosomal synthesis as peptides. This guide will therefore focus on the comparative analysis of well-characterized and commercially significant bacteriocins: Enterocin AS-48 , Nisin , and Pediocin PA-1 . These peptides represent different classes of bacteriocins and are extensively studied for their antimicrobial properties and potential applications in food preservation and therapeutics.

General Properties and Classification

Bacteriocins are antimicrobial peptides produced by bacteria that inhibit the growth of similar or closely related bacterial strains. They are classified based on their structure, molecular weight, and post-translational modifications.

  • Enterocin AS-48: Produced by Enterococcus faecalis, AS-48 is a circular bacteriocin (Class Ib) composed of 70 amino acids.[3][4] Its head-to-tail circular structure grants it significant stability across a range of temperatures and pH levels.[4]

  • Nisin: Produced by Lactococcus lactis, Nisin is a Class Ia bacteriocin, also known as a lantibiotic.[5][6] This classification is due to the presence of unusual amino acids like lanthionine (B1674491) and methyllanthionine, which form intramolecular ring structures. It is one of the most widely used bacteriocins in the food industry.[6][7]

  • Pediocin PA-1: Produced by Pediococcus acidilactici, Pediocin PA-1 is a well-characterized member of the Class IIa, or pediocin-like, bacteriocins.[8][9] These are small, heat-stable, non-modified peptides that share a conserved N-terminal sequence "YGNGV".[10]

The logical relationship and classification of these bacteriocins are illustrated in the diagram below.

Bacteriocin_Classification cluster_all Bacteriocin Classification cluster_class1 Class I: Post-translationally modified cluster_class2 Class II: Unmodified Bacteriocins Bacteriocins ClassI Class I Bacteriocins->ClassI Modified ClassII Class II Bacteriocins->ClassII Unmodified Nisin Nisin (Lantibiotic, Class Ia) ClassI->Nisin AS48 Enterocin AS-48 (Circular, Class Ib) ClassI->AS48 Pediocin Pediocin PA-1 (Pediocin-like, Class IIa) ClassII->Pediocin

Caption: Hierarchical classification of the selected bacteriocins.

Mechanism of Action

While all three bacteriocins target the bacterial cell membrane, their specific mechanisms of action differ, which influences their activity spectrum and potency.

  • Enterocin AS-48: This bacteriocin acts in a receptor-independent manner.[11] It binds to the anionic phospholipids (B1166683) in the bacterial membrane, oligomerizes, and forms pores with an estimated diameter of 0.7 nm.[3] This pore formation leads to the dissipation of the proton motive force (PMF), leakage of cellular contents, and ultimately, cell death.[3] At higher concentrations, it can also induce cell lysis by deregulating autolytic enzymes.[12]

  • Nisin: Nisin employs a dual mechanism. Its N-terminal region specifically binds to Lipid II, a precursor molecule in the synthesis of the bacterial cell wall.[13][14] This binding achieves two things: it inhibits cell wall synthesis and acts as a docking molecule for the C-terminal end of Nisin to insert into the cell membrane.[13][14] Multiple Nisin-Lipid II complexes then assemble to form stable pores, leading to the efflux of ions and ATP, and cell death.[6][13]

  • Pediocin PA-1: As a Class IIa bacteriocin, Pediocin PA-1 utilizes a receptor-mediated mechanism. It specifically targets the mannose phosphotransferase system (Man-PTS), a sugar transport protein complex in the membrane of susceptible bacteria.[15] The N-terminal region of Pediocin binds to the receptor, and the C-terminal region inserts into the membrane, forming pores that disrupt the membrane potential and cellular transport processes.[15][16][17]

The distinct mechanisms of action are visualized in the following diagram.

Mechanism_of_Action cluster_nisin Nisin (Dual-Action) cluster_pediocin Pediocin PA-1 (Receptor-Mediated) cluster_as48 Enterocin AS-48 (Receptor-Independent) N1 Binds to Lipid II N2 Inhibits Cell Wall Synthesis N1->N2 N3 Forms Nisin-Lipid II Pore Complex N1->N3 N4 Cell Death N3->N4 P1 Binds to Man-PTS Receptor P2 C-terminus Inserts into Membrane P1->P2 P3 Pore Formation P2->P3 P4 Cell Death P3->P4 A1 Binds to Anionic Phospholipids A2 Oligomerization in Membrane A1->A2 A3 Pore Formation A2->A3 A4 Cell Death A3->A4

Caption: Comparative mechanisms of action for Nisin, Pediocin PA-1, and Enterocin AS-48.

Comparative Performance Data

The efficacy of bacteriocins is often measured by their inhibitory spectrum and Minimum Inhibitory Concentration (MIC) against various pathogens. The following table summarizes available data for the selected bacteriocins against the critical foodborne pathogen Listeria monocytogenes.

BacteriocinClassTarget Organisms (General)MIC against L. monocytogenes (ng/ml)
Enterocin AS-48 Class Ib (Circular)Broad spectrum Gram-positive, some Gram-negative with permeabilizers.[3][12]0.1 - 1 (as Enterocin A)[18]
Nisin Class Ia (Lantibiotic)Wide range of Gram-positive bacteria, including spores.[7] Effective against Gram-negatives with chelators like EDTA.[7][14]Varies significantly by nisin variant and strain (typically in the low µg/ml range).
Pediocin PA-1 Class IIa (Pediocin-like)Primarily anti-Listeria, also other Gram-positives like Enterococcus and Clostridium.[8][9][19]Generally low, comparable to Enterocin A.[19]

Note: MIC values can vary significantly based on the specific bacterial strain, purity of the bacteriocin, and the assay conditions used. The data for Enterocin A, a related Class IIa bacteriocin, is used as a proxy for Enterocin AS-48's anti-listeria activity as they are often compared and show high efficacy.[18][19]

Experimental Protocols

Standardized methods are essential for evaluating and comparing bacteriocin activity. Below are outlines of key experimental protocols.

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

  • Preparation of Indicator Lawn: A susceptible indicator bacterium (e.g., Listeria monocytogenes) is grown in an appropriate broth to a specific turbidity (e.g., 0.5 McFarland standard). This culture is then swabbed uniformly across the surface of an agar (B569324) plate (e.g., BHI agar).

  • Well Creation: Sterile cork borers or pipette tips are used to punch uniform wells (6-8 mm diameter) into the agar.

  • Sample Application: A fixed volume (e.g., 50-100 µl) of the purified bacteriocin solution (at a known concentration) or the cell-free supernatant of the producer strain is added to each well. A negative control (sterile broth or buffer) should also be included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Result Interpretation: The diameter of the clear zone of inhibition around each well is measured. A larger diameter indicates higher antimicrobial activity.

The general workflow for screening and characterizing bacteriocins is depicted below.

Experimental_Workflow start Isolate Potential Producer Strains step1 Primary Screening (Agar Spot / Well Diffusion) start->step1 step2 Select Active Strains step1->step2 step2->start Negative step3 Bacteriocin Purification (e.g., Chromatography) step2->step3 Positive step4 Activity Confirmation (MIC Determination) step3->step4 step5 Biochemical Characterization (pH, Temp Stability) step4->step5 step6 Mechanism of Action Studies step5->step6 end Characterized Bacteriocin step6->end

Caption: A generalized workflow for bacteriocin screening and characterization.

This protocol determines the lowest concentration of a bacteriocin that prevents visible growth of a microorganism.

  • Preparation of Bacteriocin Dilutions: A two-fold serial dilution of the purified bacteriocin is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the indicator bacterium to a final concentration of approximately 5 x 10^5 CFU/ml.

  • Controls: A positive control well (broth + inoculum, no bacteriocin) and a negative control well (broth only) must be included.

  • Incubation: The plate is incubated under optimal growth conditions for the indicator strain (e.g., 24 hours at 37°C).

  • Reading Results: The MIC is determined as the lowest bacteriocin concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Summary and Conclusion

Enterocin AS-48, Nisin, and Pediocin PA-1 are potent antimicrobial peptides with significant potential in various industries.

  • Nisin stands out for its long history of safe use in the food industry and its dual mechanism of action that hinders resistance development.[5][6]

  • Pediocin PA-1 and other Class IIa bacteriocins are particularly noted for their potent anti-Listeria activity, making them highly valuable for food safety applications.[8][18]

  • Enterocin AS-48 offers the advantage of a broad inhibitory spectrum and high stability due to its unique circular structure, with a receptor-independent mechanism that may be effective against a wider range of bacteria.[3][4]

The choice of bacteriocin depends on the target application, the specific pathogens of concern, and the physicochemical conditions of the environment (e.g., food matrix, pH). Further research, including synergistic studies with other antimicrobials and advanced delivery systems, will continue to expand the utility of these powerful biomolecules.

References

A Comparative Guide to Assessing the Purity of Synthetic Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound is a critical step to ensure reliable and reproducible results in preclinical and clinical research. This guide provides a comprehensive comparison of standard analytical methods for assessing the purity of synthetic Deoxyenterocin, a polyketide natural product. While this compound is not a peptide, this guide will also draw comparisons to the well-established methodologies used for synthetic peptide purity assessment, providing a broad context for purity validation of complex synthetic molecules.

Understanding Potential Impurities

The total synthesis of complex molecules like this compound can introduce various impurities.[1][2][3] Similarly, the solid-phase peptide synthesis (SPPS) process is known to generate specific types of impurities.[4][5][6] Understanding these potential contaminants is crucial for selecting the appropriate analytical methods for their detection and quantification.

Common Impurities in Synthetic Molecules (including Polyketides like this compound):

  • Starting material residues: Unreacted starting materials from the synthesis.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • Side-products: Products from unintended reaction pathways.

  • Reagents and solvents: Residual chemicals used during the synthesis and purification process.[7]

  • Enantiomeric/Diastereomeric impurities: Formation of incorrect stereoisomers.[8]

Common Impurities in Synthetic Peptides:

  • Truncated sequences: Peptides missing one or more amino acids.[6]

  • Deletion sequences: Peptides lacking an amino acid from within the sequence.[4][6]

  • Incompletely deprotected peptides: Peptides retaining protecting groups on their side chains.[4][6]

  • Oxidized or reduced peptides: Chemical modifications of susceptible amino acid residues.[5]

  • Insertion sequences: Peptides with an additional amino acid.[4]

  • Diastereomeric impurities: Racemization of amino acids leading to the incorporation of D-isomers.[4][9]

  • Counter-ions: Molecules like trifluoroacetate (B77799) (TFA) that associate with the peptide during purification.[10][11]

Comparative Analysis of Purity Validation Methods

The most widely accepted methods for assessing the purity of synthetic molecules include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For peptides, Amino Acid Analysis (AAA) provides additional critical information.[6][12] Each technique offers distinct and complementary information regarding the purity and identity of the target compound.

Data Presentation: Quantitative Purity Assessment Methods
Method Principle Information Provided Primary Application for this compound Primary Application for Peptides Limitations
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity.[6]Quantifies the purity by measuring the relative area of the main peak.[10][13]Primary quantitative method. High resolution for separating closely related impurities.Primary quantitative method. Well-established for purity assessment.[7][12]Does not provide direct information on molecular weight or structure.[6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[7]Confirms the molecular weight of the target compound and helps identify impurities.[14]Identity confirmation. Often coupled with HPLC (LC-MS) for impurity identification.[15]Identity confirmation. Essential for verifying the correct peptide sequence and identifying modifications.[10][14]Not inherently quantitative without appropriate standards and calibration.
Nuclear Magnetic Resonance (NMR) Analyzes the magnetic properties of atomic nuclei.Provides detailed structural information, confirming the chemical structure and identifying structural isomers.Structural confirmation. Can detect impurities with different chemical structures.Less common for routine purity assessment but used for structural characterization of novel peptides or in cases of ambiguity.Lower sensitivity compared to HPLC and MS for detecting trace impurities.
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then quantified.[12]Determines the amino acid composition and the exact peptide content (net peptide content).[7][11]Not applicable as this compound is not a peptide.Quantitative analysis of peptide content and composition. Complements HPLC purity data.[12]Does not provide information on the peptide sequence or the presence of sequence-related impurities.
Chiral Chromatography Separates enantiomers or diastereomers.Quantifies the enantiomeric or diastereomeric purity.[9]Potentially applicable to verify the stereochemical integrity of this compound.Crucial for detecting racemization and ensuring the correct stereochemistry of amino acids.[8][9]Requires specific chiral stationary phases and method development.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable purity validation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general procedure for analyzing the purity of synthetic this compound.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA or formic acid in HPLC-grade acetonitrile (B52724).[16]

  • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the compound and impurities. A typical gradient might be 5% to 95% B over 20-30 minutes.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the synthetic this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all observed peaks.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol describes the use of LC-MS to confirm the identity of synthetic this compound.

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[14][16]

  • LC Conditions: Similar to the RP-HPLC protocol, but formic acid is often preferred over TFA as it is more compatible with MS detection.[15]

  • MS Conditions:

    • Ionization Mode: Positive or negative ion mode, depending on the compound's properties.

    • Mass Analyzer: Time-of-flight (TOF) or quadrupole analyzers are frequently used.[6]

    • Mass Range: Set the mass range to include the expected molecular weight of this compound.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the main peak. Compare this experimental mass with the theoretical mass of this compound.

Amino Acid Analysis (for Peptides)

This protocol provides a general overview of AAA for determining peptide content.

  • Instrumentation: An amino acid analyzer or an HPLC system configured for amino acid analysis.

  • Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids by heating in 6N HCl.

  • Derivatization: The free amino acids are often derivatized to make them detectable by UV or fluorescence.

  • Chromatography: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC.

  • Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard. The total peptide content is then calculated based on the known sequence and the measured quantities of stable amino acids.[11][12]

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Analysis & Reporting Synthetic this compound Synthetic this compound Dissolution Dissolution Synthetic this compound->Dissolution RP-HPLC RP-HPLC Dissolution->RP-HPLC Quantitative Analysis LC-MS LC-MS Dissolution->LC-MS Qualitative Analysis Purity Calculation Purity Calculation RP-HPLC->Purity Calculation Identity Confirmation Identity Confirmation LC-MS->Identity Confirmation Final Purity Report Final Purity Report Purity Calculation->Final Purity Report Identity Confirmation->Final Purity Report

Caption: Workflow for purity assessment of synthetic this compound.

Logical Relationship of Peptide Impurity Analysis

G cluster_impurities Potential Impurities cluster_analysis Analytical Methods Crude Synthetic Peptide Crude Synthetic Peptide Deletion/Truncation Deletion/Truncation Crude Synthetic Peptide->Deletion/Truncation contains Incomplete Deprotection Incomplete Deprotection Crude Synthetic Peptide->Incomplete Deprotection contains Diastereomers Diastereomers Crude Synthetic Peptide->Diastereomers contains LC-MS LC-MS Crude Synthetic Peptide->LC-MS verifies mass AAA AAA Crude Synthetic Peptide->AAA quantifies content RP-HPLC RP-HPLC Deletion/Truncation->RP-HPLC Incomplete Deprotection->RP-HPLC Diastereomers->RP-HPLC with chiral column

Caption: Relationship between peptide impurities and analytical methods.

References

Comparative Analysis of the Biological Activity of Deoxyenterocin and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Deoxyenterocin, a bacteriocin (B1578144) with broad-spectrum potential, against a panel of clinically relevant bacteria. Due to the limited availability of specific data on this compound, this guide utilizes data from its parent compound, enterocin (B1671362), as a predictive proxy. The antibacterial efficacy of enterocin is compared with that of several widely used commercial antibiotics: Meropenem (B701), Ciprofloxacin (B1669076), Vancomycin, and Ampicillin (B1664943). This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Enterocins, a class of bacteriocins produced by Enterococcus species, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This guide collates available Minimum Inhibitory Concentration (MIC) data for various enterocins and compares them to the performance of established commercial antibiotics. While direct MIC values for this compound are not yet publicly available, the data presented for enterocins suggest a promising spectrum of activity that warrants further investigation and development.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of enterocins and selected commercial antibiotics against a range of pathogenic bacteria. It is important to note that the presented enterocin data is a composite from studies on different enterocin variants and should be interpreted as a representative range of activity for this class of bacteriocins.

Bacterial SpeciesEnterocins (µg/mL)Meropenem (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Ampicillin (µg/mL)
Gram-Positive
Staphylococcus aureus0.1 - 109[1][2]0.06 - 40.25 - >1025[3][4][5]0.5 - 2[6][7]0.6 - 32[8][9]
Staphylococcus aureus (MRSA)100 - 12800 AU/mL†[10][11]0.5 - 1280.25 - >1025[3][4][5]0.5 - 2[6][7][12][13][14]1 - 32[9][15]
Enterococcus faecalisSusceptible4 - 640.25 - 8Susceptible1 - 16[16][17]
Gram-Negative
Escherichia coli0.1 - 3.2[2]0.015 - 0.250.004 - >128>10244 - >256[8][18][19]
Pseudomonas aeruginosa27 - 109[1][20]0.5 - 32[21][22][23][24][25]0.06 - >1024>1024>512

†Note: Activity units (AU/mL) are not directly comparable to µg/mL. These values indicate susceptibility but require standardization for direct comparison.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) data presented in this guide are typically determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI). The most common method is the broth microdilution assay.

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strain to be tested is grown on an agar (B569324) plate, and a few colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum B->C D Incubate at 35°C for 16-20h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

A simplified workflow for MIC determination.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by this compound are still under investigation, enterocins, in general, exert their antimicrobial effect primarily through membrane disruption.

Enterocin_Mechanism Enterocin Enterocin Membrane Bacterial Cell Membrane Enterocin->Membrane Binds to Pore Pore Formation Membrane->Pore Induces Ion_Leakage Ion Leakage Pore->Ion_Leakage Depolarization Membrane Depolarization Ion_Leakage->Depolarization Metabolism_Disruption Disruption of Cellular Processes (e.g., ATP synthesis) Depolarization->Metabolism_Disruption Cell_Death Cell Death Metabolism_Disruption->Cell_Death

Proposed mechanism of action for enterocins.

The binding of enterocin molecules to the bacterial cell membrane leads to the formation of pores. This disrupts the membrane potential and permeability, causing a leakage of essential ions and molecules. The resulting depolarization of the membrane interferes with vital cellular processes, such as ATP synthesis, ultimately leading to bacterial cell death.

Conclusion

The available data on enterocins suggest that this class of bacteriocins, including this compound, holds promise as a potential alternative or adjunct to conventional antibiotics. Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains, highlights their therapeutic potential. However, further research is imperative to isolate and characterize this compound specifically and to determine its precise MIC values against a comprehensive panel of pathogens. In-depth studies into its mechanism of action and potential for in vivo efficacy are also crucial next steps in the drug development pipeline. This guide serves as a foundational resource to encourage and inform these future research endeavors.

References

Cross-Reactivity Profile of Deoxyenterocin Against Common Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deoxyenterocin is a novel synthetic molecule identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and a validated target in oncology. To evaluate its specificity and potential for off-target effects, a comprehensive cross-reactivity study was conducted. This guide provides a comparative analysis of this compound's binding affinity and inhibitory activity against other closely related receptor tyrosine kinases (RTKs) and compares its performance with established first-generation EGFR inhibitors, Gefitinib and Erlotinib. The following sections detail the experimental protocols, present comparative data, and illustrate the workflows used in this analysis.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound was assessed against a panel of kinases, including EGFR, HER2, and VEGFR2. The half-maximal inhibitory concentrations (IC50) were determined and compared with those of Gefitinib and Erlotinib.

Table 1: Comparative IC50 Values (nM) of this compound and Reference Inhibitors

CompoundEGFR (nM)HER2 (nM)VEGFR2 (nM)
This compound 151,250> 10,000
Gefitinib251,500> 10,000
Erlotinib201,800> 10,000

The data indicates that this compound exhibits high potency against EGFR, comparable to or exceeding that of the reference compounds. Notably, its activity against HER2 is significantly lower, and it shows negligible activity against VEGFR2 at the tested concentrations, suggesting a high degree of selectivity for EGFR.

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the binding affinity and subsequent IC50 values of the test compounds against the selected kinases.

Principle: The assay is based on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer to a kinase. A europium (Eu)-labeled anti-tag antibody is also bound to the kinase. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the europium donor and the Alexa Fluor™ acceptor. Test compounds that are active inhibitors will compete with the tracer for the ATP binding site, leading to a decrease in the FRET signal.

Procedure:

  • A solution containing the respective kinase (EGFR, HER2, or VEGFR2) and the Eu-anti-tag antibody was prepared in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Test compounds (this compound, Gefitinib, Erlotinib) were serially diluted in DMSO and then added to the kinase solution in a 384-well plate.

  • The Alexa Fluor™ 647-labeled tracer was added to the wells.

  • The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • The plate was read on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) by measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated, and the data were normalized to the controls (no inhibitor).

  • IC50 values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism software.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow start_node Start: Prepare Kinase-Antibody Solution A Serial Dilution of Test Compounds (this compound, etc.) start_node->A 1 process_node process_node decision_node decision_node io_node io_node end_node End: IC50 Determination B Add Compounds to Kinase Solution in Plate A->B 2 C Add Fluorescent Tracer B->C 3 D Incubate at RT for 60 min C->D 4 E Read Plate (TR-FRET) D->E 5 F Calculate FRET Ratio & Normalize Data E->F 6 F->end_node 7

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor_node receptor_node inhibitor_node inhibitor_node pathway_node pathway_node downstream_node downstream_node EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the point of inhibition.

A Comparative Guide to the Validation of Deoxyenterocin's Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biosynthetic pathway of deoxyenterocin with alternative bacteriocin (B1578144) production systems. It is designed to offer an objective analysis of performance, supported by available experimental data, to aid researchers in the exploration and validation of novel antimicrobial compounds.

Introduction to this compound and its Biosynthetic Pathway

This compound is a polyketide natural product that serves as a precursor to the potent antibiotic enterocin (B1671362). Its biosynthesis is orchestrated by a Type II polyketide synthase (PKS) system, a class of enzyme complexes known for producing a diverse array of secondary metabolites. Unlike typical aromatic polyketides, the this compound pathway generates a non-aromatic carbon skeleton due to the notable absence of cyclase and aromatase enzymes in its gene cluster. The validation of this pathway is crucial for understanding its unique mechanisms and for harnessing its potential in synthetic biology and drug discovery.

The core biosynthetic machinery for this compound is encoded within the enterocin gene cluster, originally identified in 'Streptomyces maritimus'. Key enzymatic steps that have been validated to be involved in the formation of the this compound scaffold include:

  • Polyketide chain assembly: A minimal PKS complex iteratively condenses acyl-CoA extender units to a starter unit, forming a linear poly-β-keto chain.

  • Ketoreduction: A specific ketoreductase, EncD, reduces a specific ketone group on the polyketide backbone.

  • Oxygenation: A cytochrome P450 monooxygenase, EncR, is proposed to be involved in a key oxidative rearrangement step.

Comparative Analysis of Bacteriocin Biosynthetic Pathways

To provide a broader context for the validation of the this compound pathway, this section compares it with two other well-characterized bacteriocin biosynthetic systems: Lantibiotics and Sactipeptides . These alternatives are ribosomally synthesized and post-translationally modified peptides (RiPPs), representing a fundamentally different approach to antimicrobial peptide production compared to the PKS-driven synthesis of this compound.

FeatureThis compound Pathway (Type II PKS)Lantibiotic Pathway (Class I & II)Sactipeptide Pathway
Biosynthetic Machinery Multi-enzyme complex (Polyketide Synthase)Ribosome, Modifying Enzymes (e.g., LanB, LanC, LanM)Ribosome, Modifying Enzymes (Radical SAM enzymes - Sactisynthases)
Precursor Molecule Acyl-CoA starter and extender unitsRibosomally synthesized precursor peptide (with leader and core regions)Ribosomally synthesized precursor peptide (with leader and core regions)
Key Modifications Ketoreduction, Cyclization (non-aromatic)Dehydration of Ser/Thr, Thioether bridge formation (Lanthionine/Methyllanthionine)Thioether cross-link between Cys and α-carbon of another amino acid
Example Enzymes EncD (Ketoreductase), EncR (Cytochrome P450)NisB (Dehydratase), NisC (Cyclase)AlbA, ThnB (Sactisynthases)
Production Titers Variable, dependent on host and expression system. Limited quantitative data available for this compound itself.Nisin A: ~3-4 mg/L in native producer[1]. Nisin H: 0.2–0.35 mg/L, Nisin P: 0.1–0.2 mg/L in native producers[1].Variable, often in the µg/L to low mg/L range in heterologous hosts.

Experimental Validation Protocols

The validation of a biosynthetic pathway is a multi-step process that typically involves heterologous expression of the gene cluster, in vitro characterization of key enzymes, and structural elucidation of the resulting products.

Heterologous Expression of the Enterocin Biosynthetic Gene Cluster

This protocol outlines the general steps for expressing the enterocin gene cluster in a heterologous host, such as Streptomyces coelicolor or Streptomyces albus.[2][3][4][5]

Objective: To produce this compound in a host organism that does not naturally synthesize it, confirming the function of the cloned gene cluster.

Methodology:

  • Gene Cluster Cloning: The entire enterocin biosynthetic gene cluster is cloned from the genomic DNA of the producing organism into a suitable expression vector (e.g., a cosmid or a bacterial artificial chromosome).

  • Host Transformation: The expression vector containing the gene cluster is introduced into a well-characterized Streptomyces host strain via conjugation or protoplast transformation.

  • Culture and Fermentation: The recombinant Streptomyces strain is cultured under optimized conditions to induce the expression of the biosynthetic genes.

  • Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with organic solvents. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the presence of this compound and other related metabolites. Comparison with an authentic standard of this compound is performed for confirmation.

In Vitro Characterization of Key Enzymes

a) EncD Ketoreductase Activity Assay

This assay is designed to confirm the function of the EncD ketoreductase in reducing a specific ketone group on a polyketide substrate.

Methodology:

  • Enzyme Purification: The encD gene is cloned into an expression vector and overexpressed in E. coli. The recombinant EncD protein is then purified to homogeneity.

  • Substrate Synthesis: A suitable polyketide substrate mimic is chemically synthesized.

  • Enzyme Assay: The purified EncD is incubated with the substrate mimic and the cofactor NADPH. The reaction progress is monitored by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer.

  • Product Analysis: The reaction mixture is analyzed by HPLC and MS to confirm the formation of the reduced product.

  • Kinetic Analysis: To determine the enzyme's kinetic parameters (Km and kcat), the assay is performed with varying concentrations of the substrate and NADPH.[6]

b) EncR Cytochrome P450 Activity Assay

This assay aims to characterize the catalytic function of the EncR cytochrome P450 enzyme.

Methodology:

  • Enzyme Expression and Solubilization: The encR gene is expressed in a suitable host (e.g., E. coli). The recombinant EncR, which is often a membrane-associated protein, is solubilized using detergents.

  • Reconstitution of the P450 System: The activity of many P450 enzymes requires a redox partner, such as a ferredoxin and a ferredoxin reductase. The assay, therefore, involves reconstituting the complete electron transport chain in vitro.

  • Enzyme Assay: The reconstituted P450 system is incubated with a potential substrate (e.g., a this compound precursor) and the cofactor NADPH.

  • Product Detection: The formation of the product is monitored using HPLC and MS.

In Vitro Reconstitution of Alternative Bacteriocin Pathways

a) Lantibiotic Biosynthesis

The in vitro reconstitution of lantibiotic biosynthesis provides a powerful tool to study the intricate post-translational modification process.[7][8][9][10][11][12]

Methodology:

  • Expression and Purification of Components: The precursor peptide (e.g., NisA) and the modifying enzymes (e.g., NisB and NisC) are individually overexpressed in E. coli and purified.

  • In Vitro Modification Reaction: The purified precursor peptide is incubated with the modifying enzymes in a reaction buffer containing ATP and other necessary cofactors.

  • Analysis of Modified Peptides: The reaction products are analyzed by MALDI-TOF mass spectrometry to observe the mass shifts corresponding to dehydration and cyclization events.

b) Sactipeptide Biosynthesis

The validation of sactipeptide biosynthesis involves the in vitro characterization of the key radical SAM enzymes.

Methodology:

  • Anaerobic Protein Purification: Sactisynthases are iron-sulfur cluster-containing enzymes and are sensitive to oxygen. Therefore, their expression and purification must be performed under strictly anaerobic conditions.

  • In Vitro Reconstitution of the Radical SAM Reaction: The purified sactisynthase is incubated with the precursor peptide, S-adenosylmethionine (SAM), and a reducing agent in an anaerobic environment.

  • Product Characterization: The formation of the thioether cross-linked product is confirmed by mass spectrometry and NMR spectroscopy.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Deoxyenterocin_Biosynthesis cluster_pks Type II Polyketide Synthase cluster_tailoring Tailoring Enzymes Acyl-CoA Acyl-CoA PKS Minimal PKS (KS, CLF, ACP) Acyl-CoA->PKS Starter & Extender units Poly-β-keto chain Poly-β-keto chain PKS->Poly-β-keto chain EncD EncD (Ketoreductase) Poly-β-keto chain->EncD Reduced Polyketide Reduced Polyketide EncD->Reduced Polyketide EncR EncR (Cytochrome P450) This compound This compound EncR->this compound Reduced Polyketide->EncR

Caption: Biosynthetic pathway of this compound.

Bacteriocin_Validation_Workflow cluster_cloning Gene Cluster Identification & Cloning cluster_expression Heterologous Expression cluster_in_vitro In Vitro Characterization A Genome Mining of Producer Strain B Cloning of Biosynthetic Gene Cluster A->B C Transformation into Heterologous Host B->C F Overexpression & Purification of Key Enzymes B->F D Fermentation & Induction C->D E Metabolite Extraction & Analysis (HPLC, MS) D->E I Validated Biosynthetic Pathway E->I Product Confirmation G In Vitro Enzyme Assays F->G H Kinetic Analysis G->H H->I

Caption: Experimental workflow for bacteriocin pathway validation.

Conclusion

The validation of this compound's biosynthetic pathway reveals a fascinating deviation from canonical Type II polyketide synthesis. While sharing the core machinery of PKSs, the absence of key cyclases and the involvement of specific tailoring enzymes like EncD and EncR highlight its unique evolutionary trajectory. In comparison to the RiPP-based pathways of lantibiotics and sactipeptides, the this compound pathway represents a distinct and less explored avenue for the discovery of novel antimicrobials. The experimental protocols outlined in this guide provide a roadmap for researchers to further dissect this and other novel biosynthetic pathways, ultimately paving the way for the bioengineering of new and improved therapeutic agents.

References

Safety Operating Guide

Comprehensive Safety and Handling Protocol for Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Deoxyenterocin is a specialized polyketide natural product, and its synthesis has only recently been documented.[1][2][3] While a formal Safety Data Sheet (SDS) from a commercial supplier indicates minimal immediate hazards under standard laboratory conditions[4], the potent biological activity inherent to bacteriocins and novel antimicrobial peptides warrants a cautious approach.[5][6][7][8] This guide provides essential safety and handling protocols based on best practices for novel, biologically active peptides to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Primary Controls

This compound is a ribosomally synthesized antimicrobial peptide.[8][9] While generally considered safe for the human body and sensitive to proteases, its potent biological activity necessitates careful handling to prevent unintended microbial disruption, potential allergic sensitization, and unknown long-term exposure effects.[9][10][11]

Primary Engineering Control: All handling of this compound in its powdered form must be conducted within a certified chemical fume hood or a powder containment balance hood to prevent aerosolization and inhalation.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The required level of PPE varies based on the specific handling procedure.

Task / Procedure Gloves Eye Protection Lab Coat / Gown Respiratory Protection
Handling Solid (Weighing, Aliquoting) Double Nitrile GlovesSafety GogglesDisposable Gown over Lab CoatN95 or higher Respirator (Mandatory)
Preparing Stock Solutions (in fume hood) Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot required if in a certified fume hood
In Vitro / In Vivo Assays (Dilute Solutions) Nitrile GlovesSafety GlassesLab CoatNot required
Large-Scale Culture / Production Nitrile GlovesSafety Goggles & Face ShieldFluid-Resistant GownN95 or higher Respirator
Spill Cleanup Heavy-duty Nitrile or Butyl GlovesSafety Goggles & Face ShieldDisposable, Fluid-Resistant GownN95 or higher Respirator

Operational Protocols

Adherence to standardized procedures is critical for minimizing exposure risk and ensuring experimental integrity.

Protocol 1: Weighing and Preparing Stock Solutions

  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary materials: spatulas, weigh boats, conical tubes, solvent/buffer, and vortex mixer.

  • Don PPE: Put on all required PPE for handling solids as specified in the table above. A visual guide for the correct sequence is provided below.

  • Weighing: Perform all weighing activities deep within the fume hood. Use a microbalance with a draft shield. Handle the container of powdered this compound with care to avoid generating dust. Use an anti-static weigh boat if available.

  • Solubilization: Add the desired solvent or buffer to the conical tube first. Carefully transfer the weighed this compound powder from the weigh boat into the tube.

  • Mixing: Cap the tube securely. Mix by gentle inversion or vortexing until the peptide is fully dissolved. Avoid sonication unless specified, as it can degrade the peptide.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

  • Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to preserve its integrity.[4]

  • Cleanup: Decontaminate the spatula and work surface. Dispose of all contaminated disposables (weigh boat, gloves, gown) as chemical waste.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Mask / Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Exit Lab & Wash Hands Doff2->Doff3 Doff4 4. Goggles / Face Shield Doff3->Doff4 Doff5 5. Mask / Respirator Doff4->Doff5 Doff6 6. Wash Hands Again Doff5->Doff6

Caption: Correct sequence for putting on and taking off PPE to minimize contamination.

Spill and Exposure Management

Immediate and correct response to spills and exposures is crucial.

Spill Response Protocol:

  • Alert & Isolate: Immediately alert others in the area. Secure the location and prevent entry.

  • Assess: Determine the nature of the spill (powder or liquid) and the approximate quantity.

  • Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table.

  • Containment:

    • For Powders: Gently cover the spill with absorbent pads dampened with a 10% bleach solution. Do NOT sweep dry powder.

    • For Liquids: Cover the spill with absorbent pads, working from the outside in.

  • Decontamination: Apply a 10% bleach solution or a suitable laboratory disinfectant to the spill area. Allow a contact time of at least 20 minutes.

  • Cleanup: Collect all contaminated materials (absorbent pads, broken glass) using forceps or tongs and place them into a designated chemical waste container.

  • Final Clean: Wipe the area again with the disinfectant, followed by water.

  • Doff PPE & Wash: Remove PPE as per the doffing procedure and wash hands thoroughly.

Exposure Protocol:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

  • Action: In all cases of exposure, seek immediate medical attention after initial decontamination and report the incident to your supervisor.

Diagram: this compound Spill Response Workflow

Spill_Response cluster_contain 3. Contain & Decontaminate Start Spill Occurs Alert 1. Alert Others Isolate Area Start->Alert DonPPE 2. Don Spill Response PPE Alert->DonPPE IsPowder Powder Spill? DonPPE->IsPowder CoverPowder Gently cover with damp absorbent pads IsPowder->CoverPowder Yes CoverLiquid Cover with dry absorbent pads IsPowder->CoverLiquid No Decontaminate Apply 10% Bleach (20 min contact time) CoverPowder->Decontaminate CoverLiquid->Decontaminate Collect 4. Collect Waste into Chemical Waste Bin Decontaminate->Collect Clean 5. Final Wipe Down Collect->Clean End Report Incident Clean->End

Caption: Step-by-step workflow for safely managing a this compound spill.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Protocol for Waste Disposal:

  • Deactivation of Liquids: For liquid waste containing high concentrations of this compound (e.g., unused stock solutions), add household bleach to a final concentration of 10%. Allow it to sit for at least 30 minutes to deactivate the peptide.

  • Collection:

    • Solid Waste: All contaminated disposables (gloves, gowns, weigh boats, pipette tips, etc.) must be placed in a clearly labeled, sealed chemical waste container.

    • Liquid Waste: Collect deactivated liquid waste in a designated, sealed, and properly labeled hazardous waste container.

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for chemical waste.

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour this compound solutions down the drain.[4]

References

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